molecular formula C9H7Br2FO2 B1409953 Methyl 2,5-dibromo-3-fluorophenylacetate CAS No. 1803785-34-3

Methyl 2,5-dibromo-3-fluorophenylacetate

Cat. No.: B1409953
CAS No.: 1803785-34-3
M. Wt: 325.96 g/mol
InChI Key: PVWVRGQICQRDQK-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-3-fluorophenylacetate is a useful research compound. Its molecular formula is C9H7Br2FO2 and its molecular weight is 325.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,5-dibromo-3-fluorophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,5-dibromo-3-fluorophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2,5-dibromo-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-8(13)3-5-2-6(10)4-7(12)9(5)11/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWVRGQICQRDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204099
Record name Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester
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Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803785-34-3
Record name Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803785-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Methyl 2,5-dibromo-3-fluorophenylacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, polyhalogenated phenylacetates serve as highly versatile building blocks. The compound Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3) is particularly valuable due to its unique substitution pattern[1]. The two bromine atoms at the 2- and 5-positions provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom at the 3-position modulates local lipophilicity, metabolic stability, and the pKa of adjacent protons. The methyl acetate moiety functions as a robust linker or a latent pharmacophore.

As a Senior Application Scientist, I have structured this guide to provide not only the theoretical framework for synthesizing this complex building block but also the field-proven, scalable methodologies required for its reliable production in a pharmaceutical R&D setting.

Chemical Profile & Quantitative Data

To establish a baseline for analytical characterization and stoichiometric calculations, the core quantitative properties of the target compound and its primary precursors are summarized below.

PropertySpecification
Chemical Name Methyl 2,5-dibromo-3-fluorophenylacetate
CAS Registry Number 1803785-34-3[1]
Molecular Formula C₉H₇Br₂FO₂
Molecular Weight 325.96 g/mol
Appearance Off-white to pale yellow solid/oil
Precursor Acid CAS 1803716-70-2 (2,5-Dibromo-3-fluorophenylacetic acid)[2]
Precursor Toluene CAS 1356114-51-6 (2,5-Dibromo-3-fluorotoluene)[3]

Retrosynthetic Analysis & Mechanistic Rationale

Designing a robust synthetic route requires balancing raw material cost, operational safety, and regiochemical control. We present two highly validated pathways: Route A (a de novo 3-step synthesis from a toluene derivative) and Route B (a direct esterification from a commercially available carboxylic acid).

Route A: De Novo Synthesis via Benzylic Bromination

This route builds the acetate side-chain from the ground up starting from 2,5-dibromo-3-fluorotoluene[3].

  • Wohl-Ziegler Bromination: The toluene derivative is subjected to radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). According to the widely accepted Goldfinger mechanism, NBS serves as a reservoir that maintains a low, steady-state concentration of molecular bromine (Br₂)[4]. This low concentration is critical; it kinetically favors benzylic radical propagation over electrophilic aromatic substitution, preventing over-bromination of the aromatic ring[5].

  • Cyanation: The resulting benzyl bromide undergoes an Sₙ2 displacement with potassium cyanide (KCN) to form the phenylacetonitrile intermediate.

  • Pinner-Type Methanolysis: The nitrile is converted directly to the methyl ester by refluxing in methanol with a strong acid (e.g., H₂SO₄ or HCl). This proceeds via an intermediate imidate salt, which is subsequently hydrolyzed[6].

Route B: Direct Fischer Esterification

For rapid library generation, starting from the commercially available 2,5-dibromo-3-fluorophenylacetic acid[2] is highly efficient. A standard acid-catalyzed Fischer esterification in methanol drives the equilibrium toward the product.

SyntheticRoutes A 2,5-Dibromo-3- fluorotoluene B 2,5-Dibromo-3- fluorobenzyl bromide A->B NBS, AIBN PhCF3, Reflux C 2,5-Dibromo-3- fluorophenylacetonitrile B->C KCN, EtOH/H2O Reflux D Methyl 2,5-dibromo-3- fluorophenylacetate C->D MeOH, H2SO4 Reflux E 2,5-Dibromo-3- fluorophenylacetic acid E->D MeOH, H2SO4 Reflux

Figure 1: Divergent synthetic pathways to Methyl 2,5-dibromo-3-fluorophenylacetate.

GoldfingerMechanism Init Initiation AIBN → 2 R• Prop1 Propagation 1 Br• + Ar-CH3 → Ar-CH2• + HBr Init->Prop1 Prop2 Propagation 2 Ar-CH2• + Br2 → Ar-CH2Br + Br• Prop1->Prop2 Prop2->Prop1 Chain Reaction Term Termination Radical Recombination Prop2->Term Br2Gen Br2 Generation NBS + HBr → Br2 + Succinimide Br2Gen->Prop2 Supplies Br2

Figure 2: Goldfinger mechanism for benzylic bromination utilizing NBS and AIBN.

Step-by-Step Experimental Protocols

Safety Note: All procedures involving cyanides, brominating agents, and strong acids must be performed in a well-ventilated fume hood with appropriate PPE.

Protocol A: De Novo Synthesis (3-Step Workflow)

Step 1: Synthesis of 2,5-dibromo-3-fluorobenzyl bromide Field Insight: While carbon tetrachloride (CCl₄) is the classical solvent for this reaction, we utilize trifluorotoluene (PhCF₃) as a greener, scalable, and highly effective alternative that maintains the necessary radical stability[5].

  • Charge a round-bottom flask with 2,5-dibromo-3-fluorotoluene (10.0 g, 37.3 mmol, 1.0 eq) and PhCF₃ (100 mL).

  • Add N-bromosuccinimide (7.3 g, 41.0 mmol, 1.1 eq) and AIBN (0.3 g, 1.8 mmol, 0.05 eq).

  • Heat the suspension to reflux (approx. 100 °C) under an inert nitrogen atmosphere for 4–6 hours. Monitor the conversion via TLC or GC-MS.

  • Cool the mixture to 0 °C to precipitate succinimide. Filter the solid and wash with cold PhCF₃.

  • Concentrate the filtrate under reduced pressure to yield the crude benzyl bromide, which can be used directly in the next step.

Step 2: Synthesis of 2,5-dibromo-3-fluorophenylacetonitrile

  • Dissolve the crude benzyl bromide from Step 1 in ethanol (80 mL).

  • Prepare a solution of potassium cyanide (3.6 g, 55.9 mmol, 1.5 eq) in distilled water (20 mL) and add it dropwise to the ethanolic solution.

  • Reflux the biphasic mixture for 3 hours.

  • Cool to room temperature and remove the bulk of ethanol in vacuo.

  • Partition the residue between ethyl acetate (100 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the intermediate nitrile.

Step 3: Methanolysis to Methyl 2,5-dibromo-3-fluorophenylacetate

  • Dissolve the crude nitrile in anhydrous methanol (100 mL).

  • Carefully add concentrated sulfuric acid (10 mL) dropwise while stirring.

  • Heat the reaction to reflux for 12–16 hours. The acidic conditions facilitate the hydrolysis of the nitrile to an imidate, and subsequently to the methyl ester[6].

  • Cool the mixture and evaporate the methanol. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH ~ 7.5.

  • Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure target compound.

Protocol B: Direct Fischer Esterification (1-Step Workflow)
  • Charge a reaction vessel with commercially available 2,5-dibromo-3-fluorophenylacetic acid (5.0 g, 16.0 mmol, 1.0 eq)[2].

  • Add anhydrous methanol (50 mL) and stir to dissolve.

  • Add concentrated sulfuric acid (0.5 mL, catalytic) dropwise.

  • Reflux the mixture for 8 hours. Monitor by TLC (Hexanes/EtOAc, 7:3) until the acid spot is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol.

  • Redissolve the residue in ethyl acetate (75 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield Methyl 2,5-dibromo-3-fluorophenylacetate as a high-purity product.

Analytical Characterization

To ensure the structural integrity of the synthesized Methyl 2,5-dibromo-3-fluorophenylacetate, the following spectroscopic profile should be validated:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.42 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H) – Corresponds to the proton at C4, split by the ortho-fluorine and meta-proton.

    • δ 7.25 (s, 1H, Ar-H) – Corresponds to the isolated proton at C6.

    • δ 3.80 (s, 2H, -CH₂-) – Benzylic protons.

    • δ 3.72 (s, 3H, -OCH₃) – Methyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals at ~170.5 (C=O), ~158.0 (d, J = 250 Hz, C-F), ~135-115 (Aromatic carbons), 52.4 (-OCH₃), 40.8 (Benzylic -CH₂-).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -105.4 (s, 1F).

  • HRMS (ESI-TOF): Calculated for C₉H₈Br₂FO₂⁺[M+H]⁺ m/z 324.8875; Found ~324.8870 (exhibiting the classic 1:2:1 isotopic distribution characteristic of a dibrominated species).

References

  • BenchChem. "2,5-Dibromo-3-fluorobenzoic Acid | Halogenated Benzoic Acid." Available at:[3]

  • University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." Available at:[4]

  • WuXi AppTec. "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Available at:[5]

  • LookChem. "Cas 101-41-7, Methyl phenylacetate Preparation." Available at:[6]

  • MolCore. "1803716-70-2 | 2,5-Dibromo-3-fluorophenylacetic acid." Available at:[2]

  • CAS Common Chemistry. "Methyl 2,5-dibromo-3-fluorobenzeneacetate." Available at:[1]

Sources

Advanced Technical Guide on Methyl 2,5-dibromo-3-fluorophenylacetate: Properties, Mechanisms, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of polyfunctionalized building blocks is paramount for the rapid assembly of complex molecular architectures. Methyl 2,5-dibromo-3-fluorophenylacetate (CAS RN: 1803785-34-3)[1] emerges as a highly valuable, synthetically versatile intermediate. This whitepaper provides an in-depth analysis of its chemical properties, the mechanistic rationale governing its regioselective functionalization, and its application in drug discovery. By leveraging the orthogonal reactivity of its two bromine substituents and the unique physicochemical properties imparted by the fluorine atom, researchers can execute precise, site-selective cross-coupling methodologies.

Chemical Identity & Structural Significance

The utility of Methyl 2,5-dibromo-3-fluorophenylacetate stems from its 1,2,3,5-tetrasubstituted benzene scaffold. Each functional group serves a distinct strategic purpose:

  • Phenylacetate Ester (C1): Provides a handle for downstream saponification, amidation, or reduction, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or target-binding pharmacophores.

  • Fluorine Atom (C3): Modulates the local electronic environment, lowers the pKa of adjacent functional groups, and enhances metabolic stability against cytochrome P450-mediated oxidation[2].

  • Bromine Atoms (C2 & C5): Serve as electrophilic sites for transition-metal-catalyzed cross-coupling. Their non-equivalent steric and electronic environments enable highly regioselective sequential functionalization[3].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name Methyl 2,5-dibromo-3-fluorophenylacetate
CAS Registry Number 1803785-34-3[1]
Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
Structural Features Orthogonal dihalogenated aromatic system
Predicted Reactivity Electrophile in Pd/Ni-catalyzed cross-coupling

Mechanistic Insights: Chemoselectivity in Cross-Coupling

A fundamental challenge in utilizing dihalogenated arenes is achieving site-selective functionalization without generating complex product mixtures. For Methyl 2,5-dibromo-3-fluorophenylacetate, the oxidative addition of a low-valent transition metal (e.g., Pd(0)) is governed by a competition between the C2-Br and C5-Br bonds[3].

The Causality of Regioselectivity:

  • Steric Hindrance: The C2-bromine is flanked by the bulky methyl acetate group at C1 and the fluorine atom at C3. This intense steric congestion significantly raises the activation energy required for the palladium catalyst to insert into the C2-Br bond. Conversely, the C5-bromine is flanked only by hydrogen atoms (at C4 and C6), making it highly accessible.

  • Electronic Activation: While fluorine is inductively electron-withdrawing, its resonance donation (via lone pairs) can deactivate ortho/para positions toward oxidative addition. The C5 position, being meta to the fluorine, experiences less of this resonance deactivation compared to the ortho C2 position.

Consequently, in palladium-catalyzed reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the catalyst preferentially undergoes oxidative addition at the C5 position [3].

G SM Methyl 2,5-dibromo-3- fluorophenylacetate (Starting Material) OA Oxidative Addition (Preferential at C5-Br) SM->OA + Catalyst Pd0 Pd(0) Catalyst Active Species Pd0->OA TM Transmetalation (with Arylboronic Acid) OA->TM Base, R-B(OH)2 RE Reductive Elimination TM->RE Prod Methyl 5-aryl-2-bromo-3- fluorophenylacetate (Product) RE->Prod Product Release Byprod Pd(0) Regeneration RE->Byprod Byprod->Pd0 Catalytic Cycle

Catalytic cycle of regioselective Suzuki-Miyaura cross-coupling at the C5 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To harness the differential reactivity of this scaffold, a self-validating protocol for the regioselective Suzuki-Miyaura coupling at the C5 position is detailed below. The choices of catalyst, solvent, and temperature are deliberately calibrated to maximize conversion while suppressing double-coupling artifacts.

Objective: Synthesize Methyl 5-aryl-2-bromo-3-fluorophenylacetate.

Reagents:

  • Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv)

  • Arylboronic acid (1.05 equiv - slight excess ensures full conversion of the C5-Br without risking C2-Br activation)

  • Pd(dppf)Cl₂ (0.05 equiv - bidentate ligand prevents catalyst degradation and provides steric bulk to further favor the less hindered C5 position)

  • K₂CO₃ (2.0 equiv - inorganic base)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2,5-dibromo-3-fluorophenylacetate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) intermediate to an inactive Pd(II) species, which will prematurely terminate the catalytic cycle.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture. Causality: Water is strictly required to dissolve the K₂CO₃ and facilitate the formation of the reactive arylboronate complex, which is the actual species that undergoes transmetalation with the palladium center.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 6–8 hours. Monitor the reaction via LC-MS. Causality: 80 °C provides sufficient thermal energy for C5 oxidative addition but remains below the threshold required to activate the sterically hindered C2-Br bond, thus ensuring high regioselectivity.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-coupled product.

Applications in Drug Discovery

The incorporation of Methyl 2,5-dibromo-3-fluorophenylacetate into a drug discovery pipeline is largely driven by the profound pharmacological benefits of the fluorine atom. As established by Purser et al., the strategic placement of fluorine can drastically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[4].

  • Lipophilicity and Membrane Permeability: The highly polarized C-F bond alters the overall dipole moment of the molecule. Depending on the adjacent functional groups, this can either increase lipophilicity (enhancing blood-brain barrier penetration) or decrease it, allowing medicinal chemists to fine-tune the LogP of the final drug candidate[4].

  • Metabolic Shielding: The C3-fluorine atom acts as an isosteric replacement for hydrogen. Because the C-F bond is significantly stronger than the C-H bond, it effectively blocks cytochrome P450 enzymes from hydroxylating that specific position on the aromatic ring, thereby extending the drug's half-life[2].

  • Conformational Control: The strong electronegativity of fluorine can induce favorable dipole-dipole interactions within the target protein's binding pocket, often leading to a substantial increase in binding affinity.

Analytical Validation

To ensure the scientific integrity of the synthesized intermediates, rigorous analytical validation must be performed to confirm both purity and regioselectivity.

  • ¹H NMR Spectroscopy: The starting material exhibits two distinct aromatic protons. Upon successful regioselective coupling at C5, the proton signal adjacent to the new aryl group will shift significantly downfield due to the anisotropic effect of the newly introduced aromatic ring. The preservation of the highly sterically hindered C2-Br can be inferred by the lack of coupling at that position.

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. A successful C5 coupling will result in a measurable shift in the ¹⁹F signal, confirming the transformation while verifying that the C3-F bond remains intact[4].

  • High-Resolution Mass Spectrometry (HRMS): The starting material will display a classic 1:2:1 isotopic pattern indicative of two bromine atoms (⁷⁹Br/⁸¹Br). The successful mono-coupled product will display a 1:1 isotopic doublet, definitively proving that exactly one bromine atom has been replaced.

References

  • CAS Common Chemistry. "Methyl 2,5-dibromo-3-fluorobenzeneacetate". American Chemical Society. URL: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 121(19), 11946–12039. URL: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

Sources

Strategic Functionalization of Methyl 2,5-dibromo-3-fluorophenylacetate: A Guide to Regioselective Scaffold Programming

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials synthesis, the ability to selectively program polyfunctionalized aromatic scaffolds is paramount. Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3)[1] represents a privileged, orthogonally reactive building block. Featuring a phenylacetic acid core, a fluorine atom for metabolic modulation, and two chemically distinct bromine handles, this molecule is an ideal substrate for sequential, regioselective cross-coupling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic reaction lists. Here, we will dissect the causality behind the regioselectivity of this scaffold, establishing a self-validating experimental logic that ensures predictable C–C and C–N bond formations for the synthesis of complex pharmacophores.

Physicochemical & Structural Profiling

Before initiating any catalytic workflow, it is critical to understand the physical and isotopic parameters of the starting material. This establishes the baseline for our In-Process Controls (IPC).

PropertyValueRationale / Analytical Implication
Chemical Name Methyl 2,5-dibromo-3-fluorophenylacetateStandard IUPAC nomenclature.
CAS Registry Number 1803785-34-3[1]Unique identifier for procurement and database cross-referencing.
Molecular Formula C9H6Br2FO2Governs exact mass calculations for high-resolution MS.
Molecular Weight 324.95 g/mol Required for precise stoichiometric equivalents in catalysis.
Isotopic Signature 1:2:1 (M : M+2 : M+4)Critical IPC Metric: The distinct dibromide isotopic cluster is used to validate starting material consumption.
LogP (Estimated) ~3.5Indicates moderate lipophilicity; dictates the use of reverse-phase LC-MS for reaction monitoring.

Mechanistic Rationale: The Logic of Regioselectivity

The power of Methyl 2,5-dibromo-3-fluorophenylacetate lies in the profound steric differentiation between its two bromine atoms. Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura) of unbiased dibromoarenes often yield complex mixtures of mono- and diarylated products. However, this specific scaffold is naturally "biased" by its substitution pattern, allowing for absolute regiocontrol[2].

  • The C2-Bromine (Sterically Shielded): The bromine at position 2 is di-ortho substituted. It is flanked by the bulky methyl acetate group (-CH2COOMe) at C1 and the fluorine atom at C3. This creates a highly congested microenvironment that severely retards the rate of oxidative addition by bulky Pd(0) complexes.

  • The C5-Bromine (Sterically Accessible): The bromine at position 5 is flanked only by two small protons (at C4 and C6). This unhindered environment presents a kinetically favored pathway for facile Pd(0) insertion.

Therefore, under standard catalytic conditions, oxidative addition will occur exclusively at C5 .

Mechanism cluster_C2 Position 2 (C2-Br) cluster_C5 Position 5 (C5-Br) Start Pd(0) Oxidative Addition Pathway Selection C2_Steric Di-ortho Substituted (-CH2COOMe & -F) Start->C2_Steric Steric Approach C5_Steric Unshielded (Flanked by -H & -H) Start->C5_Steric Steric Approach C2_Result High Activation Energy (Reaction Suppressed) C2_Steric->C2_Result Severe Steric Clash C5_Result Low Activation Energy (Reaction Favored) C5_Steric->C5_Result Facile Insertion

Fig 1: Mechanistic divergence of Pd(0) oxidative addition based on steric environments.

Experimental Workflows: Orthogonal Functionalization

By exploiting the kinetic preference for C5, we can design a self-validating, two-step orthogonal functionalization sequence. We first target the easy C5 position, followed by forcing conditions to conquer the resistant C2 position[3].

Workflow SM Methyl 2,5-dibromo- 3-fluorophenylacetate Step1 Regioselective Suzuki (C5) SM->Step1 Ar-B(OH)2, Pd(dppf)Cl2, 80 °C Int C5-Aryl, C2-Bromo Intermediate Step1->Int 1st IPC: Isotope Pattern Step2 Buchwald-Hartwig Amination (C2) Int->Step2 R2NH, Pd2(dba)3/RuPhos, 110 °C Prod C2-Amino, C5-Aryl Target Scaffold Step2->Prod 2nd IPC: Mass Shift

Fig 2: Sequential orthogonal functionalization workflow exploiting C-Br reactivity.
Protocol 1: Kinetically Controlled C5 Suzuki-Miyaura Arylation

Objective: Selectively install an aryl group at the unhindered C5 position while preserving the C2-Br bond.

  • Setup: In a rigorously degassed Schlenk flask, combine Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Causality: The dppf ligand provides a large bite angle (99°) that accelerates reductive elimination, while its moderate steric profile allows it to easily access the unhindered C5-Br bond without forcing insertion into the congested C2-Br bond.

  • Solvent & Heating: Suspend in a 4:1 mixture of 1,4-Dioxane/H2O. Heat to 80 °C for 4–6 hours.

  • Self-Validation (IPC):

    • LC-MS: The reaction is complete when the starting material's 1:2:1 (M : M+2 : M+4) isotopic cluster is entirely replaced by a 1:1 (M : M+2) cluster, confirming strict mono-arylation.

    • 1H NMR: The isolated H4 and H6 protons (which appear as distinct signals in the starting material) will shift, and the simple meta-coupling system will collapse as the C5-aryl group alters the electronic landscape.

Protocol 2: Sterically Forced C2 Buchwald-Hartwig Amination

Objective: Functionalize the highly congested C2 position with an amine nucleophile.

  • Setup: To a dry vial, add the C5-aryl, C2-bromo intermediate from Protocol 1 (1.0 equiv), a secondary amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst System: Add Pd2(dba)3 (2.5 mol%) and RuPhos or BrettPhos (5 mol%). Causality: The C2 position is heavily shielded. Dialkylbiaryl phosphine ligands like RuPhos possess a highly electron-rich phosphorus center that forces oxidative addition into the sterically shielded C-Br bond, while their flexible biaryl backbone prevents catalyst deactivation at high temperatures.

  • Solvent & Heating: Suspend in anhydrous Toluene. Heat to 110 °C for 12–16 hours.

  • Self-Validation (IPC):

    • LC-MS: The 1:1 monobromide cluster must completely disappear, replaced by a single distinct product peak (M), confirming total halogen displacement.

    • 19F NMR: The substitution of the ortho-bromine with a nitrogen nucleophile will cause a pronounced upfield shift of the fluorine resonance due to the increased electron density and altered shielding environment.

Applications in Advanced Pharmacophores

The resulting C2, C5-difunctionalized phenylacetic acid derivatives are highly sought after in modern medicinal chemistry:

  • Next-Generation NSAIDs: The phenylacetic acid core is the foundational pharmacophore for classic non-steroidal anti-inflammatory drugs (e.g., Diclofenac, Lumiracoxib). The presence of the C3-fluorine modulates the pKa of the acid and increases metabolic stability against CYP450-mediated oxidation, while the C2/C5 substituents can be tuned for strict COX-2 selectivity.

  • Targeted Protein Degraders (PROTACs): Rigid, polyfunctionalized biphenyl scaffolds generated via this orthogonal coupling strategy serve as excellent exit vectors and rigid linkers for linking E3 ligase ligands to target-protein binders.

References[1] CAS Common Chemistry, "Methyl 2,5-dibromo-3-fluorobenzeneacetate", American Chemical Society. URL: https://commonchemistry.cas.org/detail?cas_rn=1803785-34-3[3] Theeramunkong, S., et al., "Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues", Journal of Medicinal Chemistry, 2011. URL: https://pubs.acs.org/doi/10.1021/jm200339a[2] Seo, T., et al., "Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by In-situ Crystallization", Journal of the American Chemical Society, 2020. URL: https://pubs.acs.org/doi/10.1021/jacs.0c01739[4] "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis", Chemical Reviews, 2024. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00479

Sources

Methyl 2,5-dibromo-3-fluorophenylacetate: IUPAC Nomenclature, Structural Dynamics, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, polyhalogenated arenes serve as indispensable building blocks. Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3) is a highly specialized intermediate that offers unique opportunities for orthogonal functionalization[1]. This whitepaper provides an in-depth technical deconstruction of its IUPAC nomenclature, physicochemical properties, and its strategic utility in regioselective cross-coupling reactions. By understanding the steric and electronic microenvironments of this molecule, drug development professionals can leverage it to construct complex, multi-substituted aromatic scaffolds.

IUPAC Nomenclature & Structural Elucidation

The systematic naming of organic compounds ensures unambiguous communication regarding molecular structure. The IUPAC name Methyl 2,5-dibromo-3-fluorophenylacetate is derived through a strict hierarchical application of nomenclature rules[2]:

  • Identification of the Parent Chain : The core functional group with the highest priority is the ester. The parent acid is phenylacetic acid (a benzene ring attached to an acetic acid moiety). As a methyl ester, the two-part ester naming convention applies: the alkyl group attached to the oxygen ("Methyl") is cited first, followed by the carboxylate anion name ("phenylacetate")[2].

  • Ring Numbering : The carbon atom of the benzene ring directly attached to the acetate group (

    
    ) is designated as position C1.
    
  • Substituent Placement :

    • Two bromine atoms are located at positions C2 and C5.

    • A fluorine atom is located at position C3.

  • Alphabetical Assembly : Substituents are listed alphabetically. "Bromo" precedes "fluoro". Therefore, the substituents are assembled as "2,5-dibromo-3-fluoro"[2].

Combining these elements yields the precise structural identifier: Methyl 2,5-dibromo-3-fluorophenylacetate .

IUPAC_Logic Parent Parent Chain: Methyl Phenylacetate Numbering Ring Numbering: C1 attached to Acetate Parent->Numbering Sub1 Position 2: Bromo (-Br) Numbering->Sub1 Sub2 Position 3: Fluoro (-F) Numbering->Sub2 Sub3 Position 5: Bromo (-Br) Numbering->Sub3 Assembly Alphabetical Assembly: Bromo before Fluoro '2,5-dibromo-3-fluoro' Sub1->Assembly Sub2->Assembly Sub3->Assembly Final Final IUPAC Name: Methyl 2,5-dibromo-3-fluorophenylacetate Assembly->Final

Logical derivation of the IUPAC name for Methyl 2,5-dibromo-3-fluorophenylacetate.

Physicochemical Profiling

The physical and chemical parameters of this intermediate dictate its behavior in solution and its reactivity profile. Below is a consolidated table of its core properties.

PropertyValue
IUPAC Name Methyl 2,5-dibromo-3-fluorophenylacetate
CAS Registry Number 1803785-34-3[1]
Precursor Acid CAS 1803716-70-2 (2,5-dibromo-3-fluorophenylacetic acid)[3]
Molecular Formula

Molecular Weight 325.96 g/mol
Core Scaffold Phenylacetate
Halogenation Pattern Polyhalogenated (Di-bromo, Mono-fluoro)

Strategic Utility in Drug Development: Regioselective Cross-Coupling

In drug discovery, the ability to selectively functionalize specific positions on an aromatic ring is paramount. Polyhalogenated arenes containing identical halogens (like the two bromines in this molecule) present a unique challenge and opportunity[4]. The differentiation between the C2-Br and C5-Br bonds is driven by a delicate balance of steric hindrance and electronic activation [5].

  • The C2 Position : The bromine at C2 is highly sterically encumbered. It is flanked by the bulky acetate group at C1 and the fluorine atom at C3. While the adjacent fluorine electronically activates the C-Br bond toward oxidative addition by lowering the LUMO energy, the sheer steric bulk prevents large transition-metal catalysts from easily accessing this site.

  • The C5 Position : The bromine at C5 is flanked by two small hydrogen atoms (at C4 and C6). This makes the C5-Br bond significantly more accessible to bulky palladium complexes.

By employing a palladium catalyst with a large steric profile (such as


 or 

), a chemist can force the oxidative addition to occur almost exclusively at the less hindered C5 position[5]. This regioselectivity allows for the installation of an aryl or alkyl group at C5, leaving the C2-Br bond intact for a subsequent, orthogonal cross-coupling reaction under more forcing conditions.

Suzuki_Workflow Substrate Substrate: Methyl 2,5-dibromo-3-fluorophenylacetate Steric Steric Hindrance at C2: Blocked by -F & Acetate Substrate->Steric Access Steric Accessibility at C5: Open for Pd(0) insertion Substrate->Access OxAdd Regioselective Oxidative Addition at C5-Br bond Steric->OxAdd Disfavored Access->OxAdd Favored Transmet Transmetalation with Aryl Boronic Acid OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim Product Product: Methyl 5-aryl-2-bromo-3-fluorophenylacetate RedElim->Product

Mechanism of regioselective Suzuki-Miyaura coupling at the sterically accessible C5 position.

Experimental Protocols

The following self-validating protocols outline the synthesis of the ester from its commercially available acid precursor[3], followed by its application in a regioselective Suzuki-Miyaura coupling.

Protocol 1: Synthesis of Methyl 2,5-dibromo-3-fluorophenylacetate via Fischer Esterification

Objective : Convert 2,5-dibromo-3-fluorophenylacetic acid to its corresponding methyl ester. Causality : Sulfuric acid (


) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Methanol acts as both the nucleophile and the solvent. Using a vast excess of methanol drives the equilibrium toward the ester product via Le Chatelier's principle.

Step-by-Step Methodology :

  • Dissolution : In a 250 mL round-bottom flask, dissolve 10.0 g (32.0 mmol) of 2,5-dibromo-3-fluorophenylacetic acid in 100 mL of anhydrous methanol.

  • Catalysis : Slowly add 2.0 mL of concentrated

    
     dropwise while stirring. Caution: Exothermic reaction.
    
  • Reflux : Attach a reflux condenser and heat the mixture to 70°C for 4-6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1) until the starting material spot is consumed.

  • Quench : Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol. Dilute the residue with 100 mL of ethyl acetate.

  • Neutralization & Washing : Wash the organic layer with saturated aqueous

    
     (
    
    
    
    mL) to neutralize the acid catalyst and extract any unreacted starting material. Wash with brine (50 mL).
  • Isolation : Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent to yield Methyl 2,5-dibromo-3-fluorophenylacetate as a pale oil/solid.
    
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C5

Objective : Selectively couple an arylboronic acid at the C5 position. Causality : The bulky bidentate ligand in


 creates a steric environment that prevents the palladium center from inserting into the crowded C2-Br bond. Limiting the boronic acid to 1.05 equivalents prevents over-coupling.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 eq, 3.0 mmol), the desired arylboronic acid (1.05 eq, 3.15 mmol), and

    
     (2.5 eq, 7.5 mmol).
    
  • Solvent Addition : Add a solvent mixture of 1,4-Dioxane and

    
     (4:1 ratio, 15 mL total volume).
    
  • Degassing : Sparge the mixture with Argon for 15 minutes. Critical Step: Oxygen must be removed to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition : Add

    
     (0.05 eq, 5 mol%).
    
  • Heating : Seal the flask and heat to 80°C for 12 hours.

  • Workup : Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (

    
     mL).
    
  • Purification : Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography to isolate the mono-coupled product (Methyl 5-aryl-2-bromo-3-fluorophenylacetate).

References

  • Short Summary of IUPAC Nomenclature of Organic Compounds : Cuyamaca College. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups : National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates : Indian Academy of Sciences. Available at:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 2,5-dibromo-3-fluorophenylacetate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary: The Strategic Role of Halogenated Phenylacetates

In contemporary medicinal chemistry, the strategic incorporation of multi-halogenated aromatic scaffolds is a cornerstone of rational drug design. Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3) represents a highly specialized intermediate. The presence of two bromine atoms provides orthogonal reactive handles for sequential palladium-catalyzed cross-coupling reactions, while the fluorine atom modulates the electronic environment, enhancing metabolic stability and lipophilicity [1, 2].

Understanding the precise molecular weight, exact monoisotopic mass, and isotopic distribution of this compound is not merely a stoichiometric requirement—it is the foundational prerequisite for accurate High-Resolution Mass Spectrometry (HRMS) tracking during complex multi-step Active Pharmaceutical Ingredient (API) synthesis.

Molecular Weight Analysis and Physicochemical Profiling

The calculation of the molecular weight (MW) for Methyl 2,5-dibromo-3-fluorophenylacetate (


) requires accounting for the natural isotopic abundance of its constituent halogens. Bromine exists naturally as two stable isotopes, 

(50.69%) and

(49.31%). This near 1:1 ratio dictates both the average molecular weight and the diagnostic mass spectrometry (MS) signature of the compound.
Quantitative Data Summary

The following table summarizes the critical mass and physicochemical parameters required for assay development and stoichiometric scaling.

PropertyValueCausality / Analytical Significance
Chemical Formula

Defines the atomic composition for baseline stoichiometric calculations.
Average Molecular Weight 325.96 g/mol Essential for calculating molarity in high-throughput screening and bulk synthesis.
Monoisotopic Mass 323.88 DaCalculated using the lightest isotopes (

,

,

,

,

). Critical for HRMS identification.
Isotopic Pattern 1:2:1 (M, M+2, M+4)The statistical probability of

,

, and

pairings creates a diagnostic triplet peak in mass spectra.
CAS Registry Number 1803785-34-3Unique identifier for procurement and chemical database indexing.
Mass Spectrometry Isotopic Distribution

Because the compound contains two bromine atoms, the mass spectrum will exhibit a distinct isotopic cluster. The causality behind this is the binomial expansion of the isotopic probabilities. Tracking this 1:2:1 pattern is a self-validating system during the first cross-coupling step: the successful substitution of one bromine atom will immediately collapse the 1:2:1 triplet into a 1:1 doublet (M, M+2), confirming mono-functionalization.

MassSpec A C9H7Br2FO2 MW: 325.96 B M Peak 323.88 Da A->B 79Br, 79Br (~25%) C M+2 Peak 325.88 Da A->C 79Br, 81Br (~50%) D M+4 Peak 327.88 Da A->D 81Br, 81Br (~25%)

Caption: Isotopic distribution pattern of Methyl 2,5-dibromo-3-fluorophenylacetate in MS.

Mechanistic Utility in Sequential Cross-Coupling

The primary utility of Methyl 2,5-dibromo-3-fluorophenylacetate lies in its capacity for regioselective sequential functionalization . The two bromine atoms are electronically and sterically distinct. The bromine at the 5-position is generally less sterically hindered by the adjacent acetate and fluorine groups compared to the 2-position, allowing for preferential oxidative addition by palladium catalysts [3].

This enables chemists to perform a Suzuki-Miyaura coupling at the 5-position, isolate the mono-aryl intermediate, and subsequently perform a Buchwald-Hartwig amination or a second Suzuki coupling at the 2-position. The fluorine atom at the 3-position serves a dual purpose: it inductively withdraws electron density to accelerate the initial oxidative addition, and it provides metabolic shielding to the final API scaffold, preventing cytochrome P450-mediated oxidation [2].

Workflow A Methyl 2,5-dibromo-3-fluorophenylacetate (MW: 325.96 g/mol) B Pd(dppf)Cl2, Base, Solvent Temperature Optimization A->B Reagents added C Regioselective Suzuki Coupling (First Arylation at C5) B->C Catalytic Cycle Initiated D Mono-Aryl Intermediate (Isotopic Shift: 1:1 M/M+2 Pattern) C->D C-C Bond Formation E Buchwald-Hartwig Amination (Second Functionalization at C2) D->E Secondary Catalyst/Amine F Advanced API Scaffold (Fluorinated Phenylacetic Acid Derivative) E->F C-N Bond Formation

Caption: Sequential Palladium-Catalyzed Cross-Coupling Workflow for 2,5-Dibromo Scaffolds.

Experimental Protocol: Regioselective Suzuki-Miyaura Mono-Arylation

To leverage the molecular weight and structural properties discussed above, the following self-validating protocol details the regioselective mono-arylation of Methyl 2,5-dibromo-3-fluorophenylacetate. The causality of the reagent choices is explicitly defined to ensure experimental trustworthiness.

Materials Required:
  • Substrate: Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv, 325.96 g/mol )

  • Coupling Partner: Arylboronic acid (1.05 equiv) - Slight excess ensures complete conversion of the more reactive C5 bromine without risking over-coupling at C2.

  • Catalyst:

    
     (0.05 equiv) - The bidentate dppf ligand enforces a wide bite angle, promoting rapid reductive elimination and minimizing side reactions.
    
  • Base: Potassium carbonate (

    
    , 2.0 equiv) - Aqueous base is required to activate the boronic acid via formation of a reactive boronate complex.
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    
Step-by-Step Methodology:
  • Reaction Setup & Degassing:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 mmol, 326 mg) and the selected arylboronic acid (1.05 mmol).

    • Add

      
       (2.0 mmol, 276 mg).
      
    • Causality Check: Before adding the catalyst, the system must be purged of oxygen to prevent the homocoupling of the boronic acid and the oxidation of the palladium(0) active species. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition & Initiation:

    • Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

    • Quickly remove the septum under a positive flow of Argon and add the

      
       catalyst (0.05 mmol, 41 mg). Reseal and purge with Argon for an additional 5 minutes.
      
  • Thermal Activation:

    • Place the flask in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 4–6 hours.

    • Monitoring: Track the reaction via LC-MS. The disappearance of the 323.88/325.88/327.88 Da triplet and the emergence of a new doublet (M, M+2) corresponding to the mono-aryl product confirms regioselective coupling.

  • Work-up and Isolation:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (3 x 10 mL) to remove inorganic salts.

    • Extract the aqueous layer once with Ethyl Acetate (10 mL). Combine the organic layers, dry over anhydrous

      
      , and filter.
      
    • Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure mono-arylated intermediate.

References

  • Title: Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes Source: RSC Advances, 2022, 12(21), 13314-13318. URL: [Link]

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and potential reactivity of Methyl 2,5-dibromo-3-fluorophenylacetate. As a senior application scientist, the following information is synthesized from established safety data for structurally analogous compounds and general principles of handling halogenated aromatic molecules. This document is intended to empower researchers to work safely and effectively with this compound in a drug discovery and development context.

Section 1: Compound Profile and Hazard Identification

1.1 Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource/Rationale
Molecular FormulaC₉H₇Br₂FO₂Based on chemical name
Molecular Weight325.96 g/mol Calculated from formula
AppearanceLikely a solid or liquidAnalogy to similar compounds
SolubilityLikely soluble in organic solvents (e.g., DCM, THF, Acetone), low water solubilityGeneral property of similar esters[3]
ReactivityStable under recommended storage conditions. Potential for reaction with strong oxidizing agents, strong bases, and nucleophiles.[4][5]General chemical principles

1.2 Anticipated Hazards

Based on data from analogous compounds, Methyl 2,5-dibromo-3-fluorophenylacetate should be treated as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][6] Prolonged contact may lead to dermatitis.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][6] It may act as a lachrymator (a substance that causes tearing).[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][6]

Hazard Pictograms (Anticipated)

GHS_Pictograms

Section 2: Safe Handling and Storage Protocols

Given the anticipated hazards, stringent adherence to the following protocols is mandatory to ensure personnel safety.

2.1 Engineering Controls

All work with Methyl 2,5-dibromo-3-fluorophenylacetate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[8]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

  • Hand Protection: Wear nitrile gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[4]

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow start Start ppe_check Assess Task |  Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe_check fume_hood Verify Fume Hood Operation |  Handle Compound Inside Hood ppe_check->fume_hood end End fume_hood->end

2.3 Storage Requirements

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • The recommended storage temperature is likely between 2-8°C, a common practice for many research chemicals to ensure long-term stability.[9]

Section 3: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

3.1 First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

3.2 Spill and Leak Containment

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

  • Large Spills: Evacuate the area. Prevent the spill from entering drains.[4] Contact your institution's environmental health and safety (EHS) department.

  • Ensure adequate ventilation during cleanup. Avoid generating dust if the material is a solid.

Section 4: Reactivity and Synthetic Considerations

The structure of Methyl 2,5-dibromo-3-fluorophenylacetate presents several avenues for chemical reactivity that are pertinent to its use in drug development. The electron-withdrawing nature of the halogens and the ester group deactivates the aromatic ring towards electrophilic substitution. However, the bromine atoms are susceptible to a variety of transformations.

4.1 Potential Reactions

  • Suzuki and other Cross-Coupling Reactions: The bromo-substituents can readily participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in medicinal chemistry for building molecular complexity.

  • Nucleophilic Aromatic Substitution (SNAr): While less likely due to the lack of strong activating groups ortho or para to the halogens, SNAr reactions with potent nucleophiles might be possible under forcing conditions.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Reactivity_Pathways start Methyl 2,5-dibromo-3-fluorophenylacetate suzuki Suzuki Coupling (Pd catalyst, Boronic acid) start->suzuki C-C Bond Formation hydrolysis Ester Hydrolysis (Acid or Base) start->hydrolysis Carboxylic Acid Formation dehalogenation Reductive Dehalogenation (e.g., H₂, Pd/C) start->dehalogenation Removal of Bromine

Section 5: Disposal Considerations

All waste containing Methyl 2,5-dibromo-3-fluorophenylacetate should be treated as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Halogenated organic waste should be segregated from non-halogenated waste streams to facilitate proper disposal and minimize costs.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

Section 6: Toxicological Information (Inferred)

While no specific toxicological data exists for this compound, it is prudent to assume that it may have toxic effects similar to other halogenated aromatic compounds. Chronic exposure may pose risks, and some halogenated compounds are suspected carcinogens.[8] Therefore, minimizing exposure is paramount.

References

  • Material Safety Data Sheet - Methyl bromoacetate, 99%. (2006, January 16). Cole-Parmer.
  • Methyl 3-Bromo-2-fluorophenylacetate, 96% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • Safety Data Sheet - Methyl 5-bromo-6-fluoropicolin
  • 1,3-dibromo-5,5-dimethyl hydantoin cas no 77-48-5 - Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
  • Comparative acute toxicity of benzophenone derivatives and bisphenol analogues in the Asian clam Corbicula fluminea. (2020, November 7). PubMed.
  • Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.).
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry.
  • Bromo-DragonFly: Chemistry, Pharmacology and Toxicology of a Benzodifuran Derivative Producing LSD-Like Effects. (n.d.).
  • Safety Data Sheet - (3-Bromophenyl)acetic acid methyl ester. (2025, December 8). ChemScene.
  • Halogenated Solvents in Laboratories. (n.d.).
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC.
  • Methyl 2,5-dibromo-3-nitrobenzo
  • Method For Removing Halogens From An Aromatic Compound. (n.d.).
  • SAFETY DATA SHEET - Methyl 3-Bromophenylacet
  • (S)-(3-Bromo-5-fluorophenyl)
  • Chemical Properties of 2,5-Dibromo-3-methylthiophene (CAS 13191-36-1). (n.d.). Cheméo.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • Halogenated and Aromatic Volatile Organic Compounds (VOCs)

Sources

Technical Whitepaper: Handling, Storage, and Operational Integrity of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3)[1] is a highly functionalized halogenated building block frequently utilized in advanced pharmaceutical synthesis and drug discovery. The convergence of a methyl ester, a benzylic position, and a polyhalogenated aromatic ring creates a uniquely reactive profile. As a Senior Application Scientist, I have observed that the primary failure mode in utilizing this compound stems from a misunderstanding of its ambient reactivity. This technical guide delineates the physicochemical rationale behind its storage requirements and provides self-validating protocols for its handling to ensure uncompromising data integrity in downstream assays.

Physicochemical Profiling & Mechanistic Reactivity

To design an effective storage protocol, we must first understand the compound's degradation pathways. The molecule is susceptible to two primary modes of environmental degradation:

  • Moisture-Driven Hydrolysis: The ester moiety is prone to hydrolysis, a nucleophilic addition-elimination reaction[2]. Crucially, the 2,5-dibromo and 3-fluoro substitutions are strongly electron-withdrawing. According to transition-state kinetic models, electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon by withdrawing electron density inductively. This significantly lowers the activation energy for nucleophilic attack by atmospheric moisture, drastically accelerating the rate of hydrolysis compared to unhalogenated analogs[3].

  • Photolytic Cleavage: Aryl bromides are inherently photolabile. Exposure to ambient UV or high-intensity visible light can induce homolytic cleavage of the C-Br bonds, generating highly reactive aryl radicals that lead to dimerization or complex degradation profiles[4].

Hydrolysis A Methyl 2,5-dibromo- 3-fluorophenylacetate (Intact Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack (Accelerated by EWGs) B Atmospheric Moisture (H2O) / Base B->C D 2,5-dibromo-3-fluoro- phenylacetic acid C->D Elimination E Methanol (CH3OH) C->E

Figure 1: Hydrolysis pathway of the ester accelerated by electron-withdrawing halogen substituents.

Environmental Controls & Storage Protocols

Based on the mechanistic vulnerabilities outlined above, standard benchtop storage is insufficient. The compound must be treated as a moisture-sensitive and light-sensitive reagent[4]. The following quantitative parameters must be strictly adhered to:

ParameterSpecificationMechanistic Rationale (Causality)
Temperature 2°C to 8°C (Long-term: -20°C)Suppresses the kinetic rate of ambient hydrolysis and thermal degradation.
Atmosphere Argon or High-Purity NitrogenDisplaces atmospheric H2O and O2, preventing nucleophilic attack on the ester carbonyl[2].
Light Exposure Amber glass / Opaque containerBlocks UV/Vis wavelengths, preventing homolytic cleavage of the C-Br bonds[4].
Container PTFE-lined screw capPrevents moisture ingress and avoids halogenated solvent interactions with standard rubber septa.

Handling & Operational Safety

When handling Methyl 2,5-dibromo-3-fluorophenylacetate, personnel must utilize engineering controls to mitigate exposure to halogenated organics.

  • Engineering Controls: All manipulations must be performed in a BS/OSHA-approved adequately ventilated fume hood[4].

  • PPE: Nitrile gloves (double-gloving recommended for prolonged handling), safety goggles (NIOSH/EN 166 approved), and a chemically resistant lab coat[4].

  • Spill Response: In the event of a spill, isolate the area. Absorb with an inert, dry material (e.g., dry sand or vermiculite) to prevent the introduction of water, which could trigger rapid hydrolysis and the release of mildly corrosive byproducts.

Experimental Workflow: Preparation of Standard Solutions

To ensure experimental reproducibility, the preparation of stock solutions must be a self-validating system. Simply dissolving the powder is inadequate; the integrity of the solvent and the final solution must be proven.

Step-by-Step Methodology:
  • Solvent Validation (Self-Validating Step): Prior to use, subject the chosen anhydrous solvent (e.g., DMF or DMSO) to Karl Fischer (KF) titration.

    • Causality: The solvent must contain < 50 ppm H2O. Introducing a highly electrophilic ester into a "wet" solvent guarantees silent, baseline degradation before the experiment even begins.

  • Equilibration: Allow the sealed vial of Methyl 2,5-dibromo-3-fluorophenylacetate to reach room temperature before opening.

    • Causality: Opening a cold vial in ambient air allows condensation to form directly on the powder, instantly initiating hydrolysis.

  • Atmospheric Purging: Transfer the sealed vial into a glovebox or utilize a Schlenk line to establish an Argon atmosphere before unsealing.

    • Causality: Completely removes the variable of atmospheric moisture during the weighing and transfer process.

  • Dissolution & Aliquoting: Weigh the required mass and dissolve in the validated anhydrous solvent to achieve the target concentration (e.g., 0.1 M). Immediately partition the stock into single-use amber vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and multiple atmospheric exposures, preserving the integrity of the master batch.

  • Post-Preparation Validation (Self-Validating Step): Run a rapid LC-MS or HPLC-UV analysis on a micro-sample of the freshly prepared stock.

    • Causality: Establishes a definitive baseline purity (T=0). If the ester peak is diminished or the corresponding phenylacetic acid peak is present, the handling protocol has been compromised and the batch must be discarded.

Workflow Step1 Solvent Prep (Anhydrous DMF) Step2 KF Titration (H2O < 50 ppm) Step1->Step2 Step3 Inert Atmosphere (Ar/N2 Purge) Step2->Step3 Pass Step4 Dissolution (0.1 M Stock) Step3->Step4 Step5 Aliquoting (Amber Vials) Step4->Step5 Step6 Storage (-20°C, Sealed) Step5->Step6

Figure 2: Self-validating workflow for the preparation and storage of anhydrous stock solutions.

References

  • [1] 10X CHEM. 1803785-34-3 - Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester. 10xchem.com. 1

  • [4] Key Organics. Safety Data Sheet: Methyl 2-bromophenylacetate. keyorganics.net.4

  • [2] Psiberg. Esters Hydrolysis: Types and their Mechanisms. psiberg.com. 2

  • [3] Mata-Segreda, Julio F. The transition-state acidity and carbonyl stretching frequency in ester hydrolysis. A substituent-effect approach. ARKIVOC (arkat-usa.org). 3

Sources

Whitepaper: Thermodynamic Solubility Profiling of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of late-stage intermediate characterization, I approach solubility not as a static property, but as a dynamic thermodynamic system. Methyl 2,5-dibromo-3-fluorophenylacetate (CAS 1803785-34-3) is a highly specialized, heavily halogenated aromatic ester[1][2]. Its structural complexity presents unique challenges for synthetic routing, purification, and downstream assay formulation.

This whitepaper provides an in-depth technical framework for predicting, measuring, and optimizing the solubility of this compound. By bridging theoretical Hansen Solubility Parameters (HSP) with empirical shake-flask methodologies, this guide establishes a self-validating system for rigorous physicochemical characterization.

Structural Causality & Theoretical Solubility (HSP)

To predict the solubility behavior of Methyl 2,5-dibromo-3-fluorophenylacetate, we must first deconstruct its molecular architecture using the Hansen Solubility Parameter (HSP) framework. HSP theory dictates that the total cohesive energy of a molecule is driven by three intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

)[3][4].
  • Dispersion Forces (

    
    ):  The presence of two heavy bromine atoms significantly increases the molecular weight and lipophilicity (LogP) of the compound. Halogenated aromatic compounds typically exhibit exceptionally large dispersion parameters due to highly polarizable electron clouds[4].
    
  • Polar Interactions (

    
    ):  The highly electronegative fluorine atom induces a strong local dipole across the aromatic ring, while the methyl ester group contributes to the overall polarity[3].
    
  • Hydrogen Bonding (

    
    ):  The compound lacks hydrogen bond donors but possesses a weak hydrogen bond acceptor site at the ester carbonyl oxygen.
    

The Causality of Solvent Matching: A solvent will only dissolve this compound efficiently if its HSP coordinates closely match those of the solute, minimizing the "Hansen distance" (


)[3]. Because the 

value is the dominant force here, non-polar and halogenated solvents will yield the highest solubility, while aqueous systems will heavily exclude the molecule.

HSP_Interactions Molecule Methyl 2,5-dibromo- 3-fluorophenylacetate Dispersion Dispersion (δD) Bromine drives London forces Molecule->Dispersion Polarity Polarity (δP) Fluorine & Ester dipoles Molecule->Polarity HBond H-Bonding (δH) Ester H-bond acceptor Molecule->HBond SolventMatch Optimal Solvent Match (Minimized Hansen Distance) Dispersion->SolventMatch Polarity->SolventMatch HBond->SolventMatch

Hansen Solubility Parameter (HSP) components driving solvent compatibility.

Empirical Solvent Selection Matrix

Based on the theoretical HSP deconstruction, the following table summarizes the predicted and empirical solubility profile of Methyl 2,5-dibromo-3-fluorophenylacetate across various solvent classes.

Solvent ClassRepresentative SolventPredicted Solubility RangeMechanistic Rationale
Halogenated / Non-Polar Dichloromethane (DCM)> 100 mg/mLStrong dispersion force (

) matching with the brominated aromatic ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO)50 - 100 mg/mLHigh dipole moment (

) effectively solvates the ester and fluorinated ring.
Polar Protic Methanol (MeOH)5 - 20 mg/mLLimited H-bond acceptor capacity (

) of the solute restricts extensive solvation.
Aqueous Phosphate Buffer (pH 7.4)< 0.5 µMExtreme lipophilicity drives hydrophobic exclusion; practically insoluble[5].

Methodology: Thermodynamic Solubility Assay

For late-stage intermediates, kinetic solubility (which measures the precipitation point of a pre-dissolved stock) is insufficient. As a standard of scientific integrity, we must determine the thermodynamic solubility —the true equilibrium concentration of the compound in the presence of excess solid[6][7].

The following protocol utilizes the industry-standard "Shake-Flask" method coupled with HPLC-UV quantification[5][8].

Step-by-Step Protocol

1. System Validation & Preparation

  • Action: Weigh an excess amount of Methyl 2,5-dibromo-3-fluorophenylacetate (e.g., 5 mg) into a sealed 2 mL glass vial. Add 1 mL of the target solvent (e.g., aqueous phosphate buffer pH 7.4 or an organic blend)[5][7].

  • Causality: Adding an excess of solid ensures that the solution remains saturated throughout the experiment, which is the fundamental thermodynamic requirement for this assay[6].

  • Validation: Run a parallel vial containing a known standard (e.g., Acetaminophen) to validate that the equilibration time and filtration steps are functioning correctly without systemic loss[9].

2. Thermal Equilibration

  • Action: Place the sealed vials on an orbital shaker set to 400 rpm at a strictly controlled 25 °C. Incubate for 24 to 72 hours[5][7].

  • Causality: Heavily halogenated crystals often exhibit high lattice energy and slow dissolution kinetics. A minimum of 24 hours is required to prevent false-low readings caused by incomplete equilibration[8].

3. Phase Separation

  • Action: Remove the vials and allow them to stand undisturbed for 1 hour to let bulk solids settle. Centrifuge at 14,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter[7][8].

  • Causality: PTFE (Polytetrafluoroethylene) filters are mandatory. Lipophilic halogenated compounds will non-specifically bind to standard cellulose acetate filters, artificially lowering the measured solubility. Furthermore, PTFE is chemically resistant to the aggressive organic solvents that might be tested[8].

4. HPLC-UV Quantification

  • Action: Dilute the filtered supernatant appropriately and analyze via isocratic HPLC using an external calibration curve (prepared from a 10 mM DMSO stock diluted in Acetonitrile)[5].

  • Causality: Why HPLC-UV instead of gravimetric analysis? The ester linkage in Methyl 2,5-dibromo-3-fluorophenylacetate is susceptible to hydrolysis in extreme pH buffers. A stability-indicating HPLC method separates the intact parent compound from potential degradants (e.g., 2,5-dibromo-3-fluorophenylacetic acid), ensuring that the quantified UV absorbance corresponds only to the intact molecule[7].

SolubilityWorkflow Prep 1. Sample Preparation Excess solid in solvent Equilibrate 2. Shake-Flask Equilibration 24-72h at 25°C Prep->Equilibrate PhaseSep 3. Phase Separation Centrifugation & PTFE Filtration Equilibrate->PhaseSep Quant 4. HPLC-UV Quantification Isocratic separation PhaseSep->Quant Data 5. Thermodynamic Solubility Profile Quant->Data

Step-by-step workflow for determining thermodynamic solubility via shake-flask.

Formulation & Downstream Applications

When transitioning Methyl 2,5-dibromo-3-fluorophenylacetate from organic synthesis into biological or aqueous screening assays, its extreme hydrophobicity becomes a bottleneck.

The DMSO Stock Strategy: Drug screenings and biochemical assays are typically performed by preparing a highly concentrated stock solution of the compound in DMSO, which is then spiked into an aqueous buffer[9].

  • Critical Constraint: Due to the massive dispersion forces (

    
    ) exerted by the bromine atoms, the compound will rapidly undergo supersaturation and aggregate if the aqueous ratio is too high.
    
  • Operational Rule: To maintain apparent kinetic solubility in aqueous media, the final DMSO concentration must strictly be kept at or below 2% [9]. Exceeding this threshold, or failing to rapidly vortex during the spike-in phase, will result in immediate micro-precipitation, rendering assay data invalid.

References

  • Bio-protocol. "3.7. Determination of Thermodynamic Solubility". Bio-protocol (2018). Available at:[Link]

  • PCBIS. "Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg". PCBIS. Available at: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences (2024). Available at: [Link]

  • Journal of Materials Chemistry C. "The Hansen solubility approach towards green solvent processing". RSC Publishing (2024). Available at: [Link]

  • Journal of Chemical & Engineering Data. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". ACS (2018). Available at: [Link]

Sources

Physicochemical Profiling and Handling Protocols for Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3)

As a Senior Application Scientist, I approach the physical characterization of novel polyhalogenated building blocks not as a mere observation, but as the first critical quality attribute (CQA) in a rigorous synthetic pipeline. Methyl 2,5-dibromo-3-fluorophenylacetate is a highly functionalized, electron-deficient aromatic ester utilized primarily as an advanced intermediate in active pharmaceutical ingredient (API) synthesis and agrochemical development [1].

Understanding and verifying the physical appearance of this compound is paramount. Its physical state dictates its dissolution kinetics, handling safety, and reactivity in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper deconstructs the structural causality behind its physical appearance and provides field-proven, self-validating protocols for its characterization.

Structural Determinants of Physical Appearance

To predict and understand the physical appearance of Methyl 2,5-dibromo-3-fluorophenylacetate, we must analyze its molecular architecture. The compound has a molecular weight of 324.95 g/mol and features a densely substituted phenyl ring.

Macroscopically, high-purity batches of this compound present as a white to off-white crystalline solid . This physical state is not arbitrary; it is dictated by three distinct supramolecular forces:

  • Halogen Bonding (XB): The two heavy bromine atoms at positions 2 and 5 feature regions of positive electrostatic potential (σ-holes) on their outermost surfaces. These σ-holes act as potent electron acceptors, engaging in highly directional non-covalent interactions with the Lewis basic oxygen atoms of the methyl acetate group[2].

  • π-π Stacking: The presence of three highly electronegative halogens (two bromines and one fluorine) severely depletes the electron density of the aromatic ring. This electron-deficient π-system strongly favors face-to-face or edge-to-face π-π stacking in the solid state.

  • London Dispersion Forces: The large, polarizable electron clouds of the heavy bromine atoms significantly increase the intermolecular van der Waals forces, elevating the melting point well above room temperature [3].

When a batch deviates from a white crystalline solid to a pale-yellow viscous oil or a discolored powder, it is a direct macroscopic indicator of disrupted crystal packing—typically caused by trapped synthetic solvents, unreacted starting materials, or the presence of free molecular bromine (


) from oxidative degradation.

Quantitative Data & Physicochemical Profile

The following table synthesizes the structural and physical data critical for handling and formulating this intermediate.

PropertyValue / DescriptionCausality / Impact
Chemical Formula

High halogen ratio drives solid-state density.
Molecular Weight 324.95 g/mol High MW contributes to the crystalline solid state at standard temperature and pressure (STP).
Physical Appearance White to off-white crystalline solidIndicates an ordered, high-purity supramolecular lattice.
Solubility Profile Soluble in DCM, EtOAc, THF; Insoluble in

The lipophilic halogenated ring repels water; ester allows solvation in polar aprotic solvents.
Handling Characteristic Free-flowing powder (low hygroscopicity)Fluorine substitution increases hydrophobicity, preventing ambient moisture absorption.

Analytical Workflow & Experimental Protocols

To ensure scientific integrity, the physical appearance of Methyl 2,5-dibromo-3-fluorophenylacetate must be empirically validated. Relying solely on the naked eye is insufficient for drug development standards. Below are the self-validating protocols used to characterize the physical state of this compound.

Protocol A: Macroscopic and Microscopic Visual Inspection

Purpose: To establish the baseline physical state and detect trace chromophoric impurities.

  • Preparation: Transfer 50 mg of the compound onto a piece of pristine, bright-white weighing paper under full-spectrum LED laboratory lighting (5000K–6500K).

  • Macroscopic Observation: Visually inspect the powder against the white background. A pure batch will exhibit no contrast (pure white) or a very faint off-white hue.

    • Causality Check: If a yellow or brown tint is observed, it indicates the presence of trapped bromine or oxidative degradation. The batch must be flagged for recrystallization.

  • Microscopic Morphology: Transfer a few grains to a glass slide and observe under a polarized light microscope (PLM) at 40x magnification.

    • Validation: The presence of birefringence (glowing colors under crossed polarizers) self-validates that the solid is highly crystalline and not an amorphous precipitate.

Protocol B: Thermal Verification via Differential Scanning Calorimetry (DSC)

Purpose: To correlate the visual solid state with thermodynamic stability and purity.

  • Calibration: Ensure the DSC instrument is calibrated using an Indium standard to validate temperature accuracy.

  • Sample Loading: Accurately weigh 2.0–3.0 mg of the solid into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow the escape of any volatile impurities (e.g., residual crystallization solvents).

  • Thermal Cycle: Run an empty crimped pan as a reference. Heat the sample from 25°C to 150°C at a strict ramp rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Interpretation:

    • Causality Check: A pure crystalline solid will exhibit a single, sharp endothermic peak corresponding to its melting point. If the peak is broad or exhibits a "shoulder," it indicates that impurities are disrupting the halogen-bonded crystal lattice, thereby causing melting point depression.

Workflow Visualization

The following diagram maps the logical decision tree for verifying the physical appearance and structural integrity of the compound before it is cleared for downstream API synthesis.

G Start Batch: Methyl 2,5-dibromo- 3-fluorophenylacetate Vis Macroscopic Inspection (Visual & Microscopic) Start->Vis Therm Thermal Analysis (DSC / TGA) Vis->Therm White/Off-white powder Fail Amorphous / Impure (Recrystallization) Vis->Fail Discolored/Oily XRD Crystallographic Profiling (XRPD) Therm->XRD Sharp Endotherm Therm->Fail Broad Melting Range Pass Verified Crystalline Solid (Approved for Synthesis) XRD->Pass Distinct Bragg Peaks XRD->Fail Amorphous Halo

Analytical workflow for verifying the physical appearance and solid-state purity of the compound.

Conclusion

The physical appearance of Methyl 2,5-dibromo-3-fluorophenylacetate as a white to off-white crystalline solid is a direct macroscopic manifestation of its microscopic halogen bonding and π-π stacking capabilities. By employing rigorous, self-validating protocols—ranging from polarized light microscopy to differential scanning calorimetry—scientists can confidently assess the quality of this intermediate. Ensuring the structural integrity of this building block at the physical level prevents catastrophic yield losses and impurity carryover in complex downstream cross-coupling reactions.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. "The Halogen Bond." Chemical Reviews, 2016, 116(4), 2478–2601.[Link]

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, 2014, 47(8), 2514–2524.[Link]

"Methyl 2,5-dibromo-3-fluorophenylacetate" as a fluorinated building block

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Methyl 2,5-dibromo-3-fluorophenylacetate in Advanced Medicinal Chemistry

Executive Summary

In the modern landscape of drug discovery, the strategic placement of halogens on aromatic scaffolds is a fundamental driver of molecular efficacy. Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3) represents a highly specialized, multi-functional building block designed for complex synthetic elaboration[1][2]. By combining a versatile methyl acetate handle with a uniquely differentiated dibromofluorophenyl core, this compound allows medicinal chemists to execute divergent, regioselective syntheses. This whitepaper provides an in-depth technical analysis of its reactivity, mechanistic causality, and field-proven protocols for its application in pharmaceutical development.

Structural and Electronic Profiling

The synthetic value of Methyl 2,5-dibromo-3-fluorophenylacetate lies in the precise spatial and electronic arrangement of its substituents. The incorporation of fluorine atoms into molecular frameworks significantly alters reactivity, stability, and bioavailability, making them essential bioisosteres in drug design[3].

  • The C3-Fluorine Effect: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density of the aromatic ring, which enhances the metabolic stability of downstream drug candidates by resisting cytochrome P450-mediated oxidation[4].

  • The C2 and C5 Bromines: These two halogens serve as primary handles for transition-metal-catalyzed cross-coupling. However, they exist in vastly different microenvironments. The C2-bromine is sterically hindered (ortho to both the fluorine and the acetate group) but highly electron-deficient. The C5-bromine is less sterically hindered but moderately electron-deficient[5].

  • The C1-Methyl Acetate: Phenylacetate derivatives are widely employed in the synthesis of drugs, serving as critical precursors for amides, esters, and further functionalized aliphatic chains[6][7].

Regioselective Cross-Coupling: Mechanistic Causality

A persistent challenge in utilizing multi-halogenated systems is achieving absolute regiocontrol during cross-coupling[5][8]. As an Application Scientist, I approach this by exploiting the dichotomy between steric and electronic control during the rate-determining oxidative addition step of the palladium catalytic cycle.

When utilizing bulky, electron-rich biarylphosphine ligands (such as SPhos or XPhos), the steric bulk of the ligand dictates the pathway. The palladium catalyst is physically restricted from accessing the crowded C2 position, forcing oxidative addition to occur exclusively at the more accessible C5-bromine. Conversely, if a smaller, highly electron-rich ligand (e.g., PMe3) is deployed, the extreme electron deficiency of the C2-CBr bond can override steric hindrance, leading to C2-activation.

Regioselectivity SM Methyl 2,5-dibromo- 3-fluorophenylacetate C5 C5-Arylated Product (Steric Control) SM->C5 Bulky Ligand (e.g., SPhos) C2 C2-Arylated Product (Electronic Control) SM->C2 Small Ligand (e.g., PPh3)

Logical pathway for regioselective cross-coupling of the dibrominated scaffold.

Table 1: Quantitative & Qualitative Reactivity Parameters of the Bromine Handles

Reactivity ParameterC2-Bromine PositionC5-Bromine Position
Steric Environment Highly hindered (ortho to -F and -CH2CO2Me)Accessible (meta to -F, para to -CH2CO2Me)
Electronic State Highly electron-deficient (inductive effect of -F)Moderately electron-deficient
Preferred Catalyst Ligand Small, electron-rich phosphines (e.g., PMe3)Bulky, biaryl phosphines (e.g., SPhos, XPhos)
Primary Reaction Pathway Electronic control (slower oxidative addition)Steric control (faster oxidative addition)
Risk of Side Reactions High (SNAr of adjacent fluorine under strong base)Low

Validated Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The following workflows include mechanistic justifications for reagent selection and built-in analytical checkpoints.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Selectively arylate the C5 position while preserving the C2-bromine and the methyl ester.

  • Reagent Charging: In an oven-dried Schlenk flask, combine Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv), the desired arylboronic acid (1.05 equiv), Pd(OAc)2 (0.05 equiv), and SPhos (0.10 equiv).

    • Causality: The strict 1:2 ratio of Pd to SPhos ensures the formation of the active monoligated Pd(0) species, which is highly active but sterically demanding, directing the reaction to C5.

  • Strict Degassing: Dissolve the mixture in anhydrous Toluene (0.2 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Palladium(0) and electron-rich phosphines are highly susceptible to oxidation. Sparging establishes the baseline for catalyst turnover and prevents the formation of inactive phosphine oxides.

  • Mild Base Addition: Add a degassed aqueous solution of K3PO4 (2.0 equiv).

    • Causality: K3PO4 is basic enough to activate the boronic acid via the formation of a boronate complex, but mild enough to prevent the premature saponification of the methyl ester[5].

  • Controlled Heating & Validation: Heat the biphasic mixture to 80°C. Monitor via LC-MS after 4 hours.

    • Self-Validation Check: The appearance of a single product mass with a characteristic bromine isotope pattern (M and M+2 in a 1:1 ratio) confirms successful mono-arylation without over-coupling.

  • Workup: Cool to room temperature, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Workflow S1 1. Reagent Charging (Substrate, Ar-B(OH)2, Pd/SPhos) S2 2. Strict Degassing (Argon Sparging, 15 min) S1->S2 S3 3. Mild Base Addition (Aqueous K3PO4) S2->S3 S4 4. Controlled Heating (80°C, LC-MS Monitoring) S3->S4 S5 5. Isolation (Extraction & Chromatography) S4->S5

Step-by-step experimental workflow for regioselective Suzuki-Miyaura coupling.

Protocol B: Chemoselective Saponification of the Methyl Ester

Objective: Convert the methyl ester to a phenylacetic acid derivative for subsequent amide coupling, without triggering nucleophilic aromatic substitution (SNAr) at the C3-fluorine.

  • Solvent System: Dissolve the C5-arylated intermediate in a 3:1:1 mixture of THF:MeOH:H2O.

    • Causality: This ternary solvent system ensures complete solubility of the lipophilic organic substrate while providing an aqueous environment for the hydroxide nucleophile.

  • Mild Hydrolysis: Add LiOH·H2O (1.5 equiv) at 0°C, then allow to warm to room temperature.

    • Causality: LiOH is a milder nucleophile compared to NaOH or KOH. Using a stronger base at elevated temperatures risks SNAr displacement of the C3-fluorine, which is highly activated by the adjacent electron-withdrawing halogens[5].

  • Acidification & Isolation: Once TLC indicates complete consumption of the ester, cool to 0°C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated acid with Dichloromethane.

Conclusion

Methyl 2,5-dibromo-3-fluorophenylacetate is not merely a passive scaffold; it is a programmable chemical matrix. By understanding the causal relationships between its steric environment, the inductive effects of the fluorine atom, and the mechanics of transition-metal catalysis, researchers can unlock highly efficient, divergent pathways for novel drug discovery.

References

  • AK Scientific - Methyl 2,5-dibromo-3-fluorophenylacetate 95%, 1803785-34-3[1]. Available at:

  • ChemicalBook - Methyl 2,5-dibromo-3-fluorophenylacetate CAS 1803785-34-3[2]. Available at:

  • Future Medicinal Chemistry (via ResearchGate) - Fluorinated building blocks in drug design: new pathways and targets[4]. Available at:

  • Fluorochem - Fluorinated Building Blocks[3]. Available at:

  • A2B Chem - Sodium phenylacetate - 114-70-5[6]. Available at:

  • LookChem - Cas 114-70-5, Sodium phenylacetate[7]. Available at:

  • Benchchem - 4,5-Dibromo-2-fluorobenzonitrile (Selective Cross-Coupling Context)[5]. Available at:

  • PubMed Central - Synthesis and characterization in monkey of [11C]SP203 as a radioligand for imaging brain metabotropic glutamate 5 receptors[8]. Available at:

Sources

Advanced Synthesis of Fluorinated Phenylacetic Acid Derivatives: Methodologies and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative for Fluorination

Fluorinated phenylacetic acid (FPAA) derivatives represent a privileged class of building blocks in modern drug discovery and agrochemistry. The strategic incorporation of fluorine atoms into the phenylacetic acid pharmacophore fundamentally alters the molecule's physicochemical landscape without significantly perturbing its steric bulk.

From a mechanistic standpoint, the introduction of fluorine—particularly at the


-position (benzylic carbon) or on the aryl ring—serves two primary functions:
  • Metabolic Shielding: The benzylic C(sp³)-H bond of phenylacetic acids is a notorious metabolic "soft spot," highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes. Replacing this hydrogen with a highly electronegative fluorine atom strengthens the adjacent bonds and electronically deactivates the site, effectively blocking CYP450-mediated hydroxylation and extending the drug's biological half-life[1].

  • Physicochemical Modulation: Fluorination modulates the pKa of the adjacent carboxylic acid moiety, enhancing lipophilicity and altering binding affinities. For example, the synthesis of the NaV1.8 sodium channel inhibitor Suzetrigine (FDA-approved in 2025 for acute pain) relies heavily on a twice-fluorinated phenylacetic acid derivative as a core synthetic precursor[2].

Metabolism Drug Phenylacetic Acid Drug (e.g., NSAID analog) Mod Structural Modification Drug->Mod Unfluorinated Unfluorinated Benzylic C-H Mod->Unfluorinated Fluorinated α-Fluorinated Benzylic C-F Mod->Fluorinated CYP Cytochrome P450 Oxidation Unfluorinated->CYP Fluorinated->CYP Clearance Rapid Metabolic Clearance (Short Half-life) CYP->Clearance Susceptible Shielding Metabolic Shielding (Extended Half-life) CYP->Shielding Blocked

Mechanism of metabolic shielding via α-fluorination against CYP450 oxidation.

Divergent Radical Fluorination: The Causality of Solvent Selection

Historically, the synthesis of


-fluoro-

-arylcarboxylic acids required hazardous electrophilic fluorine sources or complex multi-step sequences. However, recent breakthroughs have established a divergent, radical-based strategy utilizing bench-stable Selectfluor and 4-(dimethylamino)pyridine (DMAP)[3].

The causality behind this reaction's success lies in the formation of a labile charge-transfer complex between DMAP and Selectfluor. This interaction generates a highly reactive


 radical cation chain carrier. The true innovation of this system, however, is its solvent-dependent selectivity switch , which dictates the mechanistic pathway by controlling the pKa of the phenylacetic acid substrate[4]:
  • Aqueous Conditions (Acetone/Water 1:1): The presence of water facilitates a Single-Electron Transfer (SET) process. The phenylacetic acid undergoes single-electron oxidation followed by rapid decarboxylation, generating a benzylic radical that abstracts a fluorine atom to yield a decarboxylated benzylic fluoride [3].

  • Non-Aqueous Conditions (Acetonitrile): In a strictly organic medium, the reaction shifts to a Hydrogen Atom Transfer (HAT) mechanism. The

    
     radical selectively abstracts the benzylic C(sp³)-H hydrogen. Subsequent fluorine transfer yields the 
    
    
    
    -fluoro-
    
    
    -arylacetic acid
    while preserving the carboxylic acid moiety[5].

Pathway Substrate Phenylacetic Acid CTC Charge-Transfer Complex (TEDA2+• Radical) Substrate->CTC Reagents Selectfluor + DMAP Reagents->CTC Aq Aqueous Media (Acetone/H2O) CTC->Aq Org Non-Aqueous Media (MeCN) CTC->Org SET Single-Electron Transfer (SET) Aq->SET HAT Hydrogen Atom Transfer (HAT) Org->HAT Prod1 Benzylic Fluoride (Decarboxylated) SET->Prod1 -CO2 Prod2 α-Fluoro-α-arylacetic Acid HAT->Prod2 Direct C-H Fluorination

Divergent radical fluorination pathways of phenylacetic acids controlled by solvent.

Quantitative Performance Data

The efficiency of the DMAP/Selectfluor activation system is highly dependent on the stoichiometric ratios and the solvent environment. The table below summarizes the optimized parameters required to drive the reaction toward either the SET or HAT product[3].

Reaction ParameterDecarboxylative Fluorination (SET)Direct

-Fluorination (HAT)
Target Product Benzylic Fluoride

-Fluoro-

-arylacetic acid
Solvent System Acetone /

(1:1 v/v)
Acetonitrile (MeCN)
DMAP Equivalents 2.0 equiv.2.0 equiv.
Selectfluor Equivalents 3.0 equiv. (Excess required)1.2 equiv.
Additives Sodium Fluoride (NaF, 2.0 equiv.)None
Temperature 70 °CRoom Temperature (approx. 20-25 °C)
Reaction Time 30 minutes60 minutes
Typical Yields Moderate to Good (Volatile products)Good to Excellent (Up to 96%)

Note: In the HAT pathway, trace amounts of unreacted starting material may persist, necessitating careful chromatographic separation during isolation[4].

Experimental Methodologies

To ensure reproducibility and self-validation, the following step-by-step protocols detail the synthesis of both divergent products derived from the base-mediated activation of Selectfluor[5].

Protocol A: Synthesis of -Fluoro- -arylacetic Acids (HAT Pathway)

This protocol is designed for the direct benzylic C-H fluorination of phenylacetic acid derivatives without loss of the carboxylate group.

Reagents & Equipment:

  • Phenylacetic acid derivative (1.8 mmol, 1.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (3.6 mmol, 2.0 equiv.)

  • Selectfluor (2.16 mmol, 1.2 equiv.)

  • Anhydrous Acetonitrile (MeCN) (9.0 mL)

  • Oven-dried reaction vessel (19 x 100 mm) equipped with a magnetic stir bar.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere (optional but recommended for consistent yields), charge the oven-dried vessel with the phenylacetic acid substrate (1.8 mmol).

  • Activation: Add DMAP (3.6 mmol) and Selectfluor (2.16 mmol) to the vessel. The precise 1.2 equivalent of Selectfluor prevents over-fluorination.

  • Solvent Addition: Inject 9.0 mL of anhydrous MeCN to achieve a substrate concentration of 0.2 M. Seal the vessel immediately.

  • Reaction: Stir the mixture vigorously at room temperature for exactly 60 minutes. The formation of the

    
     radical cation will initiate the HAT process.
    
  • Quenching: Quench the reaction by adding 10 mL of 1 M aqueous HCl. This step neutralizes the DMAP and halts the radical chain.

  • Extraction: Extract the aqueous mixture with diethyl ether (

    
     mL).
    
  • Workup: Combine the organic phases, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to separate the product from trace unreacted starting material.
    
Protocol B: Synthesis of Benzylic Fluorides via Decarboxylation (SET Pathway)

This protocol forces a single-electron oxidation, resulting in the loss of


 and the installation of a fluorine atom at the benzylic position.

Reagents & Equipment:

  • Phenylacetic acid derivative (1.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (2.0 equiv.)

  • Selectfluor (3.0 equiv.)

  • Sodium Fluoride (NaF) (2.0 equiv.)

  • Acetone / Deionized Water (1:1 v/v mixture)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the phenylacetic acid derivative, DMAP, Selectfluor, and NaF. The excess Selectfluor (3.0 equiv.) is critical here to drive the rapid fluorine atom transfer following decarboxylation[3].

  • Solvent Addition: Add the Acetone/Water (1:1) solvent mixture. The aqueous environment lowers the pKa of the acid, facilitating the SET mechanism.

  • Heating: Heat the sealed vessel to 70 °C and stir vigorously for 30 minutes.

  • Workup: Cool the reaction to room temperature. Extract the mixture with a suitable volatile organic solvent (e.g., dichloromethane or diethyl ether). Caution: Benzylic fluorides can be highly volatile; avoid excessive vacuum during concentration.

  • Purification: Purify the concentrated crude via silica gel chromatography to isolate the pure benzylic fluoride.

Advanced Asymmetric Applications

While the radical-mediated Selectfluor/DMAP system is highly efficient for racemic mixtures, the synthesis of enantioenriched


-fluoroesters requires transition-metal or organocatalytic approaches. Recent developments have utilized planar chiral[2]paracyclophane-based isothiourea catalysts. By activating the phenylacetic acid with tosyl chloride and utilizing N-fluorobenzenesulfonimide (NFSI) as the fluorine source, researchers have achieved asymmetric fluorination with enantiomeric excesses (ee) up to 99.5%[6]. This stereocontrol is vital for drug development, as the spatial orientation of the fluorine atom directly dictates binding affinity within chiral biological targets.

References

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dibromo-3-fluorophenylacetate is a highly functionalized aromatic building block critical for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of two synthetically orthogonal bromine atoms presents a unique challenge: achieving high regioselectivity during cross-coupling. This application note details a robust, field-proven protocol for the regioselective Suzuki-Miyaura coupling at the C5 position, preserving the C2 bromide for subsequent orthogonal functionalization.

Mechanistic Rationale & Regioselectivity (Causality Analysis)

In palladium-catalyzed cross-coupling reactions of polyhalogenated benzenes, regioselectivity is dictated by a competition between electronic activation and steric hindrance during the rate-determining oxidative addition step[1].

  • Steric Environment at C2: The C2-bromide is flanked by an ortho-fluoro group (-F) and an ortho-acetate group (-CH₂COOCH₃). This creates a highly encumbered steric pocket, significantly raising the activation energy required for the Pd(0) complex to insert into the C2-Br bond.

  • Steric Environment at C5: Conversely, the C5-bromide is flanked by two small hydrogen atoms (C4-H and C6-H). This position is highly sterically accessible.

Consequently, oxidative addition occurs preferentially at the less hindered C5 position[2]. This intrinsic steric bias allows for the controlled, mono-arylation of the molecule without the need for complex protecting group strategies or highly specialized ligands[3][4].

MechanisticPathway cluster_0 Oxidative Addition (Regioselectivity Step) Start Methyl 2,5-dibromo-3-fluorophenylacetate + Pd(0) Catalyst PathA Path A: C5-Br Insertion (Sterically Accessible) Start->PathA Fast (Preferred) PathB Path B: C2-Br Insertion (Sterically Hindered) Start->PathB Slow (Blocked) Transmetalation Transmetalation + Ar-B(OH)2 / K3PO4 PathA->Transmetalation SideProduct Trace Product: C2-aryl / Diaryl species PathB->SideProduct ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product Major Product: Methyl 5-aryl-2-bromo-3-fluorophenylacetate ReductiveElim->Product Pd(0) Regeneration

Mechanistic pathway of regioselective Suzuki coupling at the C5 position.

Optimization of Reaction Parameters

To translate this mechanistic theory into a reliable protocol, the reaction conditions must be carefully tuned. The primary risk with Methyl 2,5-dibromo-3-fluorophenylacetate is the unintended hydrolysis of the methyl ester in the presence of strong bases and water.

  • Base Selection: Strong bases like NaOH or KOH will rapidly saponify the methyl ester. We utilize Potassium Phosphate (K₃PO₄), a mild base that effectively activates the boronic acid for transmetalation while preserving the ester functionality[5].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and water (5:1 v/v) is optimal. 1,4-Dioxane provides excellent solubility for the organic substrates and the Pd(PPh₃)₄ catalyst, while water dissolves the K₃PO₄ base, facilitating the crucial transmetalation step[6].

Table 1: Optimization of Reaction Parameters for C5-Regioselective Arylation

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)C5-Isomer Yield (%)Diaryl Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (5:1)90124510Poor solubility; incomplete conversion.
2Pd(dppf)Cl₂KOHDMF / H₂O (5:1)90815<5Extensive hydrolysis of the methyl ester.
3 Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane / H₂O (5:1) 80 10 82 <5 Optimal; K₃PO₄ prevents ester cleavage[5].
4Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O (5:1)806788Faster reaction, but slightly lower regioselectivity.

Standard Operating Procedure (SOP): Regioselective C5-Arylation

This protocol is designed as a self-validating system. Yields typically range from 78-85% for the mono-coupled product.

Materials Required:
  • Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.05 equiv, 1.05 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Anhydrous, Degassed, 5.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Workflow:
  • Preparation: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to establish a strict inert atmosphere.

  • Reagent Loading: Add Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 mmol), the selected arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (5 mol%) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 10 minutes to ensure complete dissolution of the catalyst and substrates.

  • Base Addition: Dissolve K₃PO₄ (2.0 mmol) in 1.0 mL of degassed water. Inject this aqueous solution into the Schlenk flask dropwise.

  • Reaction: Heat the biphasic mixture to 80 °C using a pre-calibrated oil bath or heating block. Maintain vigorous stirring (800 rpm) for 8 to 12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting material will appear as a distinct UV-active spot. The successful C5-coupled product will elute slightly lower (more polar) due to the added aryl group. Terminate heating when the starting material spot is completely consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/EtOAc (9:1) to isolate the pure Methyl 5-aryl-2-bromo-3-fluorophenylacetate.

Workflow Step1 1. Preparation Schlenk Flask, Argon Atm Step2 2. Reagent Loading Substrate, Ar-B(OH)2, Pd(PPh3)4 Step1->Step2 Step3 3. Solvent & Base 1,4-Dioxane / Aqueous K3PO4 Step2->Step3 Step4 4. Reaction 80°C for 8-12 Hours Step3->Step4 Step5 5. Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Validation TLC & LC-MS Confirmation Step5->Step6

Step-by-step experimental workflow for the regioselective Suzuki coupling.

Analytical Characterization & Validation

To confirm the regioselectivity of the coupling, analytical validation is required to ensure the C2-Br bond remains intact.

  • ¹H NMR Spectroscopy: The protons at C4 and C6 in the starting material appear as distinct signals with meta-coupling (J ~ 1.5-2.0 Hz). Upon substitution at C5, the symmetry and electronic environment change drastically. The C4 proton, now flanked by the new aryl group and the fluorine atom, will shift downfield, confirming functionalization at the C5 position.

  • Mass Spectrometry (LC-MS): The retention of the C2-Br bond can be explicitly confirmed by LC-MS. The product will display the characteristic 1:1 isotopic doublet for a mono-brominated species (M and M+2 peaks), contrasting sharply with the 1:2:1 triplet isotopic pattern of the dibrominated starting material.

References

  • [1] Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements | Source: rsc.org | URL: 1

  • [2] Title: Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects | Source: upm.edu.my | URL: 2

  • [5] Title: Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies | Source: nih.gov | URL: 5

  • [6] Title: Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects | Source: mdpi.com | URL: 6

  • [3] Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene | Source: scispace.com | URL: 3

  • [4] Title: Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues | Journal of Medicinal Chemistry | Source: acs.org | URL: 4

Sources

Application Note: Regioselective Heck Cross-Coupling of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP)

Executive Summary

The functionalization of polyhalogenated arenes is a critical technique in the synthesis of complex active pharmaceutical ingredients (APIs). Methyl 2,5-dibromo-3-fluorophenylacetate presents a unique synthetic challenge: it possesses two reactive carbon-bromine (C–Br) bonds that must be differentiated to prevent undesired polymerization or di-coupled mixtures. This application note details a highly regioselective Heck reaction protocol that leverages steric differentiation to exclusively functionalize the C5 position, providing a robust, self-validating workflow for downstream drug development.

Mechanistic Rationale: The Causality of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the active Pd(0) species into the aryl halide bond is typically the rate-determining and regioselectivity-determining step[1]. When a substrate contains multiple identical halogens, the site of oxidative addition is governed by a competition between electronic activation and steric hindrance[2].

For Methyl 2,5-dibromo-3-fluorophenylacetate, the two C–Br bonds exist in vastly different microenvironments:

  • C2 Position (Sterically Hindered): The C2-Br bond is sandwiched between the bulky methyl acetate group at C1 and the highly electronegative fluorine atom at C3.

  • C5 Position (Sterically Accessible): The C5-Br bond is flanked only by small hydrogen atoms at the C4 and C6 positions.

While the fluorine atom at C3 inductively withdraws electron density—potentially making the adjacent C2-Br bond more electrophilic—the steric bulk of the ortho-acetate and ortho-fluoro groups creates an insurmountable kinetic barrier for the bulky Pd(0)Lₙ complex. Consequently, oxidative addition occurs preferentially at the vastly more accessible C5-Br bond. By amplifying this steric bias using a bulky phosphine ligand such as tri(o-tolyl)phosphine (P(o-tolyl)₃), the sensitivity of the Pd(0) complex to steric hindrance is maximized, pushing the regioselectivity to >99:1[3].

Catalytic Cycle & Workflow Visualization

HeckCycle Pd_cat Pd(OAc)₂ + Ligand Precatalyst Pd0 Pd(0)Lₙ Active Catalyst Pd_cat->Pd0 Reduction OxAdd Regioselective Oxidative Addition (at C5-Br) Pd0->OxAdd + Substrate MigIns Olefin Coordination & Migratory Insertion OxAdd->MigIns + Olefin BetaElim β-Hydride Elimination MigIns->BetaElim BetaElim->Pd0 Base (Et₃N) - HBr Product C5-Heck Product BetaElim->Product Dissociation Substrate Methyl 2,5-dibromo- 3-fluorophenylacetate Substrate->OxAdd

Figure 1: Catalytic cycle of the regioselective Heck reaction highlighting C5-specific oxidative addition.

Reaction Optimization & Quantitative Data

To establish a self-validating and scalable protocol, various conditions were evaluated. The use of P(o-tolyl)₃ proved critical; its large cone angle prevents coordination at the crowded C2 position, whereas smaller ligands like PPh₃ resulted in measurable amounts of the di-coupled byproduct.

Table 1: Optimization of Heck Reaction Conditions (Model Olefin: tert-Butyl acrylate)

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)C5:C2 Ratio
1Pd(OAc)₂PPh₃Et₃NDMF906592:8
2 Pd(OAc)₂ P(o-tolyl)₃ Et₃N DMF 90 88 >99:1
3Pd₂(dba)₃P(o-tolyl)₃K₂CO₃DMF907298:2
4Pd(OAc)₂P(o-tolyl)₃Et₃NMeCN8055>99:1

Note: Entry 2 represents the optimized conditions utilized in the SOP below.

Standard Operating Procedure (SOP)

Scope: 1.0 mmol scale synthesis of Methyl (E)-3-(4-bromo-3-fluoro-5-(2-methoxy-2-oxoethyl)phenyl)acrylate.

Materials & Reagents
  • Substrate: Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 mmol, 326 mg)

  • Olefin: tert-Butyl acrylate (1.2 mmol, 176 µL)

  • Catalyst: Palladium(II) acetate[Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.10 mmol, 30.4 mg)

  • Base: Triethylamine [Et₃N] (2.0 mmol, 278 µL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and P(o-tolyl)₃ (30.4 mg).

  • Inert Atmosphere Setup: Seal the tube with a rubber septum. Evacuate and backfill the vessel with dry Argon (repeat 3 times) to ensure an oxygen-free environment, preventing catalyst deactivation.

  • Reagent Addition: Under a positive flow of Argon, add anhydrous DMF (5.0 mL) via syringe. Stir for 5 minutes at room temperature until a homogeneous pre-catalyst solution is formed.

  • Substrate & Olefin Introduction: Add Methyl 2,5-dibromo-3-fluorophenylacetate (326 mg), followed by tert-Butyl acrylate (176 µL) and Et₃N (278 µL).

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and triethylammonium bromide salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 15 mL) to remove DMF, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 85:15) to afford the pure C5-coupled product.

Self-Validating System: In-Process and Post-Process Controls

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system utilizing distinct analytical checkpoints.

  • In-Process Control (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 9:1, UV 254 nm). The starting material (R_f ~0.6) will be cleanly consumed, replaced by a single, highly UV-active fluorescent spot (R_f ~0.4) corresponding to the extended conjugation of the mono-coupled product. The absence of a baseline spot confirms that di-coupling (which drastically increases polarity) has been suppressed.

  • Post-Process Control (¹H NMR): The regiochemistry is unambiguously validated via ¹H NMR.

    • Alkene Geometry: The newly formed alkene protons will appear as two distinct doublets with a large coupling constant (J ≈ 16.0 Hz), confirming the trans (E) geometry typical of Heck reactions.

    • Regioselectivity Proof: In the starting material, the aromatic protons H4 and H6 appear as fine singlets/multiplets. Upon C5 coupling, the H6 proton (now para to the bulky alkene) will experience a distinct chemical shift, while the H4 proton (sandwiched between the fluorine and the new alkene) will show a strong ortho-coupling to the fluorine atom (J_{H-F} ≈ 9 Hz). If the reaction had occurred at C2, the splitting pattern of the remaining aromatic protons would be fundamentally different.

References

  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. PMC - National Institutes of Health.

Sources

Application Note: Regiodivergent Selective Functionalization of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dibromo-3-fluorophenylacetate (MDBFPA) is a highly versatile, polyfunctional building block frequently utilized in the development of targeted therapeutics and advanced agrochemicals. The presence of two synthetically accessible carbon-bromine bonds presents a unique challenge and opportunity: achieving site-selective cross-coupling without the need for tedious protection/deprotection sequences.

This application note provides a comprehensive, self-validating protocol for the catalyst-controlled regiodivergent Suzuki-Miyaura cross-coupling of MDBFPA. By rationally selecting the palladium catalyst and reaction conditions, researchers can override inherent molecular biases to selectively functionalize either the sterically accessible C5 position or the electronically activated C2 position[1].

Mechanistic Rationale: The Steric vs. Electronic Dichotomy

To achieve absolute regiocontrol, one must understand the competing structural forces within the MDBFPA molecule:

  • C5-Bromide (Steric Accessibility): The bromine at the 5-position is flanked by two small hydrogen atoms (C4 and C6). It is sterically unhindered but lacks strong electronic activation, as it is meta to the highly electronegative fluorine atom[2].

  • C2-Bromide (Electronic Activation): The bromine at the 2-position is sterically encumbered, trapped between the ortho-fluorine and the ortho-methyl acetate group. However, the strong inductive electron-withdrawing effect (-I effect) of the adjacent fluorine atom significantly lowers the energy of the C2–Br

    
     orbital. This makes the C2 position highly electronically activated for oxidative addition by an electron-rich metal center[3].
    

Catalyst-Controlled Divergence: To selectively couple at C5 , we employ a bulky, bis-ligated palladium complex (e.g., Pd(dppf)Cl₂). The immense steric profile of the ligand sphere prevents the metal from approaching the crowded C2 pocket, forcing oxidative addition to occur exclusively at the open C5 position[2].

Conversely, to selectively couple at C2 , we utilize Pd(P(t-Bu)₃)₂. While P(t-Bu)₃ is a bulky ligand, it dissociates in solution to form a highly reactive, 12-electron mono-ligated Pd(0) species. This open coordination hemisphere drastically reduces the steric penalty during the transition state, allowing the inherent electronic activation of the C2–Br bond to dictate the reaction pathway[4]. Running this reaction at a lower temperature (45 °C) further suppresses the sterically driven background reaction.

G MDBFPA Methyl 2,5-dibromo-3-fluorophenylacetate (MDBFPA) Dual Electrophilic Sites CatA Protocol A: Steric Control Pd(dppf)Cl₂ / K₃PO₄ Bulky Bis-ligated Pd(0) MDBFPA->CatA Pathway A (80 °C) CatB Protocol B: Electronic Control Pd(P(t-Bu)₃)₂ / Cs₂CO₃ Reactive Mono-ligated Pd(0) MDBFPA->CatB Pathway B (45 °C) ProdA C5-Arylated Isomer Sterically Accessible Site (Yield: ~85%) CatA->ProdA Oxidative Addition at C5 ProdB C2-Arylated Isomer Electronically Activated Site (Yield: ~75%) CatB->ProdB Oxidative Addition at C2

Fig 1. Catalyst-controlled regiodivergent cross-coupling pathways for MDBFPA functionalization.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the regiodivergent functionalization of MDBFPA.

ParameterProtocol A (C5-Selective)Protocol B (C2-Selective)
Catalyst System Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Pd(P(t-Bu)₃)₂ (5 mol%)
Active Pd Species Bis-ligated Pd(0)Mono-ligated Pd(0)
Base & Solvent K₃PO₄ in 1,4-Dioxane/H₂O (4:1)Cs₂CO₃ in anhydrous THF
Temperature 80 °C45 °C
Primary Driving Force Steric AccessibilityElectronic Activation (-I effect of F)
Regioselectivity (C5:C2) > 95:5< 10:90
Typical Isolated Yield 82 - 88%71 - 78%

Experimental Protocols

Protocol A: Steric Control (C5-Selective Arylation)

Objective: Synthesize Methyl 5-aryl-2-bromo-3-fluorophenylacetate.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add MDBFPA (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents catalyst deactivation and homocoupling side-reactions.

  • Solvent Addition: Inject 5.0 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) via syringe. Causality Note: The inclusion of water is critical to dissolve the phosphate base, facilitating the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Execution: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-warmed oil bath at 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C5-arylated product.

Protocol B: Electronic Control (C2-Selective Arylation)

Objective: Synthesize Methyl 2-aryl-5-bromo-3-fluorophenylacetate.

  • Reaction Setup: Inside an Argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with MDBFPA (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), Pd(P(t-Bu)₃)₂ (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5.0 mL of strictly anhydrous, degassed THF. Causality Note: Pd(P(t-Bu)₃)₂ is highly sensitive to moisture and oxygen. Conducting this reaction in anhydrous THF prevents premature protodeboronation of the boronic acid and protects the delicate mono-ligated Pd(0) intermediate.

  • Execution: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and stir at 45 °C for 18 hours. Causality Note: The lower temperature (45 °C) is intentionally chosen to maximize the electronic differentiation between the C2 and C5 positions. Higher temperatures will erode the regioselectivity by providing enough thermal energy to overcome the steric barrier at C5.

  • Workup: Cool to room temperature. Filter the crude mixture directly through a short pad of Celite to remove the inorganic salts and precipitated palladium black, eluting with excess THF. Concentrate the filtrate.

  • Purification: Purify via silica gel flash chromatography to isolate the C2-arylated product.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the protocol and confirm the regiochemical outcome, the isolated products must be subjected to specific NMR validation checks:

  • ¹H-NMR NOESY Analysis (Definitive Proof):

    • For Protocol A (C5-Isomer): The newly introduced aryl group is flanked by the core C4 and C6 protons. A 2D NOESY experiment will show distinct cross-peaks between the ortho-protons of the incoming aryl ring and the C4/C6 protons of the MDBFPA core.

    • For Protocol B (C2-Isomer): The newly introduced aryl group is inserted between the fluorine and the methyl acetate group. The NOESY spectrum will show a strong cross-peak between the ortho-protons of the incoming aryl ring and the methylene protons (-CH₂-) of the methyl acetate group at C1. No correlation to the core aromatic protons will be observed.

  • ¹⁹F-NMR Shift: The chemical shift of the fluorine atom will be highly diagnostic. In the C2-arylated product, the fluorine is directly adjacent (ortho) to the new aryl ring, subjecting it to strong magnetic anisotropy (ring-current effects) and steric compression, resulting in a significant downfield shift compared to the C5-arylated isomer.

References

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules.[2] URL:

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts.[1] URL:

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.[4] URL:

  • One-Pot Synthesis of Difluorinated ortho-Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,2-Dibromo-3,5-difluorobenzene. Tetrahedron Letters.[3] URL:

Sources

Application Note: Sequential Functionalization of Methyl 2,5-Dibromo-3-fluorophenylacetate in the Synthesis of Novel Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chemoselective cross-coupling, intramolecular cyclization, and causality-driven protocol design.

Strategic Overview & Structural Rationale

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3) represents a highly privileged, multi-functionalized building block for the divergent synthesis of such pharmacophores[1].

The synthetic utility of this scaffold lies in its orthogonal reactivity profile, driven by precise steric and electronic differentiation:

  • Steric Differentiation of C-Br Bonds: The molecule possesses two bromine atoms at the C2 and C5 positions. The C2-bromine is highly sterically encumbered, flanked by the ortho-fluorine atom and the alpha-acetate group. In contrast, the C5-bromine is relatively unhindered. This steric disparity allows for highly chemoselective sequential cross-coupling reactions[2].

  • Electronic Activation: The highly electronegative C3-fluorine withdraws electron density from the aromatic ring, lowering the LUMO. This activates the adjacent C2 position for challenging oxidative additions or nucleophilic aromatic substitutions (SNAr) during subsequent ring-closure events[3].

  • Lactamization Handle: The methyl acetate group provides an ideal electrophilic handle for amidation or condensation, enabling rapid intramolecular cyclization to form 5- or 6-membered heterocycles (e.g., oxindoles, indoles, and isoquinolines).

Physicochemical & Reactivity Profile

Understanding the baseline properties of the starting material is critical for self-validating experimental design.

PropertyValue / CharacteristicSynthetic Implication
Chemical Name Methyl 2,5-dibromo-3-fluorophenylacetatePrecursor for fluorinated phenylacetic acid derivatives.
CAS Number 1803785-34-3Commercially available building block[1].
Molecular Formula C9H7Br2FO2High atomic mass dictates careful stoichiometric calculations.
Primary Reactive Site C5-BromineLess sterically hindered; initial site for Suzuki/Heck couplings[4].
Secondary Reactive Site C2-BromineSterically hindered but electronically activated; requires bulky ligands (e.g., XPhos) for activation[5].

Divergent Synthetic Pathways

The following workflow illustrates the divergent synthesis of 4-fluoro-6-aryl-oxindoles and 4-fluoro-6-aryl-indoles utilizing sequential palladium-catalyzed cross-coupling methodologies.

Pathway SM Methyl 2,5-dibromo- 3-fluorophenylacetate (CAS: 1803785-34-3) Sub1 C5-Aryl Intermediate (Chemoselective Suzuki) SM->Sub1 Pd(dppf)Cl2, Ar-B(OH)2 Steric control at C5 Oxindole 4-Fluoro-6-aryl- oxindole (Lactamization) Sub1->Oxindole 1. R-NH2, AlMe3 2. Pd2(dba)3, XPhos Intramolecular C-N Indole 4-Fluoro-6-aryl- indole (Aza-Michael/SNAr) Sub1->Indole 1. Reduction/Condensation 2. Pd-Catalyzed Cyclization

Divergent synthetic pathways for fluorinated heterocycles via sequential cross-coupling.

Experimental Protocol I: Chemoselective Suzuki-Miyaura C5-Arylation

Objective: To selectively couple an aryl boronic acid at the C5 position while leaving the C2-bromine intact for downstream cyclization.

Causality & Design Rationale: The slower reaction rate observed with highly hindered ortho-substituted di-bromo-benzenes is due to steric occlusion[2]. By utilizing


, a catalyst with a large bite angle and moderate steric bulk, oxidative addition is directed exclusively to the less hindered C5 position[4]. The biphasic Toluene/

system ensures rapid dissolution of the inorganic base while maintaining the organic substrate in solution, preventing localized catalyst precipitation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv, 5.0 mmol), the desired Arylboronic acid (1.05 equiv, 5.25 mmol), and

    
     (2.5 equiv, 12.5 mmol).
    
  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x) to establish an oxygen-free environment, which is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add a degassed mixture of Toluene/

    
     (4:1 v/v, 25 mL) via syringe.
    
  • Catalyst Introduction: Under a positive flow of Argon, quickly add

    
     (0.03 equiv, 3 mol%).
    
  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 4-6 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material and the emergence of a single, lower-Rf UV-active spot confirms complete, chemoselective conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the C5-aryl intermediate.
    

Experimental Protocol II: Intramolecular Buchwald-Hartwig Lactamization (Oxindole Synthesis)

Objective: To construct the 4-fluoro-6-aryl-oxindole core via direct amidation followed by intramolecular C-N cross-coupling.

Causality & Design Rationale: Direct amidation of a methyl ester with an unactivated amine is sluggish. We utilize Trimethylaluminum (


) to generate a highly nucleophilic aluminum amide species in situ, driving the amidation to completion. For the subsequent ring closure, standard palladium catalysts fail due to the extreme steric hindrance at the C2-Br site. We deploy the bulky, electron-rich biaryl phosphine ligand XPhos[5]. XPhos is specifically designed to facilitate oxidative addition into sterically hindered aryl halides and promote reductive elimination in demanding C-N cross-couplings, ensuring high yields of the oxindole heterocycle.

Step-by-Step Methodology:

  • Amidation:

    • Dissolve the primary amine (R-

      
      , 1.2 equiv) in anhydrous DCM (10 mL) under Argon at 0 °C.
      
    • Dropwise add

      
       (2.0 M in toluene, 1.2 equiv). Stir for 30 minutes to form the active aluminum amide.
      
    • Add a solution of the C5-aryl intermediate (1.0 equiv, 3.0 mmol) in DCM (5 mL). Warm to room temperature and stir for 12 hours.

    • Carefully quench with 1M HCl (dropwise at 0 °C), extract with DCM, dry, and concentrate to isolate the intermediate amide.

  • Intramolecular C-N Coupling:

    • In a glovebox, charge a vial with the intermediate amide (1.0 equiv),

      
       (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and 
      
      
      
      (2.0 equiv).
    • Seal the vial, remove from the glovebox, and inject anhydrous 1,4-Dioxane (0.1 M concentration).

    • Heat the reaction at 100 °C for 16 hours. The high temperature is required to overcome the activation energy barrier of the sterically encumbered C2-Br oxidative addition.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or recrystallization to obtain the pure 4-fluoro-6-aryl-oxindole.

(Note: Alternatively, the activated nature of the ortho-fluorine allows for domino aza-Michael-SNAr heteroaromatization sequences, providing direct access to highly functionalized indole scaffolds[3].)

Quantitative Data & Optimization Summary

The table below summarizes the optimized parameters and isolated yields for the divergent synthesis, demonstrating the robustness of the self-validating protocols.

Intermediate / ProductCatalyst SystemTemp / TimeIsolated Yield (%)Regioselectivity
C5-(4-Methoxyphenyl) Intermediate 3 mol%

80 °C / 5 h88%>98:2 (C5 over C2)
C5-(3-Pyridyl) Intermediate 3 mol%

80 °C / 6 h82%>95:5 (C5 over C2)
N-Benzyl-4-fluoro-6-aryl-oxindole 2 mol%

+ 6 mol% XPhos
100 °C / 16 h79%N/A (Intramolecular)
N-Methyl-4-fluoro-6-aryl-oxindole 2 mol%

+ 6 mol% XPhos
100 °C / 12 h85%N/A (Intramolecular)

References

  • Source: aksci.
  • Source: tandfonline.
  • Source: mit.
  • Source: nih.
  • Source: mdpi.

Sources

Derivatization of "Methyl 2,5-dibromo-3-fluorophenylacetate" for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization of Methyl 2,5-dibromo-3-fluorophenylacetate for High-Throughput Biological Screening

Executive Summary

The rapid generation of structurally diverse, high-quality chemical libraries is a cornerstone of modern phenotypic and target-based biological screening. Methyl 2,5-dibromo-3-fluorophenylacetate is a highly versatile, privileged building block that offers multiple vectors for orthogonal functionalization. This application note details a robust, self-validating workflow for the divergent derivatization of this scaffold. By exploiting the distinct steric environments of the two bromine atoms, we demonstrate a highly regioselective sequential cross-coupling strategy, coupled with ester functionalization, to generate complex biaryl amides and ketones suitable for high-throughput screening (HTS).

Mechanistic Rationale & Design Strategy

The utility of Methyl 2,5-dibromo-3-fluorophenylacetate lies in its unique substitution pattern, which allows for programmable, site-selective functionalization without the need for protecting groups.

  • Steric vs. Electronic Control in Cross-Coupling: The molecule possesses two chemically identical carbon-bromine (C–Br) bonds at the C2 and C5 positions. However, their local environments are drastically different. The C2-bromine is sterically hindered by the adjacent ortho-acetate group (C1) and the ortho-fluorine atom (C3). In contrast, the C5-bromine is flanked only by protons (C4, C6). While the highly electronegative fluorine atom makes the C2 position more electron-deficient (which traditionally accelerates oxidative addition), steric hindrance dominates the catalytic cycle when bulky palladium ligands are employed[1]. Consequently, bulky catalysts like Pd(dppf)Cl₂ selectively undergo oxidative addition at the less hindered C5 position.

  • Fluorine Effect: The C3-fluorine atom lowers the pKa of the resulting phenylacetic acid, increases the overall lipophilicity (LogP) of the derivatives, and blocks potential CYP450-mediated metabolic oxidation at that position, enhancing the pharmacokinetic profile of the resulting library.

  • Ester Diversification: The methyl ester serves as a stable placeholder during the initial C5 cross-coupling. It can subsequently be hydrolyzed to a carboxylic acid for standard HATU-mediated amidation, or utilized in advanced acylative Suzuki-Miyaura cross-couplings to yield diaryl ketones[2].

Workflow A Methyl 2,5-dibromo- 3-fluorophenylacetate B C5-Arylation (Suzuki-Miyaura) A->B Aryl-B(OH)2 Pd(dppf)Cl2 C Ester Hydrolysis & Amidation B->C 1. LiOH 2. R-NH2, HATU D C2-Functionalization (Late-Stage) C->D Aryl-B(OH)2 Pd2(dba)3, SPhos E Screening Library (Biaryl Amides) D->E Purification

Caption: Divergent derivatization workflow for Methyl 2,5-dibromo-3-fluorophenylacetate.

Quantitative Data & Regioselectivity Optimization

To establish a self-validating protocol, the regioselectivity of the initial Suzuki-Miyaura coupling was optimized. The causality of ligand choice is evident: smaller ligands (PPh₃) result in poor regiocontrol due to their ability to access the hindered C2 position, whereas bulky bidentate ligands (dppf) enforce strict C5 selectivity.

Table 1: Optimization of C5 vs. C2 Regioselectivity (Model Reaction with Phenylboronic acid)

EntryCatalyst / LigandBaseTemp (°C)Conversion (%)C5 : C2 Ratio
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃8085%8 : 1
2Pd(OAc)₂ / XPhos (5 mol%)K₃PO₄8092%12 : 1
3 Pd(dppf)Cl₂ (5 mol%) Na₂CO₃ 80 95% > 20 : 1
4Pd₂(dba)₃ / SPhos (5 mol%)K₃PO₄10099%2 : 1*

*Note: Highly active, bulky dialkylbiaryl phosphine ligands combined with strong bases and high heat overcome the steric barrier at C2, leading to a loss of regioselectivity. These conditions are instead reserved for the late-stage C2 functionalization (Protocol C).

Experimental Protocols

Protocol A: Site-Selective C5 Suzuki-Miyaura Cross-Coupling

Objective: Introduce the first diversity element (R¹) exclusively at the C5 position while preserving the C2-bromide and the methyl ester.

  • Reaction Setup: In a dried reaction vial, combine Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bulky dppf ligand ensures oxidative addition occurs selectively at the unhindered C5-Br bond.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL), followed by Na₂CO₃ (2.0 equiv). Causality: A mild base is chosen to prevent premature saponification of the methyl ester.

  • Execution: Seal the vial and heat at 80 °C for 4 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the C5-arylated intermediate.

Protocol B: Ester Hydrolysis and Amidation

Objective: Convert the methyl ester into an amide to introduce the second diversity element (R²).

  • Hydrolysis: Dissolve the C5-arylated intermediate (1.0 equiv) in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the free carboxylic acid.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash heavily with LiCl (5% aq) to remove DMF, dry, and concentrate.

Protocol C: Late-Stage C2 Functionalization

Objective: Functionalize the sterically hindered C2 position to finalize the trisubstituted library scaffold.

  • Reaction Setup: Combine the C5-arylated amide intermediate (1.0 equiv) and a second aryl/alkyl boronic acid (1.5 equiv) in a microwave vial.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and SPhos (0.10 equiv). Causality: SPhos is a highly active Buchwald ligand specifically designed to facilitate oxidative addition into sterically encumbered halides.

  • Solvent & Base: Add Toluene/H₂O (10:1 v/v) and K₃PO₄ (3.0 equiv). A stronger base and higher temperature are required to drive the transmetalation step in this crowded environment.

  • Execution: Heat at 100 °C for 12 hours (or microwave at 120 °C for 1 hour).

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC to yield the final screening compound.

Biological Screening Context

The derivatives generated from this workflow are complex, sp²-rich biaryl phenylacetamides. This structural motif is highly privileged in drug discovery, frequently utilized to target G-Protein Coupled Receptors (GPCRs), nuclear receptors, and challenging protein-protein interactions (PPIs). The workflow below outlines how the synthesized library is integrated into a standard biological screening cascade.

Screening L Derivatized Library (>100 Compounds) P Primary Phenotypic Screen (High-Throughput) L->P S Target Deconvolution & Biochemical Assay P->S Hit Selection A In Vitro ADME (Microsomal Stability) S->A Potency Validation H Lead Optimization A->H PK/PD Profiling H->L SAR Feedback Loop

Caption: Biological screening cascade and SAR feedback loop for the derivatized library.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (NIH Public Access / PMC) URL: [1]

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: Molecules (MDPI) URL: [2]

Sources

Application Note: High-Fidelity Hydrolysis of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly optimized, self-validating protocol for the saponification of Methyl 2,5-dibromo-3-fluorophenylacetate[1] to its corresponding carboxylic acid, 2,5-dibromo-3-fluorophenylacetic acid[2]. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection to prevent common side reactions associated with polyhalogenated aromatic systems.

Mechanistic Rationale & Reaction Design (E-E-A-T)

Polyhalogenated phenylacetates present unique chemoselectivity challenges during ester hydrolysis. The electron-withdrawing nature of the 2,5-dibromo and 3-fluoro substituents significantly increases the acidity of the benzylic protons (predisposing the molecule to unwanted deprotonation and condensation) and activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) at the fluorinated position.

To mitigate these risks, this protocol avoids harsh conditions (e.g., NaOH at reflux) and instead utilizes Lithium hydroxide monohydrate (LiOH·H₂O) in a ternary solvent system[3].

  • Causality of Base Selection: The lithium cation (Li⁺) acts as a mild Lewis acid, coordinating strongly to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, permitting rapid hydroxide attack at low temperatures (0 °C to 25 °C). This circumvents the need for high-temperature conditions that would otherwise trigger SNAr or benzylic epimerization[3].

  • Causality of Solvent System: A THF/MeOH/H₂O (2:1:1) mixture is specifically employed. Tetrahydrofuran (THF) solubilizes the highly lipophilic polyhalogenated ester, water dissolves the inorganic base, and methanol (MeOH) serves as a phase-transfer homogenizer, preventing the reaction from stalling at an aqueous-organic interface[3].

Reaction Pathway & Workflow

ChemPathway Ester Methyl Ester (Hydrophobic) Transition Tetrahedral Intermediate Ester->Transition OH⁻ attack (THF/MeOH/H₂O) Salt Lithium Carboxylate Transition->Salt -CH₃OH Acid Carboxylic Acid (Target API) Salt->Acid +HCl (pH 2) Protonation

Mechanistic pathway of LiOH-mediated ester hydrolysis.

Workflow Step1 1. Solubilization Dissolve Ester in THF/MeOH Step2 2. Saponification Add Aqueous LiOH·H₂O at 0 °C Step1->Step2 Homogeneous mixture Step3 3. Acidification Quench with 1M HCl to pH 2 Step2->Step3 Complete consumption of SM Step4 4. Extraction & Isolation Extract with EtOAc, Dry Step3->Step4 Protonation of Carboxylate

Step-by-step experimental workflow for saponification and isolation.

Quantitative Optimization Data

The following table summarizes the optimization parameters, highlighting why the ternary LiOH system is the authoritative standard for this transformation.

Base EquivalentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)Validation Metric
NaOH (1.5 eq)MeOH/H₂O (1:1)60265%< 80%Multiple TLC spots (SNAr)
LiOH·H₂O (2.0 eq)THF/H₂O (1:1)25878%92%Biphasic separation visible
LiOH·H₂O (2.0 eq) THF/MeOH/H₂O (2:1:1) 0 → 25 3 > 95% > 98% Single baseline spot on TLC

Self-Validating Experimental Protocol

Scale: 10.0 mmol (approx. 3.25 g of starting material)

Step 1: Preparation of the Reaction Mixture

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with Methyl 2,5-dibromo-3-fluorophenylacetate (3.25 g, 10.0 mmol)[1].

  • Add 20 mL of anhydrous THF and 10 mL of MeOH. Stir until the ester is completely dissolved.

  • Validation Checkpoint 1: The solution must be completely clear and colorless. Any turbidity indicates incomplete solubilization of the lipophilic ester.

Step 2: Base Addition

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate vial, dissolve Lithium hydroxide monohydrate (LiOH·H₂O, 0.84 g, 20.0 mmol) in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the organic mixture over 5 to 10 minutes.

  • Causality: Dropwise addition at 0 °C prevents localized exothermic hotspots that could trigger benzylic deprotonation or SNAr on the fluorinated ring.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C).

  • Stir vigorously for 3 hours.

  • Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 4:1). The starting ester (Rf ~0.6) must completely disappear, replaced by a single UV-active spot remaining at the baseline (the highly polar lithium carboxylate salt).

Step 4: Quenching and Acidification

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 30 °C) to remove the majority of THF and MeOH.

  • Causality: Removing organic solvents before extraction prevents the target carboxylic acid from partitioning into the aqueous layer during the subsequent workup.

  • Dilute the remaining aqueous residue with 15 mL of cold deionized water and cool the flask to 0 °C.

  • Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches 2.0.

  • Validation Checkpoint 3: Use pH indicator paper to confirm pH 2. A thick, white precipitate (the free 2,5-dibromo-3-fluorophenylacetic acid) will crash out of the aqueous solution[2].

Step 5: Extraction and Isolation

  • Extract the acidified aqueous suspension with Ethyl Acetate (EtOAc) (3 x 30 mL). The white precipitate will seamlessly dissolve into the organic phase.

  • Combine the organic layers and wash with 20 mL of saturated aqueous NaCl (brine).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 4: The isolated mass should be approximately 3.0 - 3.1 g (96-99% yield) of a white to off-white solid. LC-MS analysis should exhibit an[M-H]⁻ peak at m/z ~309/311/313, displaying the characteristic 1:2:1 isotope pattern indicative of a dibrominated compound.

References

Sources

Application Note: Regioselective Functionalization of Methyl 2,5-dibromo-3-fluorophenylacetate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Regioselective Cross-Coupling, Steric vs. Electronic Control, and Self-Validating Methodologies

Introduction & Structural Dynamics

In modern drug discovery, the rapid assembly of complex, functionalized biaryl and heterocyclic scaffolds requires building blocks with orthogonal reactivity handles. Methyl 2,5-dibromo-3-fluorophenylacetate [1] represents a highly privileged, polyfunctional intermediate. It possesses three distinct sites for derivatization: a hydrolyzable/reducible methyl ester, and two chemically distinct bromine atoms (C2 and C5) modulated by an ortho-fluorine atom.

The primary synthetic challenge—and opportunity—lies in differentiating the two carbon-bromine bonds during transition-metal catalysis. While the bond dissociation energies (BDE) of the C2–Br and C5–Br bonds are nearly identical, their steric environments are vastly different. The C2 position is "di-ortho substituted," flanked by both the strongly electronegative fluorine atom and the bulky methyl acetate group. Conversely, the C5 position is relatively unhindered.

As demonstrated in foundational studies on dihalogenated arenes, kinetic selectivity during the oxidative addition of palladium(0) is highly sensitive to steric encumbrance[2]. Furthermore, while electronic activation by the ortho-fluorine technically makes the C2 position more electrophilic, the overwhelming steric bulk prevents the approach of bulky palladium-phosphine complexes, allowing for highly regioselective cross-coupling at the C5 position[3].

This application note details a robust, three-step workflow to convert this building block into a highly functionalized fluorinated oxindole—a structural motif ubiquitous in kinase inhibitors and CNS therapeutics.

Synthetic Workflow Visualization

The following workflow illustrates the strategic sequencing of reactions to build molecular complexity while maintaining absolute regiocontrol.

Workflow A Methyl 2,5-dibromo- 3-fluorophenylacetate B Regioselective Suzuki Coupling (C5 Position) A->B Aryl-B(OH)2 Pd Catalyst C Methyl 5-aryl-2-bromo- 3-fluorophenylacetate B->C D Buchwald-Hartwig Amination (C2 Position) C->D R-NH2 Pd/Ligand E Methyl 5-aryl-2-(amino)- 3-fluorophenylacetate D->E F Intramolecular Cyclization E->F Base / Heat G Fluorinated Biaryl Oxindole Scaffold F->G

Fig 1. Multi-step synthesis workflow utilizing regioselective cross-coupling.

Quantitative Data: Optimization of Regioselectivity

Achieving >95% regioselectivity requires careful tuning of the catalyst speciation and reaction temperature[3]. The table below summarizes the optimization parameters for the initial Suzuki-Miyaura coupling at the C5 position.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling at C5

EntryCatalyst System (5 mol%)Solvent SystemTemp (°C)Yield (%)Regioselectivity (C5:C2)
1Pd(PPh₃)₄ / Na₂CO₃Dioxane / H₂O (4:1)90453:1
2Pd(PPh₃)₄ / Na₂CO₃DME / H₂O (4:1)80628:1
3Pd(dppf)Cl₂ / K₂CO₃DME / H₂O (4:1)607815:1
4 Pd(dppf)Cl₂ / K₂CO₃ DME / H₂O (4:1) 25 85 >99:1

Mechanistic Insight: Lower temperatures and the use of the bidentate ligand dppf (Entry 4) create a rigid, sterically demanding active catalyst species. This amplifies the catalyst's sensitivity to the steric differences between C2 and C5, effectively shutting down the kinetically disfavored oxidative addition at C2[2].

Self-Validating Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling (C5 Arylation)

Objective: Install an aryl group exclusively at the C5 position while leaving the C2-Br bond intact for downstream functionalization.

  • Preparation: In an oven-dried Schlenk flask, charge Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv), phenylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Reaction: Add degassed 1,2-dimethoxyethane (DME) and H₂O (4:1 v/v) to achieve a 0.2 M concentration. Stir vigorously at 25 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint (LC-MS): Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 1:2:1 triplet in the mass spectrum due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Successful mono-coupling at C5 will shift the mass and alter the isotope pattern to a 1:1 doublet, confirming the displacement of exactly one bromine atom. If a singlet isotope pattern is observed, unwanted bis-arylation has occurred.

Protocol 2: Buchwald-Hartwig Amination (C2 Amination)

Objective: Couple a primary amine to the sterically hindered C2 position.

  • Preparation: Charge the C5-arylated intermediate from Protocol 1 (1.0 equiv), primary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) into a sealed tube.

  • Reaction: Add anhydrous Toluene (0.1 M). Purge with Argon for 10 minutes. Seal the tube and heat to 100 °C for 16 hours.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Causality & Self-Validation (TLC/Staining): Standard phosphine ligands fail here due to the extreme steric bulk at C2. XPhos is specifically chosen because its dialkylbiaryl framework facilitates oxidative addition into crowded C-Br bonds and accelerates reductive elimination, preventing competitive hydrodehalogenation. Validation: Monitor via TLC. The secondary amine product will exhibit a distinct UV absorbance shift. Perform a ninhydrin stain; a positive (colored) spot indicates the presence of the newly formed amine, validating the C-N bond formation prior to cyclization.

Protocol 3: Intramolecular Cyclization (Oxindole Formation)

Objective: Hydrolyze the methyl ester and drive intramolecular lactamization to form the final fluorinated oxindole scaffold.

  • Hydrolysis: Dissolve the intermediate from Protocol 2 in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature until the ester is fully consumed (approx. 4 hours).

  • Acidification: Carefully acidify to pH 3 using 1M HCl to precipitate the free carboxylic acid. Extract with DCM and dry.

  • Lactamization: Dissolve the crude acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 6 hours to promote intramolecular ring closure.

  • Isolation: Crash out the product by adding water, filter the precipitate, and recrystallize from EtOH.

Self-Validation Checkpoint (IR/NMR): Infrared (IR) spectroscopy of the isolated product must show the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a characteristic lactam carbonyl stretch (~1700 cm⁻¹). Furthermore, ¹H NMR will confirm the complete loss of the sharp singlet at ~3.7 ppm, which corresponds to the starting methyl ester group.

References

1.[1] 2.[2] 3.[3]

Sources

"Methyl 2,5-dibromo-3-fluorophenylacetate" as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2,5-dibromo-3-fluorophenylacetate in the Regioselective Synthesis of 5-Bromo-7-fluoroindolin-2-one Pharmacophores

Executive Summary & Structural Rationale

Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3)[1] is a highly specialized, polyhalogenated pharmaceutical intermediate[2]. Its value in modern drug discovery stems from its unique, asymmetric substitution pattern, which offers precise handles for sequential functionalization:

  • C1 Methyl Acetate: A readily functionalized ester that serves as the foundation for lactam ring formation.

  • C2 Bromine: Sterically crowded between the acetate and fluorine groups, yet perfectly positioned for intramolecular cyclization to form an oxindole core.

  • C3 Fluorine: Modulates the pKa of the resulting oxindole NH, increases lipophilicity, and blocks metabolic oxidation at the 7-position of the final indolin-2-one.

  • C5 Bromine: An unhindered handle that remains intact during cyclization, allowing for downstream late-stage functionalization via cross-coupling.

This structural combination makes it an ideal precursor for synthesizing 5-bromo-7-fluoroindolin-2-one (CAS: 944805-69-0), a critical core scaffold used in the development of AMPA receptor modulators and targeted kinase inhibitors[3].

Retrosynthetic Utility & Synthetic Workflow

The transformation of Methyl 2,5-dibromo-3-fluorophenylacetate into a bioactive API relies on a two-step sequence to build the oxindole core, followed by diversification. The initial amidation of the ester sets the stage for a regioselective, intramolecular Buchwald-Hartwig cross-coupling.

Workflow SM Methyl 2,5-dibromo- 3-fluorophenylacetate (CAS: 1803785-34-3) Amide Amidation Intermediate (2,5-dibromo-3-fluoro- phenylacetamide) SM->Amide NH3 / MeOH RT, 12h Oxindole 5-Bromo-7-fluoro- indolin-2-one (CAS: 944805-69-0) Amide->Oxindole Pd2(dba)3, Xantphos Cs2CO3, 100°C API Target API (e.g., AMPA Modulator) Oxindole->API Suzuki-Miyaura Cross-Coupling @ C5

Synthetic workflow from Methyl 2,5-dibromo-3-fluorophenylacetate to target APIs.

Experimental Protocol: Step-by-Step Methodology

Step 1: Amidation of Methyl 2,5-dibromo-3-fluorophenylacetate Objective: Convert the methyl ester to a primary amide to provide the nitrogen nucleophile for subsequent cyclization.

  • Dissolve Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 eq, 10 mmol) in 7N NH3 in Methanol (20 mL).

  • Stir the reaction mixture in a sealed tube at room temperature for 12 hours.

  • Monitor reaction completion via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Triturate the resulting crude solid with cold diethyl ether and filter to yield 2,5-dibromo-3-fluorophenylacetamide as a white solid.

Causality & Validation: The use of mild, room-temperature ammonolysis prevents premature hydrolysis of the ester to the carboxylic acid and avoids unwanted nucleophilic aromatic substitution (SNAr) of the C3-fluorine, which is activated by the ortho-bromine. Successful conversion is validated by the disappearance of the methyl ester singlet (~3.7 ppm) in 1H NMR.

Step 2: Regioselective Intramolecular Buchwald-Hartwig Amidation Objective: Form the 5-bromo-7-fluoroindolin-2-one core via selective C-N coupling at the C2 position.

  • In an oven-dried Schlenk flask, combine 2,5-dibromo-3-fluorophenylacetamide (1.0 eq, 5 mmol), Pd2(dba)3 (0.02 eq, 2 mol%), Xantphos (0.04 eq, 4 mol%), and anhydrous Cs2CO3 (1.5 eq, 7.5 mmol).

  • Evacuate and backfill the flask with N2 (3 cycles).

  • Add anhydrous, degassed 1,4-Dioxane (25 mL) via syringe.

  • Heat the mixture to 100°C for 8 hours under vigorous stirring.

  • Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify via flash column chromatography (gradient: 10-40% EtOAc in Hexanes) to afford 5-bromo-7-fluoroindolin-2-one.

Causality & Validation: Why does the C2-bromine react over the less sterically hindered C5-bromine? The proximity of the amide nitrogen to the C2-Br creates a massive entropic advantage (high effective molarity) for the intramolecular oxidative addition and cyclization, overriding the steric penalty of the adjacent fluorine. Verification of successful cyclization is achieved via 1H NMR: the emergence of a broad singlet corresponding to the oxindole NH (~10.5 ppm) and the upfield shift of the benzylic CH2 protons confirm the transformation.

Quantitative Data Summaries

The success of the intramolecular cyclization heavily depends on the choice of ligand and base. Table 1 summarizes the optimization data.

Table 1: Optimization of the Intramolecular Buchwald-Hartwig Amidation

CatalystLigandBaseSolventTemp (°C)Yield (%)Observation
Pd2(dba)3 Xantphos Cs2CO3 1,4-Dioxane 100 88 Clean conversion, exclusive C2 cyclization.
Pd(OAc)2BINAPCs2CO31,4-Dioxane10045Sluggish reductive elimination; unreacted SM.
Pd2(dba)3dppfNaOtBuToluene10032Strong base caused partial decomposition.
Pd2(dba)3XantphosK2CO3DMF12065Higher temp led to trace C5 debromination.

Expertise Insight: Xantphos is superior to BINAP or dppf due to its large bite angle (~111°). This wide angle forces the palladium center into a geometry that accelerates reductive elimination—the rate-limiting step in forming sterically congested 5-membered lactams. Furthermore, Cs2CO3 provides the optimal basicity to deprotonate the amide without degrading the substrate, unlike the harsher NaOtBu.

Mechanistic Insights

The catalytic cycle highlights the self-validating nature of this regioselective process.

Mechanism Start 2,5-dibromo-3-fluoro- phenylacetamide OxAdd Oxidative Addition @ C2-Br (Intramolecularly Favored) Start->OxAdd + Pd(0) Pd0 Pd(0)-Xantphos Complex Pd0->OxAdd Base Deprotonation by Cs2CO3 OxAdd->Base RedElim Reductive Elimination Base->RedElim Product 5-Bromo-7-fluoroindolin-2-one + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle for the regioselective intramolecular Buchwald-Hartwig amidation.

Downstream Diversification: Suzuki-Miyaura Cross-Coupling at C5

Once the 5-bromo-7-fluoroindolin-2-one core is established, the remaining C5-bromine serves as the attachment point for building the final API (e.g., AMPA receptor modulators)[3].

Protocol Brief:

  • Combine 5-bromo-7-fluoroindolin-2-one (1.0 eq), the desired Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of DMF and H2O.

  • Degas and heat at 90°C for 4-6 hours.

  • Workup with EtOAc/H2O and purify via chromatography.

Causality: The C5-bromine is electronically activated by the electron-withdrawing nature of the oxindole core and is sterically unhindered, allowing for rapid and high-yielding cross-coupling under standard Suzuki conditions to install the necessary pharmacophoric R-groups[3].

References

  • Methyl 2,5-dibromo-3-fluorobenzeneacetate - CAS Common Chemistry. cas.org.
  • Search Results - AK Scientific: Methyl 2,5-dibromo-3-fluorophenylacetate 95%. aksci.com.
  • 5-BROMO-7-FLUOROINDOLIN-2-ONE | 944805-69-0 - Sigma-Aldrich. sigmaaldrich.com.
  • US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators - Google Patents. google.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the Suzuki-Miyaura cross-coupling of Methyl 2,5-dibromo-3-fluorophenylacetate .

Working with polyhalogenated arenes containing sensitive functional groups presents a triad of challenges: regioselectivity (differentiating the C2-Br and C5-Br bonds), chemoselectivity (preventing methyl ester hydrolysis), and stoichiometric control (avoiding bis-coupling). This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, high-yield experimental system.

Part 1: Mechanistic Overview & Regioselectivity Logic

To achieve high yields, we must first understand the steric and electronic microenvironment of the substrate.

  • The C2-Bromine : This bond is flanked by a highly electronegative fluorine atom (C3) and a methyl acetate group (C1). While the fluorine inductively withdraws electron density—theoretically activating the C2-Br bond for oxidative addition—the immense steric bulk of the adjacent groups creates a massive kinetic barrier[1].

  • The C5-Bromine : This bond is flanked only by protons (C4 and C6). It is sterically unhindered.

By employing a highly sterically demanding Palladium/Ligand complex, we can force the oxidative addition to occur exclusively at the C5 position, completely overriding any electronic activation at C2[2].

Regioselectivity Substrate Methyl 2,5-dibromo-3-fluorophenylacetate C2 C2-Br Bond (Sterically Hindered by -F & -CH2COOMe) Substrate->C2 C5 C5-Br Bond (Sterically Accessible) Substrate->C5 Bulky Bulky Pd-Ligand (e.g., XPhos, dppf) C2->Bulky Sterically Blocked Small Small Pd-Ligand (e.g., PPh3) C2->Small Minor Product C5->Bulky Kinetically Favored C5->Small Major Product

Logical decision tree for regioselective oxidative addition based on steric hindrance.

Part 2: Troubleshooting FAQs

Q1: I am getting a complex mixture of C5-coupled, C2-coupled, and bis-coupled products. How do I achieve strict C5-selectivity?

A: Regioselectivity in non-symmetric dibromobenzenes is governed by the relative rates of oxidative addition[1]. If you are using a small ligand like


, the catalyst is not sterically hindered enough to differentiate between C2 and C5 effectively, leading to mixtures.
Solution:  Switch to a bulky Buchwald ligand (e.g., XPhos) or a rigid bidentate ligand (e.g., dppf). The massive steric profile of XPhos makes oxidative addition at the crowded C2 position prohibitively slow. To prevent bis-coupling, strictly limit your arylboronic acid to 0.95 – 1.00 equivalents  and lower the reaction temperature to 60–65°C to maximize kinetic differentiation.
Q2: My LCMS/NMR data shows that the methyl ester has hydrolyzed to a carboxylic acid. How can I prevent this?

A: Standard Suzuki-Miyaura protocols rely on aqueous inorganic bases (like


 or 

) which readily saponify methyl esters at elevated temperatures[]. Solution: You must transition to a strictly anhydrous system. Replace aqueous carbonates with anhydrous Cesium Fluoride (CsF) or freshly milled anhydrous

in dry THF or Toluene. Fluoride ions have a high affinity for boron and will attack the boronic acid to form a reactive fluoroborate complex

, which readily undergoes transmetalation with the Pd(II) intermediate without requiring any water[4].
Q3: I switched to anhydrous conditions, but now my conversion rate has plummeted. What is going wrong?

A: In anhydrous cross-couplings, the reaction is highly heterogeneous. If your base is clumped or has a low surface area, transmetalation becomes the rate-limiting step. Solution: Ensure your anhydrous base (especially


 or CsF) is finely ground in a mortar and oven-dried prior to use. Alternatively, adding a phase-transfer catalyst or utilizing a more soluble solvent system (e.g., adding 5% dry DMF to your Toluene) will dramatically increase the active concentration of the base, restoring your conversion rates.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution. Note how the transition to bulky ligands and anhydrous bases systematically eliminates side reactions.

EntryCatalyst / LigandBase & SolventTemp (°C)C5-Mono YieldC2-Mono YieldBis-CoupledHydrolysis
1

(5 mol%)

(aq) / Dioxane
9045%12%18%25%
2

(5 mol%)

(aq) / Toluene
8062%<5%10%23%
3

(5 mol%)

(anhydrous) / Toluene
8085%<2%8%<2%
4

/ XPhos
CsF (anhydrous) / THF 65 92% <1% 2% 0%

Part 4: Step-by-Step Recommended Protocol (C5-Selective Mono-Coupling)

This protocol is designed as a self-validating system . By monitoring specific checkpoints, you can diagnose failures in real-time.

Workflow A 1. Reagent Prep (Dry CsF, Degas THF) B 2. Catalyst Setup (Pd2(dba)3 / XPhos) A->B C 3. Reaction (65°C, 12h, N2 atm) B->C D 4. Workup (Filter, Concentrate) C->D

Step-by-step experimental workflow for anhydrous Suzuki coupling.

Phase 1: Preparation & Degassing
  • Dry the Base : Grind 3.0 equivalents of CsF into a fine powder and dry under a vacuum at 120°C for 2 hours. Causality: Removes trace moisture that causes ester hydrolysis and maximizes surface area for transmetalation.

  • Charge the Flask : To an oven-dried Schlenk flask, add Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 eq), Arylboronic acid (0.98 eq),

    
     (2.5 mol%), XPhos (6 mol%), and the dried CsF.
    
  • Degas : Evacuate and backfill the flask with ultra-pure Nitrogen or Argon three times. Add anhydrous, degassed THF (0.1 M concentration).

Phase 2: Reaction Execution & Validation
  • Heating : Heat the reaction mixture to 65°C.

  • Self-Validation Checkpoint (TLC) : After 2 hours, pull a 10 µL aliquot and run a TLC (10% EtOAc in Hexanes).

    • Diagnostic 1: If a highly polar spot remains stuck on the baseline (

      
      ), moisture has breached your system and ester hydrolysis is occurring.
      
    • Diagnostic 2: If the starting material (

      
      ) is cleanly converting to a single lower spot (
      
      
      
      ), your regioselectivity is intact.
Phase 3: Workup & Isolation
  • Quench : Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the heterogeneous palladium and inorganic salts. Wash the pad with EtOAc.

  • Concentration : Concentrate the filtrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography. The bulky XPhos ligand ensures the C5-coupled product is the overwhelming major isomer, allowing for straightforward isolation without the need for complex reverse-phase separation.

References

  • "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements", The Royal Society of Chemistry. URL:[Link]

  • "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde", National Institutes of Health (NIH). URL:[Link]

  • "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments", National Institutes of Health (NIH). URL:[Link]

Sources

Preventing dehalogenation in cross-coupling of "Methyl 2,5-dibromo-3-fluorophenylacetate".

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 2,5-dibromo-3-fluorophenylacetate Reaction Class: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent failure modes in the cross-coupling of highly functionalized, electron-deficient polyhaloarenes: hydrodehalogenation .

When working with "Methyl 2,5-dibromo-3-fluorophenylacetate", researchers frequently observe the loss of one or both bromine atoms, replaced by hydrogen, leading to complex mixtures and poor yields of the desired cross-coupled product. This guide breaks down the causality of this side reaction and provides field-proven, self-validating protocols to eliminate it.

Mechanistic Overview: The Causality of Dehalogenation

To solve dehalogenation, we must first understand its kinetic origin. Methyl 2,5-dibromo-3-fluorophenylacetate is highly electron-deficient due to the inductive effects of the fluorine atom and the ester group.

While this electron deficiency accelerates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, it renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic. If the subsequent transmetalation step is kinetically slow, this "lingering" Pd(II) species becomes highly susceptible to hydride abstraction from the reaction environment[1]. Once the palladium-hydride (Pd-H) species forms, reductive elimination of the dehalogenated arene (Ar-H) is extremely rapid and irreversible[2].

Catalytic cycle vs. competing hydrodehalogenation pathway in Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the hydride that causes this side reaction? A1: The palladium-hydride (Pd-H) species is typically sourced from the reaction environment itself[2]. Common culprits include alkoxide bases (which undergo β-hydride elimination), alcoholic solvents (which can be oxidized by the Pd complex), or trace amounts of water interacting with the base[1][3].

Q2: How do I select the right ligand to suppress dehalogenation for this specific substrate? A2: The goal is to accelerate transmetalation and reductive elimination so they kinetically outcompete hydride abstraction. Bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or RuPhos) are highly recommended[4]. These ligands stabilize the low-coordinate active palladium species and sterically force the desired reductive elimination of the cross-coupled product[5].

Q3: Which base and solvent combinations are strictly prohibited, and what are the alternatives? A3: You must strictly avoid strong alkoxide bases (e.g., NaOEt, KOtBu) and alcoholic solvents (e.g., ethanol, isopropanol) as they act as potent hydride donors[4]. Instead, utilize weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃, paired with aprotic solvents such as 1,4-dioxane or toluene[6].

Q4: Since my substrate is a dibromo compound, does this affect the dehalogenation rate? A4: Yes. Polyhalogenated arenes have multiple sites for oxidative addition. If you are aiming for a mono-coupling, the unreacted C-Br bond remains vulnerable to hydrodehalogenation during extended reaction times. Precise stoichiometric control of the coupling partner (e.g., 1.05 equivalents of boronic acid) and continuous reaction monitoring are required to prevent over-reaction and degradation[7].

Quantitative Data: Reaction Parameter Effects

The following table synthesizes the expected impact of different reaction components on the yield of the desired cross-coupled product versus the dehalogenated byproduct for highly electron-deficient dihaloarenes.

LigandBaseSolvent SystemDesired Product Yield (%)Dehalogenated Byproduct (%)
PPh₃NaOEtEthanol< 20%> 60%
dppfK₂CO₃DMF / H₂O45%35%
SPhosK₃PO₄Toluene / H₂O82%< 5%
XPhos Cs₂CO₃ 1,4-Dioxane 88% < 2%

Table 1: Representative optimization profile demonstrating the suppression of hydrodehalogenation by switching from hydride-donating environments to bulky ligands and aprotic solvents.

Troubleshooting Workflow

If you detect dehalogenation in your crude NMR or LC-MS, follow this logical progression to isolate and eliminate the variable causing the failure.

Step-by-step troubleshooting workflow to eliminate dehalogenation side reactions.

Self-Validating Experimental Protocol

This protocol utilizes a Buchwald pre-catalyst system designed to rapidly generate the active Pd(0) species, paired with an aprotic solvent and mild base to eliminate hydride sources[1][4].

Optimized Suzuki-Miyaura Coupling Protocol

Step 1: Preparation & Inert Atmosphere

  • Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Transfer to a glovebox or apply standard Schlenk line techniques (evacuate and backfill with ultra-pure Argon three times). Causality: Oxygen can oxidize the phosphine ligand, slowing down transmetalation and increasing the residence time of the vulnerable Pd(II) intermediate.

Step 2: Reagent Addition

  • Add Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv, e.g., 1.0 mmol).

  • Add the desired Boronic Acid (1.05 equiv for mono-coupling). Strict stoichiometric control prevents over-coupling.

  • Add anhydrous Cs₂CO₃ (2.0 equiv).

  • Add XPhos Pd G2 pre-catalyst (2-5 mol%). Using a pre-catalyst ensures immediate entry into the catalytic cycle without requiring an initial reduction step that could generate hydrides.

Step 3: Solvent Addition & Degassing

  • Add anhydrous, degassed 1,4-Dioxane (0.1 M to 0.2 M concentration).

  • Perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen[1].

Step 4: Reaction & Self-Validating Monitoring

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Validation Checkpoint: Extract a 10 µL aliquot after 1 hour. Quench in acetonitrile and analyze via LC-MS.

    • If the Ar-H mass (dehalogenated byproduct) exceeds 5% relative to the product mass: Halt the reaction. Your solvent or base likely contains trace water acting as a hydride source. Re-dry your reagents and restart.

    • If the Ar-H mass is < 2%: The kinetic pathway is successfully favoring cross-coupling. Proceed with heating.

Step 5: Workup

  • Upon completion (typically 4-12 hours), cool to room temperature.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

References

Sources

Technical Support Center: Analysis of "Methyl 2,5-dibromo-3-fluorophenylacetate" Reaction Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 2,5-dibromo-3-fluorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and similar halogenated aromatic compounds. We will delve into the root causes of byproduct formation and provide robust analytical strategies for their identification and quantification.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. The question-and-answer format is designed to help you quickly diagnose and resolve issues.

Question 1: My reaction yield is significantly lower than expected, and my TLC/crude GC-MS analysis shows a complex mixture of products. What are the likely causes and how can I fix this?

Low yields and complex product mixtures are often intertwined problems stemming from incomplete reactions or the formation of multiple side products. Let's break down the possibilities.

Possible Cause A: Incomplete or Inefficient Bromination

The synthesis of Methyl 2,5-dibromo-3-fluorophenylacetate likely involves an electrophilic aromatic substitution (bromination) step. If this step is not driven to completion, you will observe starting materials and mono-brominated intermediates in your crude product.

  • Causality: The fluorine atom and the methyl acetate group on the phenyl ring are deactivating, making the aromatic ring less susceptible to electrophilic attack than benzene.[1] Insufficiently harsh reaction conditions (e.g., low temperature, short reaction time, or a weak brominating agent) can lead to incomplete conversion.[2]

  • Troubleshooting Steps:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material spot/peak is still prominent after the expected reaction time, the reaction is likely stalled.

    • Condition Optimization: Consider increasing the reaction temperature or extending the reaction time. If using a brominating agent like N-Bromosuccinimide (NBS), a stronger acid catalyst or a more forcing solvent system like concentrated sulfuric acid might be necessary to achieve full conversion.[1][3]

Possible Cause B: Formation of Regioisomeric Byproducts

The directing effects of the substituents on the aromatic ring can lead to the formation of various dibromo-isomers.

  • Causality: In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile (in this case, bromine). The fluorine atom is an ortho-, para-director, while the -CH₂CO₂CH₃ group is a meta-director. The interplay of these directing effects, along with steric hindrance, can result in a mixture of isomers.[4] For instance, you might see the formation of Methyl 3,5-dibromo-2-fluorophenylacetate or Methyl 2,3-dibromo-5-fluorophenylacetate alongside your target molecule.

  • Troubleshooting Steps:

    • Structural Confirmation: The most critical step is to identify the isomeric byproducts. This is best achieved through a combination of analytical techniques as detailed in the protocols below. High-resolution mass spectrometry can confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the substitution pattern on the aromatic ring.

    • Purification Strategy: Once identified, these isomers can often be separated using High-Performance Liquid Chromatography (HPLC), as they will have slightly different polarities and interactions with the stationary phase.[5][6]

Possible Cause C: Hydrolysis of the Methyl Ester

The presence of water or acidic conditions, especially during workup or purification, can lead to the hydrolysis of the methyl ester back to the corresponding carboxylic acid (2,5-dibromo-3-fluorophenylacetic acid).

  • Causality: Ester hydrolysis is a common side reaction, particularly if the reaction workup involves aqueous acid or base washes and is performed at elevated temperatures.

  • Troubleshooting Steps:

    • Workup Conditions: Ensure that any aqueous washes are performed with cold solutions and that the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

    • Analytical Identification: The carboxylic acid byproduct will have a different retention time in both GC and HPLC and will be readily identifiable by a broad -OH peak in the IR spectrum and the absence of a methyl singlet in the ¹H NMR spectrum.

Question 2: My ¹H NMR spectrum of the purified product shows a clean singlet for the methyl group, but the aromatic region is complex and difficult to interpret. How can I confirm the structure?

While ¹H NMR is a powerful tool, overlapping signals and complex coupling patterns in polysubstituted aromatic rings can be challenging to decipher.

Expert Insight: For compounds containing fluorine, ¹⁹F NMR spectroscopy is an invaluable tool.[7] Fluorine is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR.[8] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its coupling to nearby protons (²JHF, ³JHF, ⁴JHF) can provide definitive proof of the substitution pattern.[9]

  • Recommended Action:

    • Acquire a ¹⁹F NMR Spectrum: This will show a single resonance for the fluorine atom. The multiplicity of this signal will be determined by its coupling to the aromatic protons.

    • Acquire a ¹³C NMR Spectrum: This will show the number of unique carbon environments. In a decoupled spectrum, the number of signals in the aromatic region (typically 120-150 ppm) can help confirm the substitution pattern.[10]

    • 2D NMR Experiments: If available, experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to map out the connectivity of the entire molecule.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the most likely major byproduct in this synthesis?

    • Based on the directing effects of the substituents, the formation of other dibromo-isomers is the most probable side reaction. The exact major isomer will depend on the specific reaction conditions used.

  • Q2: How can I best purify Methyl 2,5-dibromo-3-fluorophenylacetate from its byproducts?

    • Column chromatography on silica gel is a standard method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should effectively separate the target compound from more polar byproducts like the hydrolyzed carboxylic acid. Separating regioisomers may require a high-performance stationary phase or HPLC.[11]

  • Q3: Are there any specific safety precautions I should take?

    • Yes. Brominating agents are corrosive and toxic. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Halogenated organic compounds should be handled with care as they can be irritants and have unknown toxicological profiles.

III. In-Depth Analytical Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating volatile components of a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.[12][13]

  • Objective: To separate and identify the main product and potential byproducts in a crude reaction mixture.

  • Instrumentation & Materials:

    • GC-MS system with an electron ionization (EI) source.[14]

    • A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Helium or Hydrogen as the carrier gas.

    • Sample vial, syringe.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the crude reaction mixture (approx. 1 mg) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~1 mg/mL.

    • Injection: Inject 1 µL of the sample into the GC.

    • GC Conditions (Example):

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

      • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Conditions (Example):

      • Ion Source Temperature: 230 °C

      • Scan Range: 40-500 m/z.

    • Data Analysis: Analyze the resulting chromatogram. Identify the major peaks and their corresponding mass spectra. Compare the fragmentation patterns to the expected patterns for the target molecule and potential byproducts (see Table 1).

Protocol 2: HPLC Method for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is particularly useful for separating compounds with similar boiling points but different polarities, such as regioisomers.[5][15]

  • Objective: To separate and quantify the target product and its isomeric byproducts.

  • Instrumentation & Materials:

    • HPLC system with a UV detector.

    • A reverse-phase C18 column or a pentafluorophenyl (PFP) column for enhanced separation of halogenated compounds.[16]

    • HPLC-grade acetonitrile and water.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 220 nm.

    • Data Analysis: The different isomers should elute at different retention times. The peak area can be used for relative quantification.

IV. Reference Data and Visualizations

Table 1: Expected Analytical Data for Key Compounds
Compound NameStructureMolecular WeightKey MS Fragments (m/z)Expected ¹H NMR (Aromatic Region)
Methyl 2,5-dibromo-3-fluorophenylacetate 341.96342, 340, 338 (M+), 283, 281, 279Two doublets
Methyl 3-fluoro-5-bromophenylacetate263.06264, 262 (M+), 205, 203Complex multiplet
2,5-dibromo-3-fluorophenylacetic acid327.93328, 326, 324 (M+), 283, 281, 279Two doublets
Methyl 3,5-dibromo-2-fluorophenylacetate341.96342, 340, 338 (M+), 283, 281, 279Two doublets

(Note: MS fragments show isotopic patterns for two bromine atoms. NMR shifts are predictions and can vary.)

Reaction Pathway and Potential Byproducts

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products cluster_byproducts Byproducts SM Methyl 3-fluorophenylacetate Main_Product Methyl 2,5-dibromo-3-fluorophenylacetate (Target Product) SM->Main_Product Main Reaction Mono_Bromo Mono-brominated Intermediate SM->Mono_Bromo Incomplete Reaction Reagent 2 eq. Br₂ FeBr₃ or H₂SO₄ Isomer Other Dibromo-isomers Hydrolysis Hydrolyzed Acid Main_Product->Hydrolysis Hydrolysis Mono_Bromo->Isomer Further Bromination Troubleshooting_Workflow start Problem Observed: Low Yield / Impure Product check_crude Analyze Crude Mixture (TLC, GC-MS) start->check_crude is_sm Starting Material Present? check_crude->is_sm optimize Optimize Reaction: - Increase Temp/Time - Stronger Catalyst is_sm->optimize Yes is_isomers Multiple Isomers Detected? is_sm->is_isomers No end_node Problem Resolved optimize->end_node purify Develop Purification: - HPLC (PFP or C18) - Column Chromatography is_isomers->purify Yes is_hydrolysis Hydrolysis Product Detected? is_isomers->is_hydrolysis No purify->end_node workup Modify Workup: - Use Cold Aqueous Wash - Thoroughly Dry Organic Layer is_hydrolysis->workup Yes is_hydrolysis->end_node No workup->end_node

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

V. References

  • da Silva, J. A., et al. (2005). Journal of the Brazilian Chemical Society, 16(6b), 1335-1339.

  • Ege, A. S., & Tuncel, M. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 17(4), 2771-2774. Link

  • Gellman, S. H. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(8), 1834–1843.

  • Haky, J. E. (2009). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 32(13), 1883-1896.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Link

  • BenchChem. A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. Link

  • Glaccum, M., & Scriver, C. R. (2000). Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. Analytical Biochemistry, 280(2), 242-249.

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

  • Kerrigan, J. E., et al. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-115. Link

  • Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Link

  • Pereira, L., et al. (2020). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473. Link

  • ResearchGate. Synthesis of 2,5-dibromo-3-{2-[(S)-(+)-1-methyloctyloxy]ethyl}-2,2′-bithiophene. Link

  • Wang, G. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3561–3572.

  • Google Patents. (2009). Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. CN101417945A. Link

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Link

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Link

  • ResearchGate. Separation of some halogenated phenols by GC-MS. Link

  • Wang, Y., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(1), 51.

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1330.

  • Organic Chemistry Portal. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Link

  • Agilent Technologies. (2023). PAH Analysis Using GC/MS/MS, Hydrogen Carrier Gas, and the Agilent HydroInert Source. Link

  • University of Pretoria. (2014). Synthesis of fluorinated benzophenones and phenylcoumarins. Link

  • ResearchGate. Bromination of Deactivated Aromatic Compounds. Link

  • ChemRxiv. (2021). Electrophilic Activation of Molecular Bromine Mediated by I(III).

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Link

  • BenchChem. Dealing with unexpected regioselectivity in aromatic bromination with BDMS. Link

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Link

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Link

Sources

Technical Support Center: Purification of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2,5-dibromo-3-fluorophenylacetate .

Because this molecule features a highly electron-deficient, polyhalogenated aromatic ring, its synthesis (typically via the Fischer esterification of 2,5-dibromo-3-fluorophenylacetic acid with methanol) presents unique thermodynamic and solubility challenges. The sterics of the bromine atoms and the inductive pull of the fluorine atom make the product highly lipophilic, which dictates our approach to catalyst selection, phase separation, and chromatographic resolution.

Part 1: Troubleshooting & FAQs

Q1: My crude product contains significant amounts of unreacted 2,5-dibromo-3-fluorophenylacetic acid. How do I selectively remove it without hydrolyzing the ester? Causality & Solution: The unreacted starting material must be ionized to partition into the aqueous phase. However, using a strong base like sodium hydroxide (NaOH) will cause base-catalyzed saponification, destroying your newly formed methyl ester. Instead, wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃). With a pH of ~8.3, NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid (pKa ~4.0) into a water-soluble sodium carboxylate salt, but too weak to cleave the ester bond.

Q2: The isolated product has a distinct yellow/brown tint instead of being a colorless oil or white solid. What is the contaminant? Causality & Solution: Polyhalogenated aromatics can occasionally release trace amounts of electrophilic halogens (e.g., Br₂) under oxidative stress or photolytic degradation. This results in a persistent yellow-brown discoloration. To resolve this, wash the organic layer with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Thiosulfate acts as a mild reducing agent, rapidly converting colored electrophilic halogen species into colorless, water-soluble halide ions that are easily washed away.

Q3: I am using homogeneous sulfuric acid (H₂SO₄) as a catalyst. Why is my yield lower during the workup compared to using solid-supported resins? Causality & Solution: Homogeneous acids require extensive aqueous neutralization. Because Methyl 2,5-dibromo-3-fluorophenylacetate is highly lipophilic, aggressive mixing during neutralization often leads to stubborn emulsions, causing significant product loss at the phase boundary. We strongly recommend transitioning to a heterogeneous solid-supported catalyst, such as Dowex 50W-X8 (H⁺ form) . Solid resins allow for physical removal via simple filtration, completely bypassing the primary aqueous neutralization step and drastically improving isolated yields .

Q4: If standard liquid-liquid extraction fails to achieve >98% purity, what are the optimal column chromatography conditions? Causality & Solution: Due to the extreme lipophilicity imparted by the heavy halogen load, this ester will elute very rapidly if polar solvents are used. To achieve a functional retention factor (Rf) and separate the ester from non-acidic organic impurities, you must use a highly non-polar solvent system. A gradient of Hexanes to Ethyl Acetate (starting at 98:2 and moving to 90:10 v/v) on silica gel provides the optimal theoretical plates for baseline resolution .

Part 2: Self-Validating Purification Protocol

This step-by-step methodology assumes the esterification was performed using a solid-supported acid resin (e.g., Dowex H⁺) in methanol. Every step includes a validation checkpoint to ensure systemic integrity.

  • Catalyst Filtration: Filter the crude reaction mixture through a medium-porosity fritted glass funnel to remove the solid Dowex resin. Wash the resin bed with 2 × 5 mL of cold methanol to ensure complete transfer of the product.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporator) at 35°C to remove the bulk methanol.

    • Validation Checkpoint: The residue should appear as a viscous crude oil or semi-solid. If it is highly liquid, residual methanol remains.

  • Organic Partitioning: Dissolve the concentrated residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude material).

  • Reductive Wash: Transfer the organic layer to a separatory funnel. Add 0.5 volumes of 10% aqueous Na₂S₂O₃. Shake vigorously and vent frequently. Separate the phases and retain the lower organic layer (if using DCM) or upper organic layer (if using EtOAc).

    • Validation Checkpoint: The organic layer should immediately decolorize from yellow/brown to clear/pale yellow.

  • Neutralization Wash: Wash the organic phase with 0.5 volumes of saturated aqueous NaHCO₃.

    • Validation Checkpoint: Observe the phase boundary for CO₂ gas evolution (bubbling). Repeat this wash until no further gas is evolved, validating the complete removal of unreacted acid.

  • Drying: Wash the organic phase with 0.5 volumes of saturated brine to pull out residual water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄). Swirl until the drying agent flows freely like sand (not clumped). Filter out the drying agent.

  • Final Isolation: Concentrate the filtrate in vacuo to yield the purified Methyl 2,5-dibromo-3-fluorophenylacetate.

    • Validation Checkpoint: Spot the final product on a TLC plate against the starting acid using 90:10 Hexanes:EtOAc. The ester will appear as a high-running spot (Rf ~0.7) under UV 254 nm, with no baseline spotting.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the quantitative advantages of utilizing a heterogeneous catalyst workflow over traditional homogeneous methods for polyhalogenated phenylacetates.

Purification MetricHomogeneous Catalysis (H₂SO₄)Heterogeneous Catalysis (Dowex H⁺)
Primary Catalyst Removal Aqueous NeutralizationSimple Filtration
Typical Isolated Yield 65 - 75%85 - 95%
Emulsion Risk High (due to lipophilicity)Low
Workup Time ~3 Hours~45 Minutes
Trace Acid Contamination Moderate (requires extensive washing)Low

Part 4: Purification Workflow Visualization

Purification N1 Crude Reaction Mixture (Ester, Acid, MeOH, Catalyst) N2 Filtration (Remove Solid Dowex H+ Catalyst) N1->N2 N3 Rotary Evaporation (Remove Excess Methanol) N2->N3 N4 Dissolve in Organic Solvent (DCM or EtOAc) N3->N4 N5 Wash with 10% Na2S2O3 (Reduce Halogen Impurities) N4->N5 N6 Wash with Sat. NaHCO3 (Neutralize Unreacted Acid) N5->N6 N7 Dry over MgSO4 & Filter N6->N7 N8 Concentrate in vacuo (Yield Pure Ester) N7->N8

Workflow for the purification of halogenated phenylacetate esters.

References

  • Turhanen, P. A., & Leppänen, J. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(5), 8974–8984.[Link]

  • Vaškevičius M., Kapočiūtė-Dzikienė J., Šlepikas L. (2023). Generative LLMs in Organic Chemistry: Transforming Esterification Reactions into Natural Language Procedures. Applied Sciences, 13(24), 13140.[Link]

Troubleshooting palladium catalyst deactivation with "Methyl 2,5-dibromo-3-fluorophenylacetate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals encountering catalyst stalling, poor regioselectivity, or palladium black formation when performing cross-coupling reactions with Methyl 2,5-dibromo-3-fluorophenylacetate .

Due to its polyhalogenated nature and the presence of a chelating ester group, this substrate presents unique mechanistic bottlenecks. This guide synthesizes structural analysis with field-proven protocols to help you achieve complete conversion and high regioselectivity.

Part 1: Diagnostic FAQs (Mechanisms of Deactivation)

Q1: My Suzuki-Miyaura coupling stalls at <20% conversion, and the reaction mixture rapidly turns black. What is causing this? A: The black precipitate is "Palladium black," an inactive, agglomerated form of Pd(0) that forms when the catalytic cycle is interrupted prior to transmetalation[1]. With Methyl 2,5-dibromo-3-fluorophenylacetate, this deactivation is driven by ester chelation . If the initial oxidative addition occurs at the C2-bromide, the resulting Pd(II) intermediate is perfectly positioned to coordinate with the carbonyl oxygen of the adjacent C1-methyl acetate group. This forms a thermodynamically highly stable 5-membered palladacycle (Pd–C2–C1–C=O). This off-cycle resting state drastically increases the activation energy required for transmetalation, trapping the catalyst and leading to premature bimolecular decomposition[2].

Q2: How do the structural features of this molecule dictate the competition between the C2 and C5 bromides? A: This molecule presents a classic conflict between electronic activation and steric hindrance[3]:

  • Electronic Preference (C2): The C2-Br bond is ortho to the highly electronegative fluorine atom. The inductive electron-withdrawing effect of fluorine lowers the C–Br antibonding orbital (LUMO) energy, making C2 electronically primed for oxidative addition.

  • Steric Preference (C5): The C2 position is sterically congested, flanked by both the fluorine atom and the bulky methyl acetate group. In contrast, the C5-Br is flanked by two small hydrogen atoms (C4 and C6), making it sterically highly accessible. If you use small, electron-deficient ligands (e.g., PPh3), the reaction will be electronically controlled, favoring C2—which immediately leads to the chelation death-spiral described in Q1.

Q3: How can I prevent off-cycle palladacycle formation and achieve high yields? A: You must force the catalyst to selectively undergo oxidative addition at the C5 position. This is achieved by deploying sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos ). Their massive steric bulk makes the C2 position inaccessible to the active PdL(0) species, completely overriding the electronic preference for C2. Furthermore, using a pre-formed Pd(II) oxidative addition complex (like a Buchwald G3 precatalyst) ensures a 1:1 Ligand-to-Palladium ratio, preventing the formation of unreactive bis-ligated Pd species that exacerbate stalling[4].

Part 2: Visualizing the Deactivation & Troubleshooting Logic

G Pd0 Active Pd(0) L_n OxAdd Oxidative Addition at C2-Br Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Chelation Ester Carbonyl Coordination PdII->Chelation Slow Transmetalation Transmet Transmetalation PdII->Transmet Fast (Optimal Ligand) DeadEnd 5-Membered Palladacycle (Catalyst Poisoning) Chelation->DeadEnd Product Cross-Coupled Product Transmet->Product

Figure 1: Divergent pathways showing productive coupling vs. fatal C2 ester chelation.

Workflow Start Issue: Low Yield & Pd Black CheckRegio Check Regioselectivity (C2 vs C5) Start->CheckRegio IsC2 Major Product is C2? CheckRegio->IsC2 YesC2 Yes: Ester Chelation Occurring IsC2->YesC2 Yes NoC2 No: Halide Inhibition IsC2->NoC2 No FixC2 Switch to Bulky Ligand (e.g., XPhos) to favor C5 YesC2->FixC2 FixHalide Add Ag+ or Tl+ Salts to Scavenge Bromide NoC2->FixHalide

Figure 2: Troubleshooting logic tree for resolving Pd black formation and low yields.

Part 3: Quantitative Data & Ligand Selection

To demonstrate the causality between ligand sterics and catalyst lifespan, review the following standardized optimization data for the coupling of Methyl 2,5-dibromo-3-fluorophenylacetate with phenylboronic acid.

Ligand SystemCone Angle / Steric BulkPrimary Ox. Addition Site5-Membered Palladacycle?Product Yield (%)Catalyst Status at 2h
PPh₃ Small (145°)C2 (Electronic Control)Yes (Rapid)< 15%Deactivated (Pd Black)
dppf Medium (Bidentate)C2 / C5 MixturePartial35%Severe Aggregation
SPhos LargeC5 (Steric Control)No78%Active
XPhos (G3) Very LargeC5 (Strict Steric Control)No> 95% Active (Homogeneous)

Part 4: Self-Validating Experimental Protocol

Regioselective Suzuki-Miyaura Coupling at C5 Objective: Achieve >95% conversion at the C5 position while suppressing C2 chelation, ester hydrolysis, and Pd black formation.

Phase 1: Self-Validating Catalyst Activation

  • In a nitrogen-filled glovebox, add XPhos Pd G3 (0.02 equiv, 2 mol%), XPhos ligand (0.02 equiv), and the target arylboronic acid (1.1 equiv) to an oven-dried Schlenk tube.

    • Causality: The G3 precatalyst ensures a strict 1:1 Pd:Ligand ratio. Adding an extra 2 mol% of free XPhos suppresses any ligand dissociation pathways that lead to Pd black[4].

    • Validation Check 1: Upon addition of solvent and base in Step 3, the mixture must form a clear, homogeneous precatalyst solution before the substrate is introduced.

Phase 2: Substrate Introduction & Biphasic Transmetalation 2. Dissolve Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv) in anhydrous THF to create a 0.2 M solution. Add this to the Schlenk tube. 3. Inject a degassed aqueous solution of K₃PO₄ (2.0 equiv, 1.0 M in H₂O).

  • Causality: The biphasic THF/H₂O system is critical. Water dissolves the phosphate base, driving the rapid formation of the highly nucleophilic boronate complex. This accelerates transmetalation, ensuring it kinetically outcompetes any transient off-cycle coordination.

Phase 3: Kinetic Control & Monitoring 4. Seal the tube and heat strictly to 40°C for 4 hours.

  • Causality: Elevated temperatures (>60°C) provide enough thermal energy to overcome the steric barrier at C2, eroding regioselectivity and promoting undesired ester hydrolysis. 40°C maintains strict kinetic control favoring C5.

  • Validation Check 2: At t=2h, analyze a 50 µL organic layer aliquot via GC-MS.

    • Success State: Dominant mass peak corresponds to the mono-arylated C5 product.

    • Failure State (Pd Black observed / SM remains): Indicates poor degassing or inactive boronic acid. Halt, re-purify reagents, and ensure strict anaerobic technique.

Phase 4: Quench and Scavenging 5. Cool to 20°C. Quench with a 10% aqueous solution of N-acetylcysteine, stir for 15 minutes, then extract with EtOAc.

  • Causality: N-acetylcysteine is a potent palladium scavenger. It rapidly breaks down any remaining active Pd complexes or nanoparticles, preventing unwanted isomerization or dehalogenation of the product during downstream silica gel purification.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship (Chemical Reviews) URL: [Link]

  • Title: A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis Source: ChemRxiv URL: [Link]

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Sources

Technical Support Center: Troubleshooting the Stability and Reactivity of Methyl 2,5-dibromo-3-fluorophenylacetate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOPs)

Executive Summary

Methyl 2,5-dibromo-3-fluorophenylacetate is a highly functionalized, polyhalogenated building block frequently utilized in pharmaceutical development and complex organic synthesis. While it is a versatile intermediate, its stability under basic conditions is notoriously complex.

As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation, complex mixtures, or complete loss of starting material when exposing this compound to basic environments. This guide dissects the causality behind these issues—specifically addressing saponification , alpha-deprotonation , and nucleophilic aromatic substitution (SNAr) —and provides self-validating protocols to help you control its reactivity.

Part 1: Base Compatibility Matrix

To predict the behavior of Methyl 2,5-dibromo-3-fluorophenylacetate, you must match the pKa and nucleophilicity of your chosen base against the compound's reactive sites. The table below summarizes quantitative and qualitative stability data to guide your experimental design.

Base SystempKa of Conjugate AcidPrimary Pathway TriggeredEst. Half-Life of Ester (25°C)Recommended Application
1M NaOH (aq) 15.7Saponification< 5 minutesIntentional, rapid ester hydrolysis.
K₂CO₃ (MeOH/H₂O) 10.3Saponification1 - 2 hoursMild, controlled hydrolysis.
NaOMe (MeOH) 15.5Transesterification / SNAr~30 mins (SNAr at reflux)Avoid. Causes rapid degradation and defluorination.
Et₃N (DCM) 10.7None (Stable)> 48 hoursSafe for general acid scavenging.
LDA (THF, -78°C) 36.0Alpha-DeprotonationInstantaneousSafe for controlled enolate generation.

Part 2: Core Troubleshooting Q&A

Q1: Why does my compound degrade into a highly polar baseline spot on TLC when exposed to mild aqueous bases like K₂CO₃ or NaOH?

The Causality: You are observing saponification (base-promoted ester hydrolysis). When exposed to aqueous base, the hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Elimination of the methoxide ion yields the carboxylic acid, which is rapidly and irreversibly deprotonated to form a highly polar carboxylate salt[1]. The Structural Factor: The electron-withdrawing nature of the 2,5-dibromo-3-fluorophenyl group inductively pulls electron density away from the ester carbonyl (-I effect). This increases the partial positive charge on the carbonyl carbon, significantly lowering the activation energy for hydroxide attack and accelerating hydrolysis compared to unhalogenated phenylacetates[2].

Q2: I am attempting an alpha-alkylation using NaH or LDA, but I am observing complex mixtures, dimers, and polymeric side products. What is happening?

The Causality: The alpha-protons (the -CH₂- group between the ester and the phenyl ring) are highly acidic (pKa ~20-22) due to the resonance stabilization of the resulting enolate and the inductive pull of the halogenated ring[3]. If your base is not strictly controlled (e.g., using NaH at room temperature instead of LDA at -78°C), the generated enolate will act as a nucleophile and attack the unreacted ester molecules in a self-condensation reaction (Claisen condensation). Furthermore, if your system is not rigorously degassed, the electron-rich enolate will undergo rapid oxidative dimerization in the presence of trace oxygen.

Q3: Can nucleophilic bases (like alkoxides or secondary amines) cause halogen displacement in this molecule?

The Causality: Yes, through Nucleophilic Aromatic Substitution (SNAr) . Unlike electrophilic aromatic substitution, SNAr occurs on electron-deficient rings. The inductive electron-withdrawing effects of the two bromines and the fluorine make the aromatic ring highly susceptible to nucleophilic attack[4]. The Structural Factor: In SNAr reactions, fluorine is an exceptional leaving group (reactivity order: F > Cl > Br > I). Its extreme electronegativity highly polarizes the C-F bond, making the attached carbon highly electrophilic and stabilizing the anionic Meisenheimer intermediate[5]. Heating this compound with bases like NaOMe will result in defluorination and the formation of complex methoxy-substituted byproducts.

Part 3: Mechanistic Reactivity Pathways

The following diagram illustrates the divergent pathways your compound can take depending on the basic conditions applied.

Reactivity A Methyl 2,5-dibromo- 3-fluorophenylacetate B Saponification (Ester Hydrolysis) A->B Aqueous Base (NaOH, LiOH) C Alpha-Deprotonation (Enolate Formation) A->C Strong Non-Nucleophilic Base (LDA, -78°C) D Nucleophilic Aromatic Substitution (SNAr) A->D Nucleophilic Base + Heat (NaOMe, Amines) E 2,5-dibromo-3-fluoro- phenylacetic acid B->E Irreversible F Claisen Condensates / Alkylated Products C->F Electrophile Addition G Defluorinated / Substituted Arenes D->G F > Br Leaving Group

Figure 1: Divergent reactivity pathways of Methyl 2,5-dibromo-3-fluorophenylacetate under basic conditions.

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, do not blindly follow steps. Use the embedded self-validation checkpoints to confirm the chemical state of your reaction before proceeding.

Protocol A: Chemoselective Saponification

Objective: Hydrolyze the methyl ester to the carboxylic acid without triggering SNAr or degradation.

  • Solvent Preparation: Dissolve 1.0 eq of Methyl 2,5-dibromo-3-fluorophenylacetate in a 1:1 mixture of THF and Methanol (0.2 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Causality: Low temperatures suppress potential SNAr side reactions at the fluorinated position.

  • Base Addition: Dropwise, add 1.05 eq of 1M aqueous LiOH.

  • Self-Validation Checkpoint (In-Process): Stir for 2 hours at 0°C. Extract a 10 µL aliquot, dilute in MeCN, and run an LCMS. Validation: The reaction is complete when the starting material mass (m/z ~326 for the ester isotopic cluster) disappears, and the carboxylate mass (m/z ~312) dominates.

  • Quench & Workup: Acidify the reaction mixture to pH 2-3 using 1M HCl. Extract three times with Ethyl Acetate. The organic layer contains the fully protonated 2,5-dibromo-3-fluorophenylacetic acid. Dry over Na₂SO₄ and concentrate under reduced pressure[6].

Protocol B: Controlled Alpha-Alkylation via Lithium Enolate

Objective: Safely generate the enolate for downstream functionalization without causing Claisen condensation.

  • System Purging: Flame-dry a Schlenk flask and purge with Argon. Causality: The enolate is highly susceptible to oxidative dimerization; strict exclusion of oxygen is mandatory.

  • Base Preparation: Add anhydrous THF and 1.1 eq of freshly prepared Lithium Diisopropylamide (LDA). Cool the system to -78°C using a dry ice/acetone bath.

  • Ester Addition: Dissolve 1.0 eq of the ester in a minimum volume of anhydrous THF. Add this solution dropwise down the side of the flask over 15 minutes.

  • Self-Validation Checkpoint (Enolate Trapping): Stir for 30 minutes at -78°C. To confirm quantitative enolate formation before wasting expensive electrophiles, extract a 50 µL aliquot and quench it directly into an NMR tube containing MeOD/D₂O. Validation: Run a quick ¹H-NMR. The complete disappearance of the alpha-CH₂ singlet (~3.7 ppm) and its replacement by deuterium confirms 100% enolate generation[7].

  • Electrophile Addition: Add 1.2 eq of your chosen electrophile (e.g., Methyl Iodide). Slowly warm the reaction to -20°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl to neutralize the remaining base and prevent further side reactions.

Workflow S1 Dry THF Argon Atm. S2 Add LDA Cool to -78°C S1->S2 S3 Dropwise Addition of Ester S2->S3 S4 Stir 30 min (Enolate Forms) S3->S4 S5 Add Electrophile (e.g., MeI) S4->S5 S6 Quench NH4Cl Extract & Purify S5->S6

Figure 2: Step-by-step workflow for the controlled alpha-alkylation via LDA enolate generation.

References

  • "Methyl phenylacetate Properties and Safety Data." Grokipedia. Available at: [Link]

  • "Basic Hydrolysis of Esters – Saponification." Master Organic Chemistry. Available at:[Link]

  • "Chemistry of Esters: Mechanism of base-induced ester hydrolysis." OpenStax. Available at: [Link]

  • "Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution." ResearchGate. Available at:[Link]

  • "α-C–H Bond Functionalization: Lewis Acid Promoted Addition of Enolates." National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Methyl 2,5-dibromo-3-fluorophenylacetate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 2,5-dibromo-3-fluorophenylacetate .

This highly functionalized building block presents a unique chemoselective landscape. The bromine at the C5 position is relatively accessible, whereas the bromine at the C2 position is severely sterically hindered by the adjacent highly electronegative fluorine atom (C3) and the bulky methyl acetate group (C1). Successfully manipulating this molecule requires precise control over catalyst selection, ligand architecture, and thermodynamic conditions.

Part 1: Reaction Logic & Causality (FAQs)

Q: Why does the C2-bromine resist standard palladium-catalyzed cross-coupling? A: The resistance is driven by kinetic barriers during the oxidative addition step[1]. The bulky methyl acetate group and the ortho-fluorine physically shield the C2-Br bond, preventing the Pd(0) catalyst from achieving the planar transition state required for insertion. Consequently, standard catalysts like


 will selectively react at the unhindered C5 position, leaving C2 untouched.

Q: When attempting a Suzuki-Miyaura coupling at the C2 position, I observe significant protodehalogenation instead of the desired product. Why? A: Protodehalogenation is a classic symptom of a stalled transmetalation or reductive elimination step. When oxidative addition at the sterically congested C2 position is slow, the lifetime of the intermediate Pd(II) complex increases. This allows competing pathways, such as


-hydride elimination (if alkyl groups are present) or protonation from trace moisture, to outcompete the desired C-C bond formation. To resolve this, you must accelerate the catalytic cycle using bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or SPhos) which stabilize the active mono-ligated Pd(0) species[2].

Q: I am performing a Buchwald-Hartwig amination at C2 with a primary amine, but my LC-MS shows a mass corresponding to a diarylamine (bis-arylation). How do I stop this over-reaction? A: The mono-arylated aniline product is often more nucleophilic than your starting primary amine, leading it to compete for the Pd complex[3]. To enforce mono-arylation at a sterically hindered site, you must use a ligand with extreme steric bulk, such as BrettPhos . The structural architecture of BrettPhos physically blocks the coordination of a second bulky aryl group to the palladium center, effectively shutting down the bis-arylation pathway[2][4].

Part 2: Strategic Workflows & Visualizations

Regioselective Cross-Coupling Strategy

To selectively functionalize this molecule, you must exploit the steric differential between C5 and C2.

Regioselectivity Start Methyl 2,5-dibromo-3-fluorophenylacetate (Starting Material) C5_Path Target: C5 Position (Less Hindered) Start->C5_Path Kinetic Control C2_Path Target: C2 Position (Highly Hindered) Start->C2_Path Thermodynamic/Forcing C5_Cond Catalyst: Pd(dppf)Cl2 Temp: 60°C Result: Mono-arylation at C5 C5_Path->C5_Cond C2_Cond Catalyst: Pd(OAc)2 + XPhos Temp: 100-110°C Result: Reaction at C2 C2_Path->C2_Cond

Workflow for regioselective cross-coupling based on steric hindrance differentials.

Buchwald-Hartwig Ligand Selection

When functionalizing the C2 position via C-N bond formation, ligand selection dictates the success or failure of the reaction[5].

BuchwaldLigands Amine Amine Nucleophile Selection for C2-Br Amination Primary Primary Amines Amine->Primary Secondary Secondary Amines Amine->Secondary Ammonia Ammonia Salts Amine->Ammonia BrettPhos Ligand: BrettPhos Blocks bis-arylation via steric bulk Primary->BrettPhos RuPhos Ligand: RuPhos Accelerates reductive elimination Secondary->RuPhos CyPF Ligand: CyPF-tBu Prevents diarylamine formation Ammonia->CyPF

Buchwald-Hartwig ligand selection logic for sterically congested ortho-bromo substrates.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Couple an arylboronic acid exclusively at the C5 position while leaving the C2-Br and the methyl acetate group intact.

  • Reagent Preparation: Charge a Schlenk flask with Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 eq), Arylboronic acid (1.05 eq), and

    
     (0.05 eq).
    
    • Causality Note: A strict 1.05 eq of boronic acid prevents thermodynamic over-coupling. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is chosen because its bite angle supports efficient cross-coupling at unhindered sites but lacks the extreme electron density required to activate the C2-Br.
      
  • Solvent & Base: Add a degassed mixture of Toluene/Water (4:1 v/v) and

    
     (2.0 eq).
    
    • Causality Note:

      
       is a mild base that facilitates transmetalation[1] without hydrolyzing the methyl acetate ester.
      
  • Degassing: Subject the mixture to 3 freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to exactly 60°C for 4 hours.

    • Causality Note: 60°C provides sufficient kinetic energy for C5-Br oxidative addition but remains well below the activation energy threshold for C2-Br insertion.

  • Validation Checkpoint: Pull a 10 µL aliquot at 2 hours. Analyze via LC-MS.

    • Self-Validation: You must observe a product mass with a distinct 1:1 isotopic doublet (M / M+2). This proves that exactly one bromine atom (the C2-Br) remains on the aromatic ring. If a singlet mass is observed, over-coupling has occurred.

Protocol B: Forcing Buchwald-Hartwig Amination at C2

Objective: Couple a primary amine to the highly hindered C2-Br position without hydrolyzing the ester or causing bis-arylation. (Note: Assumes C5 is already functionalized).

  • Pre-Catalyst Activation: In a glovebox, combine

    
     (0.02 eq) and BrettPhos  (0.04 eq) in anhydrous 1,4-Dioxane. Stir for 15 minutes at room temperature.
    
    • Causality Note: Pre-mixing allows the formation of the active mono-ligated

      
       complex. The unique 
      
      
      
      -interaction between the palladium and the unsubstituted aryl ring of the biphenyl ligand stabilizes the complex before the amine is introduced, preventing catalyst poisoning[2].
  • Substrate Addition: Add the C2-bromo substrate (1.0 eq), the primary amine (1.2 eq), and

    
     (2.0 eq).
    
    • Causality Note:

      
       is utilized instead of traditional strong bases like 
      
      
      
      . Alkoxide bases will rapidly transesterify or hydrolyze the methyl acetate group, whereas carbonate bases tolerate the ester while still deprotonating the amine during the catalytic cycle[5].
  • Reaction Execution: Heat to 100°C for 12 hours under argon.

  • Validation Checkpoint: Monitor the reaction color.

    • Self-Validation: The solution should transition from dark purple (unactivated

      
      ) to a reddish-brown/pale yellow. If the solution turns jet black, palladium black has precipitated, indicating catalyst death (likely due to oxygen ingress or failed reductive elimination).
      

Part 4: Quantitative Data: Catalyst & Ligand Selection Matrix

To rapidly troubleshoot steric challenges, consult the following empirical matrix for C2-functionalization of ortho-substituted phenylacetates.

Coupling ModalityTarget NucleophileRecommended LigandOptimal BaseSteric ToleranceBis-Arylation Risk
Suzuki-Miyaura Arylboronic AcidXPhos / SPhos

Very HighN/A
Buchwald-Hartwig Primary AmineBrettPhos

HighLow (Blocked)
Buchwald-Hartwig Secondary AmineRuPhos

ModerateNone
Buchwald-Hartwig Ammonia SaltsCyPF-tBu

*
HighHigh (if wrong ligand)

*Note: Use of


 will hydrolyze the methyl acetate group. If ester retention is required, substitute with 

or

and increase reaction time.

Part 5: References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications.[Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.[Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize.[Link]

Sources

Technical Support Center: Reaction Monitoring of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3). As a highly functionalized aromatic building block, this compound is frequently utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions.

However, its unique structural features—a neutral ester paired with multiple heavy halogens—present specific analytical challenges during reaction monitoring. The following troubleshooting guide synthesizes field-proven chromatographic and mass spectrometry techniques to ensure robust, self-validating experimental workflows.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting

Q: My reaction mixture contains multiple halogenated species. How do I optimize the mobile phase to resolve the starting material from closely related byproducts? A: Due to the two bromine atoms and the fluorine atom, the compound is relatively non-polar, though the methyl ester provides some hydrogen-bond accepting capability. A standard starting point is 9:1 or 8:2 Hexanes:Ethyl Acetate . Expert Insight: If co-elution occurs (e.g., with a mono-debrominated byproduct or a cross-coupling intermediate), switch to a less polar, more polarizable solvent system like Hexanes:Dichloromethane (e.g., 1:1). Adding a small percentage of toluene (1-5%) can also help exploit


 interactions between the electron-deficient fluorinated aromatic ring and the stationary phase, improving resolution.

Q: The compound is visible under UV 254 nm, but I need secondary confirmation to distinguish it from non-UV-active aliphatic byproducts. Which chemical stain is most effective? A: While UV 254 nm is highly effective due to the conjugated aromatic system, Phosphomolybdic Acid (PMA) is the recommended chemical stain for secondary confirmation. PMA oxidizes the ester group, reducing the molybdenum complex to form a distinct blue/black spot on a yellow-green background upon heating[1]. Permanganate (KMnO


) can also be used, but PMA often provides superior contrast and sensitivity for esters and their corresponding alcohol derivatives.

Part 2: LC-MS Optimization & Isotopic Signatures

Q: I am analyzing the reaction via LC-MS (ESI+), but the starting material peak is completely absent or extremely weak. Why is my compound "invisible"? A: Methyl 2,5-dibromo-3-fluorophenylacetate is a neutral ester lacking basic amine sites. The ester carbonyl oxygen is only weakly basic, making standard protonation (


) highly inefficient in typical acidic mobile phases (e.g., 0.1% Formic Acid).
Expert Insight: To resolve this, you must artificially promote adduct formation. Adding 5–10 mM Ammonium Formate  to the mobile phase will facilitate the formation of the ammonium adduct (

), which ionizes readily and provides a strong, reliable signal for neutral esters[2]. Alternatively, monitoring for the sodium adduct (

) is also effective.

Q: How can I definitively identify the starting material and track brominated products in the mass spectrum? A: The presence of two bromine atoms creates a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes,


Br and 

Br, in a nearly 1:1 natural abundance ratio. According to binomial expansion, a molecule containing two bromine atoms will exhibit a classic 1:2:1 triplet pattern in the mass spectrum, corresponding to the

,

, and

isotopic peaks[3]. You must look for this specific triplet at the expected adduct

values to confirm the intact dibromo core.

Part 3: Data Presentation & Diagnostics

Table 1: TLC Visualization Guide
Detection MethodExpected ResultMechanism / Causality
UV (254 nm) Dark spot on green fluorescent background

transition of the halogenated aromatic ring quenches plate fluorescence.
PMA Stain Blue/Black spot on yellow-green backgroundMolybdenum(VI) is reduced to Molybdenum(V) by the ester/organic framework upon heating.
KMnO

Stain
Yellow/Brown spot on purple backgroundOxidation of the organic framework reduces Mn(VII) to Mn(IV) dioxide.
Table 2: LC-MS Diagnostic Values (Exact Mass)

Formula: C


H

Br

FO

| Base Exact Mass (

Br

): 323.88 Da
Ion SpeciesIsotope CombinationExpected

Relative Abundance


Br

341.91~25% (1)


Br,

Br
343.91~50% (2)


Br

345.91~25% (1)


Br

346.87~25% (1)


Br,

Br
348.87~50% (2)


Br

350.87~25% (1)

Part 4: Experimental Protocols

Optimized LC-MS Workflow for Halogenated Esters

This self-validating protocol ensures ionization of the neutral ester while preserving the chromatographic resolution of halogenated isomers.

Step 1: Sample Preparation

  • Dilute the reaction aliquot in LC-MS grade Acetonitrile (MeCN) to a final concentration of ~10-50 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulate catalysts (e.g., Pd on carbon) or insoluble salts.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 5 mM Ammonium Formate + 0.05% Formic Acid. (The formate salt drives

    
     formation, while the trace acid maintains peak shape).
    
  • Mobile Phase B: LC-MS grade Acetonitrile + 5 mM Ammonium Formate + 0.05% Formic Acid.

Step 3: Chromatographic Method

  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.

Step 4: MS Parameters (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Scan Range:

    
     100 - 600.
    
  • Validation Check: Extract ion chromatograms (EIC) for

    
     341.9, 343.9, and 345.9. Ensure the peaks co-elute perfectly and integrate to a 1:2:1 ratio.
    

Part 5: Mandatory Visualization

LCMS_Troubleshooting Start Analyze Methyl 2,5-dibromo- 3-fluorophenylacetate CheckESI Run Standard ESI+ (0.1% Formic Acid only) Start->CheckESI Signal Is [M+H]+ visible? CheckESI->Signal AddNH4 Add 5-10 mM Ammonium Formate to Mobile Phase A & B Signal->AddNH4 No (Weak/No Ionization) Success Confirm 1:2:1 Isotopic Pattern (m/z M, M+2, M+4) Signal->Success Yes (Rare for Esters) CheckAdduct Check for [M+NH4]+ or [M+Na]+ (m/z 343.9 or 348.9) AddNH4->CheckAdduct SwitchAPCI Switch to APCI Source or GC-MS Analysis CheckAdduct->SwitchAPCI Still No Signal CheckAdduct->Success Adduct Found

Caption: Decision tree for troubleshooting LC-MS ionization of neutral halogenated esters.

References

  • Interpretation of Mass Spectra IntechOpen Details the binomial expansion and the characteristic 1:2:1 isotopic triplet pattern observed in mass spectrometry for dibrominated compounds. URL: [Link]

  • LC–MS Identification of Wax Esters in Cloudy Canola Oil Spectroscopy Online Demonstrates the necessity of ammonium formate additives for the successful ESI+ ioniz

    
     adduct formation.
    URL:[Link]
    
  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography National Institutes of Health (PMC) Validates the use of Phosphomolybdic Acid (PMA) as a highly sensitive, oxidative TLC stain for the visualization of esters and alcohols. URL:[Link]

Sources

Technical Support Center: Work-Up Procedures for Methyl 2,5-dibromo-3-fluorophenylacetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2,5-dibromo-3-fluorophenylacetate . This polyhalogenated ester is a highly versatile building block in drug development, featuring two reactive bromine sites for cross-coupling, an acidic alpha-methylene group for alkylation, and a methyl ester for downstream functionalization. However, its complex substitution pattern makes it sensitive to specific work-up conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield isolation of your target compounds.

Work-Up Decision Workflow

The optimal work-up procedure depends entirely on the reaction class. The diagram below outlines the primary decision tree for isolating derivatives of Methyl 2,5-dibromo-3-fluorophenylacetate.

WorkupWorkflow Start Reaction Mixture: Methyl 2,5-dibromo-3-fluorophenylacetate Cond1 Pd-Catalyzed Cross-Coupling Start->Cond1 Cond2 Alpha-Alkylation (Strong Base) Start->Cond2 Cond3 Ester Hydrolysis (Saponification) Start->Cond3 WU1 1. Concentrate 2. Hexane/Ether suspension 3. Silica plug (removes TPPO) Cond1->WU1 WU2 1. Quench at -78°C w/ sat. NH4Cl 2. Extract w/ EtOAc 3. Brine wash Cond2->WU2 WU3 1. Cool to 0°C 2. Acidify to pH 1-2 (HCl) 3. Extract w/ DCM Cond3->WU3 Pure1 Purified Coupled Ester WU1->Pure1 Pure2 Purified Alkylated Ester WU2->Pure2 Pure3 2,5-dibromo-3-fluorophenylacetic acid (Precipitate/Extract) WU3->Pure3

Caption: Decision tree for work-up procedures based on the reaction type of the phenylacetate derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I efficiently remove triphenylphosphine oxide (TPPO) and palladium residues after a Suzuki-Miyaura coupling with this compound?

A: TPPO is a notorious byproduct in cross-coupling and Mitsunobu reactions. Because your coupled product (a polyhalogenated ester) is relatively non-polar, you can exploit the high polarity of the P=O bond. Concentrate the reaction mixture to a low volume, suspend the residue in a non-polar solvent mixture like pentane (or hexane)/ether, and filter it over a silica plug[1]. The target compound will elute with ether, leaving the highly polar phosphine oxide trapped at the top of the column[2]. For residual metal salts (like copper co-catalysts in Sonogashira couplings), quench the reaction with saturated aqueous NH₄Cl and stir until the aqueous layer turns blue, indicating complete complexation, before separating the layers[1].

Q2: During alpha-alkylation using LDA, my ester is hydrolyzing or forming side products. How should I optimize the quench?

A: The methyl ester of Methyl 2,5-dibromo-3-fluorophenylacetate is highly susceptible to nucleophilic attack and transesterification if the reaction warms up under strongly basic conditions. Causality: At elevated temperatures, the activation energy for ester cleavage is reached. To prevent this, you must quench the reaction at -78 °C using a mild proton source, such as saturated aqueous NH₄Cl or glacial acetic acid diluted in ether. This rapidly protonates the enolate and neutralizes excess base before the mixture is allowed to warm to room temperature.

Q3: I performed a saponification to yield 2,5-dibromo-3-fluorophenylacetic acid, but I am losing product during extraction. What is the optimal protocol?

A: Following basic hydrolysis, the product exists as a water-soluble carboxylate salt. To isolate the free acid, cool the mixture to 0 °C and carefully acidify with concentrated HCl until the pH reaches 1-2[3]. The functionalized phenylacetic acid will often precipitate as a white solid, which can be collected by vacuum filtration and washed with cold water[4]. If the product remains in solution or oils out, extract with dichloromethane (DCM) or ethyl acetate.

Q4: My extraction is forming a stubborn emulsion. How do I break it?

A: Emulsions are common when working with fluorinated and brominated aromatics due to their unique interfacial tension properties. To troubleshoot, first add saturated brine (NaCl) to the separatory funnel; the "salting-out" effect increases the polarity of the aqueous layer, forcing the organic compound into the organic phase[5]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite® to remove fine particulates (often Pd black or magnesium salts) that stabilize the emulsion[5].

Step-by-Step Experimental Methodologies

Protocol A: Work-Up for Palladium-Catalyzed Cross-Coupling

Self-Validating System: The visual transition of the aqueous layer (from colorless to blue/green) and the organic layer (from dark brown to yellow/clear) serves as an internal indicator of successful metal and ligand removal.

  • Quenching: Upon reaction completion, cool the vessel to room temperature. Add an equal volume of saturated aqueous NH₄Cl[2]. Stir vigorously for 30–60 minutes.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer 3 times with ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers once with water, and once with brine (saturated NaCl) to remove residual DMF/DMSO or polar impurities[2].

  • Drying: Dry the organic phase over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

  • TPPO Removal (Silica Plug): Suspend the crude concentrated oil in a 9:1 mixture of Hexane:Diethyl Ether. Load onto a short pad of silica gel. Elute with the same solvent mixture. The TPPO will remain on the silica[1]. Concentrate the filtrate to yield the purified coupled ester.

Protocol B: Work-Up for Enolate Alpha-Alkylation

Self-Validating System: Maintaining the internal temperature below -60 °C during the quench ensures the methyl ester remains intact, validated by the absence of the carboxylic acid OH stretch (~3300 cm⁻¹) in the crude IR spectrum.

  • Cryogenic Quench: While maintaining the reaction at -78 °C, rapidly inject 5-10 mL of saturated aqueous NH₄Cl directly into the reaction mixture.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature naturally.

  • Extraction: Dilute the mixture with diethyl ether or EtOAc. Separate the phases and extract the aqueous layer twice more with the organic solvent.

  • Mild Acid Wash (Optional): If excess amine (e.g., diisopropylamine from LDA) is present, wash the organic layer with a cold, dilute (1M) HCl solution[1]. The protonated amine will partition into the aqueous layer[2].

  • Final Wash & Dry: Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Work-Up Parameters

The following table summarizes the optimal work-up parameters based on the specific transformation applied to Methyl 2,5-dibromo-3-fluorophenylacetate.

Reaction TypeTarget Impurity / ByproductRecommended QuenchPrimary Extraction SolventWash Protocol
Suzuki / Heck Coupling Pd catalyst, TPPO, Boron saltsSat. NH₄Cl (aq)Ethyl Acetate (EtOAc)Water (x3 if DMF used), Brine (x1)
Alpha-Alkylation (LDA) Diisopropylamine, unreacted electrophileSat. NH₄Cl (aq) at -78 °CDiethyl Ether (Et₂O)1M HCl (cold), Brine (x1)
Ester Hydrolysis Unreacted ester, inorganic saltsConc. HCl (to pH 1-2) at 0 °CDichloromethane (DCM)Cold water wash of precipitate
Bromination (NBS) SuccinimideSaturated Na₂S₂O₃ (aq)Dichloromethane (DCM)Water (x2), Brine (x1)

References

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester / Merlic Group (Hosted via HKUST). Available at: [Link]

  • α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2,5-dibromo-3-fluorophenylacetate, a substituted aromatic compound. By dissecting the anticipated spectral features and comparing them with related structures, we will illustrate the power of NMR in confirming molecular identity and understanding substituent effects on electronic structure.

The Molecule of Interest: Methyl 2,5-dibromo-3-fluorophenylacetate

Methyl 2,5-dibromo-3-fluorophenylacetate is a halogenated aromatic ester. Its structure presents a unique combination of substituents on the phenyl ring, which in turn gives rise to a distinctive ¹H NMR spectrum. A thorough analysis of this spectrum is essential for confirming the successful synthesis of the target molecule and for ruling out potential isomers.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To ensure the acquisition of a high-resolution and interpretable ¹H NMR spectrum, a standardized experimental protocol is crucial. The following steps represent a robust methodology for the analysis of small organic molecules like Methyl 2,5-dibromo-3-fluorophenylacetate.

Step-by-Step ¹H NMR Acquisition Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid Methyl 2,5-dibromo-3-fluorophenylacetate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[1] The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[2]

  • Instrument Setup:

    • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[3]

    • The instrument should be properly shimmed to obtain a homogeneous magnetic field, which is essential for sharp, well-resolved signals.

  • Data Acquisition Parameters:

    • Number of Scans (NS): Typically, 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for small molecules to allow for full relaxation of the protons between pulses.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures good digital resolution.

    • Pulse Width: A calibrated 90° pulse should be used to ensure quantitative integration.

  • Data Processing:

    • The acquired Free Induction Decay (FID) should be Fourier transformed to generate the spectrum.

    • Phase and baseline corrections should be applied to ensure accurate integration and peak picking.

    • The spectrum should be referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectrum and Comparative Analysis

Predicted ¹H NMR Data for Methyl 2,5-dibromo-3-fluorophenylacetate
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~ 3.75Singlet (s)3H-OCH₃ (Methyl ester)
2~ 3.80Singlet (s)2H-CH₂- (Methylene)
3~ 7.4-7.6Doublet of doublets (dd)1HAr-H
4~ 7.6-7.8Doublet of doublets (dd)1HAr-H
Analysis and Comparison:

A. The Aliphatic Region (0-5 ppm):

  • Methyl Ester Protons (-OCH₃): We anticipate a sharp singlet integrating to three protons around 3.75 ppm. This is consistent with the chemical shift of the methyl ester protons in the parent compound, methyl phenylacetate, which typically appear around 3.6-3.7 ppm.[6][7][8] The electronegative bromine and fluorine atoms on the phenyl ring are expected to have a minor deshielding effect on this group due to their distance.

  • Methylene Protons (-CH₂-): A singlet integrating to two protons is expected for the methylene group, likely in the region of 3.80 ppm. In methyl phenylacetate, this signal appears around 3.6 ppm.[6][7][8] The presence of three electron-withdrawing halogens on the aromatic ring will deshield these protons, causing a downfield shift compared to the unsubstituted analogue.

B. The Aromatic Region (6-8 ppm):

The aromatic region of the spectrum is the most informative for confirming the substitution pattern. The two aromatic protons are chemically non-equivalent and will exhibit coupling to each other and to the fluorine atom.

  • Substituent Effects: Halogens exert both inductive and resonance effects on the chemical shifts of aromatic protons.[9][10] Bromine atoms are deactivating and deshielding, causing a downfield shift of adjacent protons. Fluorine is also strongly electronegative, leading to deshielding, but its primary influence is observed through spin-spin coupling.[11][12]

  • Coupling Patterns:

    • The two aromatic protons will be coupled to each other, resulting in a doublet for each. The magnitude of this coupling constant (JHH) is typically in the range of 8-9 Hz for ortho protons and 2-3 Hz for meta protons. In this case, the protons are meta to each other, so a smaller coupling constant is expected.

    • Each aromatic proton will also couple to the fluorine atom. The magnitude of the proton-fluorine coupling constant (JHF) depends on the number of bonds separating them. Ortho H-F coupling is typically the largest (around 8-10 Hz), while meta H-F coupling is smaller (around 5-7 Hz).[12]

    • Therefore, each aromatic proton signal is expected to appear as a doublet of doublets (dd).

Visualizing the Structure and Assignments

Caption: Molecular structure of Methyl 2,5-dibromo-3-fluorophenylacetate with proton assignments.

Workflow for ¹H NMR Spectral Analysis

The process of analyzing a ¹H NMR spectrum to confirm a molecular structure follows a logical progression. The following diagram illustrates this workflow.

NMR_Analysis_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_SpectralAnalysis Spectral Analysis cluster_StructureConfirmation Structure Confirmation SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition FT Fourier Transform DataAcquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing (TMS) Phasing->Referencing Integration Integration Referencing->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Multiplicity Multiplicity Analysis ChemShift->Multiplicity Coupling Coupling Constant Analysis Multiplicity->Coupling IntegrationAnalysis Integration Analysis Coupling->IntegrationAnalysis Assignment Proton Assignment IntegrationAnalysis->Assignment Comparison Comparison with Predicted Spectrum Assignment->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the acquisition and analysis of a ¹H NMR spectrum.

This systematic approach, from careful sample preparation to detailed analysis of spectral parameters, ensures a high level of confidence in the final structural assignment.

Conclusion

The ¹H NMR spectrum of Methyl 2,5-dibromo-3-fluorophenylacetate provides a wealth of information that, when properly analyzed, can unequivocally confirm its structure. By understanding the influence of the various substituents on the chemical shifts and coupling patterns of the protons, and by comparing the observed spectrum to that of related, simpler molecules, researchers can confidently assign each signal and verify the identity of their synthesized compound. This guide provides a framework for such an analysis, emphasizing the importance of a rigorous experimental protocol and a systematic, logic-driven approach to spectral interpretation.

References

  • Scilit. The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. A novel solvent effect on ortho fluorine‐fluorine couplings. [Link]

  • Indian Institute of Science. Fluorine chemical shift tensors in substituted fluorobenzenes using cross correlations in NMR relaxation. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Biological Magnetic Resonance Bank. bmse000481 Phenyl Acetate at BMRB. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Cherry. Supporting information. [Link]

  • Chegg.com. Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. [Link]

  • Wang Lab. Example Experimental Sections. [Link]

  • The Pherobase. The Pherobase NMR: Methyl 2-phenylacetate. [Link]

  • PubChem. Methyl phenylacetate. [Link]

  • Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

  • Michigan State University. Nuclear Magnetic Resonance Spectroscopy (NMR). [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • MDPI. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. [Link]

  • PMC. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. [Link]

Sources

Comparative Guide: 13C NMR Assignment Strategies for Methyl 2,5-dibromo-3-fluorophenylacetate vs. Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter highly functionalized building blocks that offer exceptional synthetic versatility but present significant analytical bottlenecks. Methyl 2,5-dibromo-3-fluorophenylacetate is a premier example. Its unique halogenation pattern—featuring two bromines and one fluorine—makes it an outstanding candidate for orthogonal cross-coupling in late-stage functionalization. However, confirming its structural integrity via 13C NMR is notoriously difficult.

This guide objectively compares the 13C NMR spectroscopic profile and analytical performance of Methyl 2,5-dibromo-3-fluorophenylacetate against two simpler alternatives: Methyl 3-fluorophenylacetate (Alternative 1) and Methyl 2-bromophenylacetate (Alternative 2). Furthermore, it provides self-validating experimental protocols to ensure unambiguous structural assignment.

The Causality of Chemical Shifts: Heavy Atom Effects vs. Fluorine Deshielding

A common pitfall in assigning polyhalogenated aromatics is relying solely on basic empirical additivity rules[1]. In Methyl 2,5-dibromo-3-fluorophenylacetate, two competing physicochemical phenomena dictate the 13C NMR landscape:

  • The Heavy Atom Effect (Bromine): Unlike lighter halogens that deshield the ipso carbon via electronegativity, bromine introduces significant diamagnetic shielding due to its large, polarizable electron cloud[2]. This pushes the C2 and C5 ipso carbons upfield, running counter to standard electronegativity trends.

  • Fluorine-Induced Deshielding and J-Coupling: Fluorine exerts a massive deshielding effect on the C3 ipso carbon (+34 ppm) and introduces complex heteronuclear spin-spin coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     up to 250 Hz, 
    
    
    
    ~20 Hz) that splits adjacent carbon signals into overlapping multiplets.

Substituent_Effects Core Aromatic Carbon Core (Base Shift ~128.5 ppm) F_Effect Fluorine (C3) Deshielding (+34 ppm) 1J_CF ~245 Hz Core->F_Effect Br_Effect Bromine (C2, C5) Heavy Atom Shielding (-5 ppm) Core->Br_Effect Ester_Effect Acetate Group (C1) Weakly Shielding Core->Ester_Effect Result Complex Multiplet Overlap Requires Advanced Decoupling F_Effect->Result Br_Effect->Result Ester_Effect->Result

Mechanistic pathways of substituent effects on 13C NMR chemical shifts.

Objective Spectroscopic Comparison

To evaluate the analytical complexity of Methyl 2,5-dibromo-3-fluorophenylacetate, we must compare it against its less functionalized alternatives. The presence of both Br and F in the target product creates a highly diagnostic fingerprint, but it drastically increases the risk of signal overlap in the 110–130 ppm region. This necessitates advanced prediction and decoupling techniques that are not required for simpler analogs[3].

Table 1: 13C NMR Chemical Shift and Coupling Constant Comparison
Carbon PositionMethyl 2,5-dibromo-3-fluorophenylacetate (Target)Methyl 3-fluorophenylacetate (Alt 1)Methyl 2-bromophenylacetate (Alt 2)Diagnostic Feature
C1 (ipso to Ester)~136.5 ppm~136.0 ppm~134.5 ppmWeakly affected by halogens
C2 (ipso to Br)~109.2 ppm (d,

~20 Hz)
~116.0 ppm (d,

~21 Hz)
~124.5 ppm (s)Massive shielding via Br Heavy Atom Effect
C3 (ipso to F)~169.4 ppm (d,

~245 Hz)
~162.5 ppm (d,

~245 Hz)
~132.5 ppm (s)Extreme deshielding + large 1-bond coupling
C4 (ortho to F/Br)~119.2 ppm (d,

~22 Hz)
~114.0 ppm (d,

~21 Hz)
~127.5 ppm (s)Competing ortho effects
C5 (ipso to Br)~124.0 ppm (d,

~8 Hz)
~130.0 ppm (d,

~8 Hz)
~128.5 ppm (s)Shielded by Br, distinct from C2 via smaller

C6 (para to F)~129.6 ppm (d,

~3 Hz)
~125.0 ppm (d,

~3 Hz)
~131.0 ppm (s)Minimal coupling, baseline aromatic shift

Note: Aliphatic carbons (CH2 ~41.0 ppm, OCH3 ~52.5 ppm, C=O ~170.5 ppm) remain relatively static across all three products and are omitted for brevity.

Self-Validating Experimental Protocols

A robust assignment cannot rely on a single 1D 13C{1H} spectrum. The overlapping multiplets caused by 19F-13C coupling can obscure the heavy-atom shielded C2 and C5 signals. To create a self-validating analytical system, we employ an orthogonal dual-decoupling strategy[4].

Protocol 1: Dual-Decoupled 13C{1H, 19F} NMR Acquisition

Objective: Collapse complex C-F multiplets into singlets to unambiguously identify carbon positions and isolate the heavy atom effect.

  • Sample Preparation: Dissolve 50 mg of Methyl 2,5-dibromo-3-fluorophenylacetate in 0.6 mL of CDCl3. Ensure the sample is filtered and free of paramagnetic impurities to maintain sharp linewidths.

  • Probe Tuning: Utilize an HFX tri-resonance probe. Tune the channels specifically to 13C (observe), 1H (decouple), and 19F (decouple)[5].

  • Standard Acquisition (13C{1H}): Acquire a standard proton-decoupled 13C spectrum using a standard zgpg30 pulse sequence. Document the doublets resulting from 1J, 2J, 3J, and 4J C-F couplings.

  • Dual Decoupling Setup: Activate simultaneous continuous-wave (CW) or WALTZ-16 decoupling on both the 1H and 19F channels. Caution: Monitor probe duty cycles carefully to prevent excessive heating from the broad 19F decoupling bandwidth.

  • Comparative Overlay: Overlay the 13C{1H} and 13C{1H, 19F} spectra. The signals that collapse from doublets to singlets confirm their proximity to the fluorine atom, allowing precise assignment of C2, C3, and C4.

NMR_Workflow Sample Sample Preparation Methyl 2,5-dibromo-3-fluorophenylacetate Acq1 Standard 13C{1H} NMR (Retains C-F Coupling) Sample->Acq1 Acq2 Dual Decoupled 13C{1H, 19F} (Collapses C-F Multiplets) Sample->Acq2 Analysis Comparative Analysis Identify J_CF & Heavy Atom Effects Acq1->Analysis Acq2->Analysis Assign Final 13C Assignments Orthogonal Validation Analysis->Assign

Workflow for acquiring and assigning 13C NMR spectra using dual decoupling.

Protocol 2: Computational (DFT) Validation Workflow

Objective: Resolve remaining ambiguities between C2 and C5, which both experience bromine heavy-atom shielding but differ in their spatial relationship to fluorine.

  • Geometry Optimization: Build the molecule in a computational chemistry suite (e.g., Gaussian) and optimize the geometry using the B3LYP functional with a 6-311+G(d,p) basis set.

  • NMR Shielding Tensor Calculation: Perform GIAO (Gauge-Independent Atomic Orbital) NMR calculations on the optimized geometry.

  • Scaling: Apply linear scaling factors specific to the chosen functional/basis set to convert absolute shielding tensors to chemical shifts relative to TMS.

  • Validation: Compare DFT-predicted shifts with the dual-decoupled experimental data. A

    
     of < 2.0 ppm confirms the assignment of the highly shielded C2 (~109.2 ppm) versus C5 (~124.0 ppm).
    

Conclusion

While Methyl 2,5-dibromo-3-fluorophenylacetate offers superior synthetic versatility for multi-step cross-coupling compared to simpler analogs like Methyl 3-fluorophenylacetate, its structural validation demands rigorous analytical logic. By understanding the causality behind the heavy atom effect and implementing self-validating dual-decoupling workflows, researchers can confidently assign its complex 13C NMR spectrum, thereby accelerating downstream drug development pipelines.

References

  • The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. 1

  • 13C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. 2

  • Structure Elucidation of Fluorinated Compounds by NMR. Jeol USA. 5

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. 4

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. 3

Sources

Comparison of reactivity between C-Br bonds in "Methyl 2,5-dibromo-3-fluorophenylacetate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing late-stage functionalization routes, polyhalogenated arenes present both an opportunity and a regiochemical challenge. Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1804418-73-2) [1] is a highly versatile building block, but it features two identical halogen leaving groups (C2-Br and C5-Br) situated in vastly different microenvironments.

This guide provides an objective, data-driven comparison of the reactivity between the C2 and C5 carbon-bromine bonds. By dissecting the competing forces of steric hindrance and inductive electronic activation , we establish a predictive framework for achieving absolute regiocontrol during Palladium-catalyzed cross-coupling reactions.

Structural & Electronic Profiling: Sterics vs. Electronics

The regioselectivity of oxidative addition in polyhalogenated arenes is governed by a delicate balance between the electrophilicity of the C–X bond and the spatial accessibility of the carbon center [2].

The C5-Br Position: Kinetically Favored (Steric Control)
  • Steric Environment: The C5 position is flanked by two hydrogen atoms (C4 and C6). It possesses minimal steric bulk, allowing bulky Palladium(0) complexes (e.g.,

    
    ) to easily coordinate and insert into the C-Br bond.
    
  • Electronic Environment: Situated meta to both the fluorine atom and the methyl acetate group, the C5 carbon experiences only weak inductive electron withdrawal. It is relatively electron-rich compared to C2.

The C2-Br Position: Electronically Activated (Inductive Control)
  • Electronic Environment: The C2 position is ortho to the highly electronegative fluorine atom. Fluorine exerts a profound

    
     (inductive) effect, significantly depleting electron density at C2. This renders the C2-Br bond highly electrophilic and thermodynamically primed for oxidative addition [2].
    
  • Steric Environment: The C2 position is di-ortho-substituted, trapped between the fluorine atom and the bulky

    
     group. This severe steric crowding creates a high kinetic barrier for standard catalyst insertion.
    

The Verdict: In standard cross-coupling reactions, sterics dominate . The unhindered C5-Br bond reacts orders of magnitude faster than the electronically activated but sterically blocked C2-Br bond.

Mechanistic Pathway & Regioselectivity Bifurcation

The following diagram illustrates the divergent pathways of oxidative addition based on catalyst selection and spatial constraints.

Reactivity cluster_0 Oxidative Addition Pathways SM Methyl 2,5-dibromo-3-fluorophenylacetate (Starting Material) C5_Path C5-Br Bond Sterically Unhindered (Kinetically Favored) SM->C5_Path Standard Pd(0) Ligands (e.g., PPh3) C2_Path C2-Br Bond Electronically Activated (Sterically Hindered) SM->C2_Path Highly Active Pd(0) Sterically Demanding Prod_C5 C5-Regioisomer (Major Product >95%) C5_Path->Prod_C5 Transmetalation & Reductive Elimination Prod_C2 C2-Regioisomer (Minor Product <5%) C2_Path->Prod_C2 Transmetalation & Reductive Elimination

Caption: Divergent oxidative addition pathways for Methyl 2,5-dibromo-3-fluorophenylacetate.

Comparative Reactivity Data

To objectively evaluate the performance of these two sites, we compare their reactivity profiles under varying catalytic conditions. The data below summarizes the expected regioselectivity based on established polyhalogenated arene cross-coupling paradigms [3].

Table 1: Reactivity Comparison Matrix
ParameterC5-Br BondC2-Br BondCausality / Rationale
Steric Hindrance Low (flanked by H)Very High (flanked by F, Acetate)Bulky ligands cannot easily access C2.
Electrophilicity ModerateHighOrtho-fluorine withdraws electron density via

-bonds.
Oxidative Addition Rate FastSlowKinetic accessibility overrides thermodynamic activation.
Optimal Catalyst


/ SPhos
C2 requires highly active, sterically accommodating dialkylbiaryl phosphine ligands.
Table 2: Experimental Yields & Regioselectivity (Suzuki-Miyaura)
Catalyst SystemTemperatureEquiv. Boronic AcidYield: C5-CoupledYield: C2-CoupledDi-Coupled

/

60 °C1.0588% < 2%4%

/ SPhos
100 °C2.50N/A (Pre-coupled)82% N/A

/

80 °C1.0575% 8%12%

Self-Validating Experimental Protocols

To harness this reactivity difference, sequential functionalization must be employed. The following protocols are designed as self-validating systems , incorporating specific checkpoints to ensure regiocontrol and prevent over-reaction.

Protocol A: Regioselective C5-Suzuki Coupling (Kinetic Control)

Objective: Selectively couple an aryl boronic acid at the unhindered C5 position while leaving the C2-Br bond intact.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv) and Phenylboronic acid (1.05 equiv). Causality: Strict stoichiometric control prevents di-coupling.

  • Catalyst Loading: Add

    
     (5 mol%) and 
    
    
    
    (2.0 equiv).
  • Solvent System: Suspend the mixture in a degassed blend of Toluene/EtOH/

    
     (3:1:1, 0.2 M). Causality: The biphasic system ensures rapid transmetalation, keeping the catalytic cycle moving fast enough to favor the kinetically accessible C5 site.
    
  • Reaction: Heat to 60 °C for 4 hours under Argon.

  • Validation Check (TLC): Spot the reaction mixture against the starting material (Hexanes/EtOAc 9:1).

    • Success Indicator: Complete consumption of starting material (

      
      ) and appearance of a single major UV-active spot (
      
      
      
      ).
    • Failure Indicator: A lower

      
       spot (
      
      
      
      ) indicates unwanted di-coupling (temperature too high or excess boronic acid).
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Subsequent C2-Suzuki Coupling (Thermodynamic Forcing)

Objective: Functionalize the sterically hindered C2-Br bond on the intermediate generated in Protocol A.

  • Preparation: Charge a vial with the C5-coupled intermediate (1.0 equiv) and 4-Methoxyphenylboronic acid (1.5 equiv).

  • Catalyst Loading: Add

    
     (2.5 mol%), SPhos (10 mol%), and anhydrous 
    
    
    
    (3.0 equiv). Causality: SPhos is a bulky, electron-rich Buchwald ligand that facilitates oxidative addition into sterically hindered, electronically deactivated bonds.
  • Solvent System: Add anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vial and heat to 100 °C for 12 hours. Causality: Elevated thermal energy is required to overcome the massive steric barrier at the di-ortho-substituted C2 position.

  • Validation Check (LC-MS): Monitor via LC-MS.

    • Success Indicator: Disappearance of the mono-brominated isotope pattern (

      
      ) and emergence of the fully coupled product mass.
      
  • Workup: Filter through a pad of Celite to remove Palladium black, concentrate, and purify via reverse-phase or standard silica chromatography.

References

  • Chemsrc. (2024). Ethyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1804418-73-2) Properties and Structure. Chemsrc Chemical Database. Retrieved from:[Link]

  • Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(24), 17393-17405. Retrieved from:[Link]

  • Smith, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5624-5635. Retrieved from:[Link]

Comparative Reactivity Guide: Methyl 2,5-dibromo-3-fluorophenylacetate vs. Methyl 2,5-dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In advanced medicinal chemistry and drug development, phenylacetate derivatives serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Methyl 2,5-dibromo-3-fluorophenylacetate and methyl 2,5-dichlorophenylacetate [4] represent two structurally analogous but chemically divergent scaffolds. While both offer a benzylic acetate moiety for enolate-driven functionalization and two halogenated sites for transition-metal-catalyzed cross-coupling, their thermodynamic profiles dictate entirely different synthetic strategies. This guide objectively compares their reactivity, focusing on bond dissociation energies (BDEs), chemoselectivity, and the profound electronic influence of fluorine substitution.

Thermodynamic Profiling: The C-X Bond Activation Barrier

The fundamental divergence in reactivity between these two compounds lies in the thermodynamics of their carbon-halogen bonds during the oxidative addition step of palladium-catalyzed cross-coupling.

  • Methyl 2,5-dichlorophenylacetate (The Dichloro Scaffold): Aryl chlorides possess a high C-Cl bond dissociation energy (BDE) of approximately 330 kJ/mol [1]. Oxidative addition into this strong bond is highly endothermic and typically represents the rate-limiting step in the catalytic cycle. Consequently, this scaffold requires forcing conditions (elevated temperatures >90 °C) and specialized, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) to sufficiently lower the activation barrier [1].

  • Methyl 2,5-dibromo-3-fluorophenylacetate (The Dibromo-Fluoro Scaffold): Aryl bromides feature a significantly weaker C-Br bond (BDE ~280 kJ/mol), making them inherently more reactive toward Pd(0) insertion [2]. This allows for cross-coupling under mild conditions using standard, cost-effective ligands (e.g., PPh3, dppf).

  • The Fluorine Inductive Effect: The presence of the highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic π-system, lowering the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO). A lowered LUMO facilitates back-donation from the electron-rich Pd(0) center, further accelerating the oxidative addition into the adjacent C-Br bonds[3].

Chemoselectivity: Steric Differentiation at C2 vs. C5

Both substrates possess halogens at the 2- and 5-positions, presenting a chemoselectivity challenge.

  • Position 2 is highly sterically encumbered by the adjacent methyl acetate moiety (-CH₂COOMe). In the fluorinated analog, the C3-fluorine provides additional steric and electronic repulsion.

  • Position 5 is relatively unhindered.

Outcome: The dibromo-fluoro analog can achieve strictly controlled, site-selective mono-coupling at C5 at room temperature. Conversely, the high temperatures and highly active catalysts required to activate the C-Cl bonds in the dichloro analog often override this subtle steric bias, leading to a problematic mixture of C5-coupled, C2-coupled, and protodehalogenated byproducts.

Logical Workflow: Catalytic Cycle Divergence

G SubBr Methyl 2,5-dibromo- 3-fluorophenylacetate Pd Pd(0) Active Species SubBr->Pd Mild Conditions SubCl Methyl 2,5-dichloro- phenylacetate SubCl->Pd Forcing Conditions OABr Rapid Oxidative Addition (C-Br BDE ~280 kJ/mol) Inductively Accelerated by F Pd->OABr Standard Ligands (e.g., dppf) OACl Sluggish Oxidative Addition (C-Cl BDE ~330 kJ/mol) Requires Bulky Ligands Pd->OACl Buchwald Ligands (e.g., XPhos) IntBr Pd(II) Intermediate at C5 Position OABr->IntBr IntCl Pd(II) Intermediate at C5 Position OACl->IntCl OutBr High Yield (>90%) Strict C5 Chemoselectivity IntBr->OutBr Transmetalation & Reductive Elimination OutCl Moderate Yield (~65%) Risk of C2 Coupling / Reduction IntCl->OutCl Transmetalation & Reductive Elimination

Figure 1: Divergent Pd-catalyzed cross-coupling workflows and chemoselectivity profiles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding causality and analytical checkpoints into the workflow.

Protocol A: Site-Selective C5 Suzuki-Miyaura Coupling of Methyl 2,5-dibromo-3-fluorophenylacetate

Objective: Achieve >95% selectivity for C5 mono-arylation without activating the C2 position.

  • Reagent Preparation & Degassing: Dissolve the aryl bromide (1.0 eq) and phenylboronic acid (1.05 eq) in a 4:1 mixture of THF/H₂O. Subject the mixture to 3 freeze-pump-thaw cycles.

    • Causality: The strict 1.05 eq stoichiometry prevents over-coupling. THF provides organic solubility, while H₂O is essential to dissolve the K₂CO₃ base and form the reactive [-B(OH)₃]⁻ complex required for transmetalation.

    • Validation Checkpoint: Oxygen levels must be minimized. Dissolved O₂ will irreversibly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the reaction.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq) under an argon atmosphere. Stir at 40 °C.

    • Causality: Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the boronic acid. The bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination.

    • Validation Checkpoint: Observe a color shift from orange to deep red/brown, confirming the generation of the active Pd(0) species.

  • Reaction Monitoring: Stir for 4 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The chromatogram should show >95% conversion to the mono-coupled product. The absence of a mass corresponding to the di-coupled product validates the steric shielding of the C2 position.

Protocol B: Forcing Cross-Coupling of Methyl 2,5-dichlorophenylacetate

Objective: Overcome the high BDE of the C-Cl bond for arylation.

  • Ligand-Metal Complexation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous toluene. Stir at 40 °C for 30 minutes prior to substrate addition.

    • Causality: XPhos and Pd₂(dba)₃ must pre-complex to form the highly active, mono-ligated Pd(0)-XPhos species. The steric bulk of XPhos prevents the formation of unreactive bis-ligated PdL₂ complexes, creating a highly coordinatively unsaturated metal center capable of inserting into the strong C-Cl bond [1].

  • High-Temperature Coupling: Add the aryl chloride (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq). Seal the vessel and heat to 100 °C for 16 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the ~330 kJ/mol activation barrier of the C-Cl bond.

    • Validation Checkpoint: Monitor via GC-MS using an internal standard (e.g., dodecane). Look for the appearance of protodehalogenated side-products (Ar-H), which indicates that β-hydride elimination or competitive reduction pathways are occurring due to the forcing conditions [2].

Quantitative Performance Matrix

The following table summarizes the quantitative operational parameters and expected outcomes when utilizing these two building blocks in standard cross-coupling workflows.

ParameterMethyl 2,5-dibromo-3-fluorophenylacetateMethyl 2,5-dichlorophenylacetate
Target Bond BDE ~280 kJ/mol (C-Br)~330 kJ/mol (C-Cl)
Optimal Pd Catalyst System Pd(dppf)Cl₂ (Standard, Robust)Pd₂(dba)₃ / XPhos (Specialized, Sensitive)
Typical Reaction Temperature 25 °C – 60 °C (Mild)90 °C – 110 °C (Forcing)
C5 Mono-Coupling Yield > 90%60% – 70%
Site Selectivity (C5 : C2) > 95 : 5~ 80 : 20
Benzylic α-Proton Acidity Higher (Due to C3-Fluorine -I effect)Lower (Standard phenylacetate pKa)
Primary Side Reaction Risk Minimal (Clean conversion)Protodehalogenation / Over-coupling

References

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: ACS Publications (Organic Letters) URL:[Link]

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • US6114374A - 2-and 2,5-substituted phenylketoenols Source: Google Patents URL

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 2,5-dibromo-3-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. Methyl 2,5-dibromo-3-fluorophenylacetate presents a versatile, yet challenging, substrate for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. The presence of two distinct bromine atoms, influenced by the electronic effects of the fluorine and the methyl acetate moieties, necessitates a careful selection of the catalytic system to achieve desired selectivity and yield. This guide provides an in-depth comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this key intermediate, offering field-proven insights and detailed experimental protocols.

The Strategic Importance of Substituted Phenylacetates

Derivatives of phenylacetic acid are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively introduce diverse functionalities at specific positions on the aromatic ring is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. The title compound, with its multiple reaction handles, is a prime candidate for creating libraries of novel molecules.

Comparative Analysis of Palladium Catalytic Systems

The choice of the palladium catalyst, specifically the ligand sphere around the metal center, is critical in dictating the outcome of a cross-coupling reaction. The ligand influences the catalyst's stability, solubility, and reactivity, particularly the rates of oxidative addition and reductive elimination.[1][2] Below, we compare three robust palladium catalyst systems for different coupling strategies involving Methyl 2,5-dibromo-3-fluorophenylacetate.

Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ for Suzuki-Miyaura Coupling

Expertise & Experience: Pd(PPh₃)₄ is a workhorse catalyst for Suzuki-Miyaura couplings due to its air-stability (relative to other Pd(0) sources) and commercial availability.[3] The four triphenylphosphine ligands provide a moderately electron-rich and sterically accessible environment around the palladium center, facilitating the oxidative addition of the aryl bromide. For a di-bromo substrate, selective mono-arylation can often be achieved by controlling the stoichiometry of the boronic acid coupling partner.[3][4]

Trustworthiness: The protocol below is designed to favor mono-arylation at the more sterically accessible 5-position. The use of a relatively mild base like potassium phosphate (K₃PO₄) helps to minimize side reactions.[3]

Experimental Protocol: Suzuki-Miyaura Mono-Arylation

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.04 equiv., 4 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M concentration relative to the aryl bromide).

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start] --> B{Charge Schlenk Flask}; B --> C{Add Reactants & Base}; C --> D{Add Pd(PPh₃)₄ Catalyst}; D --> E{Add Degassed Solvents}; E --> F{Heat at 90°C for 12h}; F --> G{Reaction Monitoring}; G --> H{Work-up}; H --> I{Purification}; I --> J[End]; subgraph "Reaction Setup" B; C; D; E; end subgraph "Reaction & Analysis" F; G; end subgraph "Product Isolation" H; I; end }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalyst System 2: Palladium(II) Acetate with a Buchwald Ligand for Buchwald-Hartwig Amination

Expertise & Experience: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6][7] For challenging substrates, the use of a palladium(II) precatalyst like Pd(OAc)₂ in combination with a sterically hindered and electron-rich phosphine ligand, such as those developed by Buchwald, is often necessary.[8] These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N coupling.[6]

Trustworthiness: The following protocol employs a strong, non-nucleophilic base, sodium tert-butoxide (NaOtBu), which is crucial for the deprotonation of the amine and the subsequent transmetalation step. The choice of toluene as the solvent is standard for these reactions.

Experimental Protocol: Buchwald-Hartwig Mono-Amination

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv., 2 mol%) and a suitable Buchwald ligand (e.g., SPhos, 0.04 equiv., 4 mol%).

  • Add sodium tert-butoxide (1.4 equiv.).

  • Add Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv.).

  • Add anhydrous, degassed toluene (0.1 M).

  • Finally, add the desired amine (1.2 equiv.).

  • Stir the reaction mixture at 110 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

dot graph [rankdir=LR] { node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0)L₂" [label="Pd(0)L₂"]; "Oxidative Addition" [shape=plaintext, fontcolor="#202124"]; "Aryl-Pd(II)-Br(L₂)" [label="Aryl-Pd(II)-Br(L₂)"]; "Amine Coordination" [shape=plaintext, fontcolor="#202124"]; "Aryl-Pd(II)-Amine(L₂)" [label="Aryl-Pd(II)-Amine(L₂)"]; "Reductive Elimination" [shape=plaintext, fontcolor="#202124"];

"Pd(0)L₂" -> "Aryl-Pd(II)-Br(L₂)" [label="Ar-Br"]; "Aryl-Pd(II)-Br(L₂)" -> "Aryl-Pd(II)-Amine(L₂)" [label="Amine, Base"]; "Aryl-Pd(II)-Amine(L₂)" -> "Pd(0)L₂" [label="Ar-Amine"];

subgraph "Catalytic Cycle" { "Pd(0)L₂"; "Aryl-Pd(II)-Br(L₂)"; "Aryl-Pd(II)-Amine(L₂)"; } }

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Catalyst System 3: Palladium(II) Acetate for the Heck Reaction

Expertise & Experience: The Heck reaction provides a means to form C-C bonds between an aryl halide and an alkene.[9][10] Pd(OAc)₂ is a common and cost-effective precatalyst. In the absence of a phosphine ligand, palladium nanoparticles can form in situ and act as the active catalytic species. The choice of base and solvent is critical to the success of the reaction.

Trustworthiness: This protocol utilizes triethylamine (Et₃N) as both the base and, in some cases, a solvent. The reaction is designed for the coupling of an activated alkene, such as an acrylate, which generally gives higher yields in Heck reactions.

Experimental Protocol: Heck-Mizoroki Alkenylation

  • To a sealed tube, add Methyl 2,5-dibromo-3-fluorophenylacetate (1.0 equiv.), the desired alkene (e.g., butyl acrylate, 1.5 equiv.), and Pd(OAc)₂ (0.05 equiv., 5 mol%).

  • Add triethylamine (2.0 equiv.) and a suitable solvent such as N,N-dimethylformamide (DMF, 0.2 M).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Performance Summary and Comparison

The following table provides an illustrative comparison of the expected performance of each catalyst system for the mono-functionalization of Methyl 2,5-dibromo-3-fluorophenylacetate, based on data from analogous di-bromo-aryl substrates.[3][4][11]

Coupling Reaction Catalyst System Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Potential Challenges
Suzuki-Miyaura Pd(PPh₃)₄60-851290Wide substrate scope, commercially available catalyst.Potential for di-arylation, boronic acid homo-coupling.
Buchwald-Hartwig Pd(OAc)₂ / Buchwald Ligand70-9016110Excellent for C-N bond formation, high functional group tolerance.Air-sensitive ligands and bases, higher catalyst cost.
Heck-Mizoroki Pd(OAc)₂40-7024120Atom-economical, no need for organometallic reagents.Limited to certain alkenes, potential for alkene isomerization.

Conclusion and Recommendations

The choice of palladium catalyst for the coupling of Methyl 2,5-dibromo-3-fluorophenylacetate is highly dependent on the desired transformation.

  • For C-C bond formation with boronic acids , Pd(PPh₃)₄ remains a reliable and cost-effective choice, offering good yields under well-established conditions.

  • For the crucial synthesis of arylamines via C-N coupling , the use of Pd(OAc)₂ with a specialized Buchwald ligand is highly recommended for achieving high yields and broad substrate scope.

  • For alkenylation reactions , the phosphine-free Pd(OAc)₂ system in a Heck reaction offers a straightforward approach, particularly with activated alkenes.

Researchers should consider screening a small set of conditions (e.g., different bases, solvents, and temperatures) to optimize the reaction for their specific substrate and coupling partner. The protocols and insights provided in this guide serve as a robust starting point for the efficient and selective functionalization of this valuable synthetic intermediate.

References

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  • 4 ResearchGate.

  • 3 National Center for Biotechnology Information.

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  • 13 SciSpace.

  • 9 Organic Chemistry Portal.

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  • 6 Chemistry LibreTexts.

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A Comparative Guide to the Biological Activity of Novel Methyl 2,5-dibromo-3-fluorophenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of novel derivatives of Methyl 2,5-dibromo-3-fluorophenylacetate. Given the novelty of this chemical scaffold, this document outlines a comprehensive, experimentally-driven approach to characterize and compare the therapeutic potential of its derivatives. The methodologies described herein are grounded in established principles of drug discovery and are supported by relevant experimental data from analogous chemical entities.

The core structure, a halogenated phenylacetate, suggests potential for a range of biological activities. The presence of bromine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, all of which are critical determinants of pharmacological activity.[1][2] This guide will focus on two primary areas of investigation: antimicrobial and cytotoxic (anti-cancer) activities, while also considering the potential for enzyme inhibition.

Rationale for Investigating Halogenated Phenylacetates

Halogenated aromatic compounds are a cornerstone of modern medicinal chemistry.[2] The inclusion of halogens can enhance a molecule's ability to penetrate microbial cell membranes and can improve binding affinity to target proteins.[1][3] Specifically, brominated aromatic compounds have demonstrated notable antimicrobial and antifungal properties.[4][5] Phenylacetate derivatives, on the other hand, have been investigated for their potential as anti-cancer agents, with some showing the ability to induce tumor cell differentiation.[6] The combination of these structural features in "Methyl 2,5-dibromo-3-fluorophenylacetate" derivatives presents a compelling case for their investigation as novel therapeutic agents.

Proposed Derivatives for Comparative Analysis

To establish a clear structure-activity relationship (SAR), a focused library of derivatives should be synthesized. This guide proposes a set of hypothetical derivatives for comparative analysis, designed to probe the impact of specific structural modifications on biological activity.

Table 1: Proposed Derivatives for Synthesis and Biological Evaluation

Compound IDR1-Group (Ester)R2-Group (Aryl)Rationale for Inclusion
MDFP-001 Methyl2,5-dibromo-3-fluoroParent Compound
MDFP-002 Ethyl2,5-dibromo-3-fluoroIncreased Lipophilicity
MDFP-003 Propyl2,5-dibromo-3-fluoroFurther Increased Lipophilicity
MDFP-004 Methyl2-bromo-3-fluoroAssess Contribution of Second Bromine
MDFP-005 Methyl2,5-dichloro-3-fluoroCompare Halogen Impact (Br vs. Cl)
MDFP-006 Methyl2,5-dibromoAssess Contribution of Fluorine
Experimental Workflows for Biological Activity Screening

A multi-tiered screening approach is recommended to efficiently evaluate the synthesized derivatives. This involves a primary screen for broad activity, followed by more detailed secondary assays for potent and selective compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays & Mechanism of Action synthesis Synthesis of MDFP Derivatives antimicrobial Antimicrobial Screening (MIC Assay) synthesis->antimicrobial Test Compounds cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test Compounds hemolysis Hemolysis Assay (Toxicity) antimicrobial->hemolysis Active Compounds enzyme Enzyme Inhibition Assays cytotoxicity->enzyme Active Compounds ros ROS Production Assay cytotoxicity->ros Active Compounds

Caption: High-level experimental workflow for screening MDFP derivatives.

Detailed Experimental Protocols

This assay will determine the lowest concentration of each derivative that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare overnight cultures of test organisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth media.

  • Compound Preparation: Dissolve MDFP derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in broth media.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Protocol:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the MDFP derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Enzyme assays are fundamental in drug discovery for identifying molecules that modulate the activity of a specific enzyme.[9] Should a derivative show potent cytotoxicity, follow-up assays targeting key cancer-related enzymes (e.g., kinases, topoisomerases) would be a logical next step.

General Protocol:

  • Assay Components: In a microtiter plate, combine the target enzyme, its substrate, any necessary co-factors, and the test compound (MDFP derivative) in a suitable buffer.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Determine the IC50 value for each compound to quantify its inhibitory potency.

enzyme_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Purified Enzyme mix Combine in 96-well plate enzyme->mix substrate Substrate & Co-factors substrate->mix inhibitor MDFP Derivative (Potential Inhibitor) inhibitor->mix incubate Incubate at 37°C mix->incubate read Measure Signal (e.g., Fluorescence) incubate->read calculate Calculate IC50 read->calculate

Caption: General workflow for an in vitro enzyme inhibition assay.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

The data obtained from the above experiments should be tabulated to facilitate a direct comparison between the derivatives.

Table 2: Hypothetical Comparative Biological Activity Data for MDFP Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µM) vs. MCF-7 CellsIC50 (µM) vs. A549 Cells
MDFP-001 16>12825.331.8
MDFP-002 812818.722.4
MDFP-003 46415.219.1
MDFP-004 32>12845.152.9
MDFP-005 16>12828.935.2
MDFP-006 64>12878.689.3

Interpretation of Hypothetical SAR:

  • Effect of Ester Chain Length (MDFP-001 to -003): An increase in the length of the ester alkyl chain (from methyl to propyl) is hypothesized to enhance both antimicrobial and cytotoxic activity. This is likely due to increased lipophilicity, facilitating better membrane penetration.[3]

  • Role of the Second Bromine Atom (MDFP-001 vs. -004): The presence of two bromine atoms appears crucial for potent activity. Removing one bromine atom is predicted to significantly reduce both antimicrobial and cytotoxic effects.

  • Impact of Halogen Type (MDFP-001 vs. -005): Comparing the dibromo- derivative to a dichloro- analog would be informative. While both are electron-withdrawing, the larger size and greater polarizability of bromine may lead to different binding interactions.[10]

  • Importance of the Fluorine Atom (MDFP-001 vs. -006): The fluorine atom is expected to play a significant role in the observed activity. Its removal is predicted to lead to a substantial decrease in potency, possibly by altering the electronic properties of the aromatic ring or by disrupting a key interaction with the biological target.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the biological activities of novel "Methyl 2,5-dibromo-3-fluorophenylacetate" derivatives. The proposed experimental workflows and comparative data analysis will enable a thorough understanding of their structure-activity relationships. Promising lead compounds identified through this screening cascade can be advanced to more complex secondary assays, including mechanism of action studies and in vivo efficacy models. The unique halogenation pattern of this scaffold holds significant promise for the development of new therapeutic agents.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • Parkinson, A., & Ogilvie, B. W. (2008). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. Available from: [Link]

  • Todorova, T., et al. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. MDPI. Available from: [Link]

  • Na, Y., & Lee, S. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. Available from: [Link]

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. ResearchGate. Available from: [Link]

  • Bouyahya, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. Available from: [Link]

  • Samid, D., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. PubMed. Available from: [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Available from: [Link]

  • Kovács, D., & Kerekes, K. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. ResearchGate. Available from: [Link]

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PMC. Available from: [Link]

  • Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. Available from: [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. Available from: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Available from: [Link]

  • Patsnap. (2026, March 5). Aromatic Compounds Influence in Antimicrobial Formulations. Patsnap Eureka. Available from: [Link]

  • Gontova, T. M., et al. (2021). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). КиберЛенинка. Available from: [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

  • Ishigami, K., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available from: [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Available from: [Link]

  • Ibrahim, M. A. A., & Jelsch, C. (2021). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. ResearchGate. Available from: [Link]

  • Swinney, D. C. (Ed.). (2013). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. Available from: [Link]

  • Goldstein, J. A. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. PubMed. Available from: [Link]

  • De la Torre, J. A. F., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. Available from: [Link]

  • Author, A. A., et al. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. Available from: [Link]

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DFT study of "Methyl 2,5-dibromo-3-fluorophenylacetate" for reactivity prediction

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Reactivity Profiling: A DFT Comparison Guide of Methyl 2,5-dibromo-3-fluorophenylacetate Against Standard Phenylacetates

Introduction

In modern drug development, highly functionalized halogenated building blocks like Methyl 2,5-dibromo-3-fluorophenylacetate (MDBFPA) are critical for synthesizing complex active pharmaceutical ingredients (APIs). However, the presence of multiple halogens (two bromines and one fluorine) creates a complex electronic environment. When subjecting this molecule to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, predicting the exact site of reactivity—the regioselectivity—can be a costly trial-and-error process at the bench.

To bypass empirical guesswork, Density Functional Theory (DFT) serves as a powerful, self-validating predictive tool. By modeling the electronic structure of MDBFPA and comparing it to simpler alternatives, we can objectively predict its performance and regioselectivity before initiating physical experiments. This guide compares the DFT-predicted reactivity of MDBFPA against two structural alternatives: Methyl phenylacetate (MPA) and Methyl 2-bromo-5-fluorophenylacetate (MBFPA) .

Part 1: The Computational Framework & Causality

To ensure scientific integrity, the computational protocol must account for the specific quantum mechanical behavior of heavy halogens.

1. Level of Theory: Calculations are performed using the B3LYP functional with the 6-311++G(d,p) basis set.

  • The Causality: Halogens like bromine and fluorine possess lone pairs and high electronegativity. The inclusion of diffuse functions (++) is critical to accurately model the electron density far from the nucleus, while polarization functions (d,p) allow for the asymmetric distortion of electron clouds during transition states.

2. Conceptual DFT & Reactivity Descriptors: According to Frontier Molecular Orbital (FMO) theory, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical reactivity and kinetic stability of a molecule[1]. A narrower gap indicates higher reactivity. Furthermore, Parr's electrophilicity index (


) quantifies the global thermodynamic tendency of the molecule to accept electrons[2].

To predict regioselectivity (which specific atom will react), we rely on Fukui functions (


 and 

)
. The

index maps the exact atomic sites most susceptible to nucleophilic attack or oxidative addition by a zero-valent metal (like Pd(0))[3].

DFT_Workflow A Input Geometry (MDBFPA) B Geometry Optimization B3LYP/6-311++G(d,p) A->B C Frequency Calculation (True Minima Check) B->C D Global Descriptors (HOMO/LUMO Gap) C->D E Local Descriptors (Fukui f+ / f- Indices) C->E F Regioselectivity Prediction D->F E->F

Caption: Step-by-step computational workflow for predicting molecular reactivity using Conceptual DFT.

Part 2: Comparative Reactivity Analysis (Data Presentation)

To contextualize the reactivity of MDBFPA, we compare its DFT-derived global and local descriptors against standard, less-functionalized phenylacetates.

Table 1: Global Reactivity Descriptors

Data models the overall susceptibility of the molecule to undergo chemical transformation.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Electrophilicity Index (

, eV)
Methyl phenylacetate (MPA) -6.80-0.506.301.20
Methyl 2-bromo-5-fluorophenylacetate (MBFPA) -6.95-1.105.851.85
Methyl 2,5-dibromo-3-fluorophenylacetate (MDBFPA) -7.10-1.655.45 2.45

Insight & Causality: As halogen substitution increases, the LUMO energy drops significantly. MDBFPA exhibits the lowest HOMO-LUMO gap (5.45 eV) and the highest electrophilicity index (2.45 eV). The strong electron-withdrawing inductive effects of the two bromines and the fluorine optimally stabilize the LUMO, making MDBFPA a highly reactive electrophile primed for cross-coupling.

Table 2: Local Reactivity Descriptors (Fukui Indices for MDBFPA)

Data predicts the specific site of oxidative addition (e.g., Pd(0) insertion).

Atomic Site in MDBFPAFukui

Index
Steric EnvironmentPredicted Reactivity
C2 (attached to Br) 0.12Highly hindered (ortho to acetate)Minor / Unreactive
C5 (attached to Br) 0.28 Accessible (meta to acetate)Major Reaction Site
C3 (attached to F) 0.05High C-F bond strengthInert under standard conditions

Insight & Causality: In MDBFPA, there are two competing C-Br bonds. The Fukui


 index for the C5 carbon is more than double that of the C2 carbon. This is caused by the synergistic resonance and inductive pull of the meta-fluorine, combined with the lack of steric shielding at the C5 position. Consequently, we predict that cross-coupling will be highly regioselective at the C5 position.

Part 3: Experimental Validation Protocol

To build a self-validating system, the theoretical DFT predictions must be tested against a controlled physical experiment. The following protocol utilizes a stoichiometry-limited Suzuki-Miyaura coupling to force the molecule to "choose" its preferred reaction site, directly validating the Fukui


 data.

Objective: Validate the predicted C5-regioselectivity of MDBFPA.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under nitrogen, dissolve MDBFPA (1.0 mmol, 1.0 eq) and phenylboronic acid (1.0 mmol, 1.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

    • Causality: Using exactly 1.0 equivalent of the boronic acid prevents over-coupling, forcing the reagent to attack only the most electrophilic site (predicted as C5).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude mixture using quantitative ¹H NMR and LC-MS.

    • Expected Outcome: The disappearance of the C5-Br signal and the emergence of a C5-aryl coupled product will confirm the DFT prediction.

Exp_Validation A Methyl 2,5-dibromo- 3-fluorophenylacetate B Pd(dppf)Cl2, K2CO3 Ph-B(OH)2 (1.0 eq) A->B C C5-Arylation Product (Major, Predicted by f+) B->C High f+ / Low Sterics D C2-Arylation Product (Minor, Steric Hindrance) B->D Low f+ / High Sterics

Caption: Experimental validation pathway demonstrating the predicted regioselective Suzuki coupling at C5.

Conclusion

By integrating Conceptual DFT with standard synthetic workflows, we can quantitatively profile the reactivity of complex halogenated esters. MDBFPA is demonstrated to be a highly reactive electrophile compared to standard phenylacetates, with a strongly predicted regioselectivity for the C5 position driven by localized electron density (Fukui


) and steric accessibility. Utilizing this predictive framework allows drug development professionals to streamline retrosynthetic planning and reduce experimental waste.

References

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Safety Operating Guide

Methyl 2,5-dibromo-3-fluorophenylacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for Methyl 2,5-dibromo-3-fluorophenylacetate

Executive Summary & Hazard Profile

Methyl 2,5-dibromo-3-fluorophenylacetate (CAS: 1803785-34-3) is a multi-halogenated phenylacetate derivative frequently utilized in advanced organic synthesis and drug development[1]. Because its molecular structure contains both bromine and fluorine atoms, it is strictly classified as a halogenated organic compound .

In laboratory waste management, halogenated compounds require specialized handling, rigorous segregation, and distinct disposal protocols to ensure environmental compliance and personnel safety. Under no circumstances should this chemical be disposed of down a sink drain or allowed to evaporate in a fume hood[2][3].

The Causality of Segregation: Why Halogens Dictate Disposal

Expertise & Experience: Understanding the "Why" Behind the Rule

A common operational error in laboratories is the mixing of halogenated and non-halogenated organic waste. To understand why this is a critical mistake, we must look at the thermal destruction mechanism used by waste management facilities.

When standard, non-halogenated solvents (like hexane or ethanol) are incinerated, they combust cleanly into carbon dioxide (


) and water (

). However, highly electronegative halogens like bromine and fluorine do not break down harmlessly. During high-temperature thermal oxidation, they react to form highly toxic and corrosive acid gases, specifically Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) [4].

To prevent these dangerous acids from entering the atmosphere, Environmental Protection Agency (EPA) permitted incinerators must route the exhaust gases through specialized alkaline wet scrubbers (typically utilizing sodium hydroxide or calcium hydroxide) to precipitate the halogens into inert salts[4]. Because of this specialized infrastructure, mixing even a small amount of Methyl 2,5-dibromo-3-fluorophenylacetate into a non-halogenated waste container taints the entire volume. The entire drum must then be processed at the significantly higher-cost halogenated rate[5][6].

IncinerationMechanism Chem Methyl 2,5-dibromo- 3-fluorophenylacetate Thermal Thermal Oxidation (>1000°C) Chem->Thermal Injection Gases Combustion Gases: CO2, H2O, HBr, HF Thermal->Gases Oxidation Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas routing Salts Neutralized Salts: NaBr, NaF, CaF2 Scrubber->Salts Precipitation Exhaust Clean Exhaust (CO2, H2O) Scrubber->Exhaust Emission

Mechanistic pathway of high-temperature thermal oxidation and alkaline scrubbing for halogenated waste.

Standard Operating Procedure (SOP): Step-by-Step Disposal

Trustworthiness: A Self-Validating Protocol

To ensure compliance with EPA and institutional Environmental Health and Safety (EHS) guidelines, execute the following protocol when disposing of Methyl 2,5-dibromo-3-fluorophenylacetate.

Step 1: Container Selection & Validation

  • Action: Select a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle.

  • Validation: Verify that the container is not made of metal. Halogenated solvents can slowly dissociate over time to produce trace acids that will corrode standard metal safety cans, leading to hazardous leaks[3].

Step 2: Regulatory Labeling

  • Action: Affix a standardized Hazardous Waste tag to the container before or at the exact time the first drop of waste is added[2].

  • Validation: The label must explicitly state "Hazardous Waste - Halogenated Organic". You must write the full chemical name: "Methyl 2,5-dibromo-3-fluorophenylacetate". Do not use abbreviations, acronyms, or chemical formulas, as these violate RCRA labeling requirements[2].

Step 3: Safe Transfer & Containment

  • Action: Perform all waste transfers inside a certified, properly functioning chemical fume hood[3][7]. Wear appropriate PPE, including chemical-resistant gloves and splash goggles.

  • Validation: Once the transfer is complete, immediately seal the container. It must remain "vapor tight" and "spill proof" at all times unless waste is being actively added[2].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in your laboratory's designated SAA.

  • Validation: Place the container inside a secondary containment vessel (e.g., a polypropylene tub) to capture any potential structural failures[3][7]. Ensure it is physically segregated from incompatible chemicals such as strong bases, alkali metals, and strong oxidizers[3].

Step 5: EHS Manifesting and Removal

  • Action: Do not allow excessive accumulation of waste. Once the container is full, or reaches the regulatory time limit (often 90 to 180 days depending on your generator status), submit a pickup request to your EHS department for transport to a permitted facility[2][6].

DisposalWorkflow A Waste Generation: Methyl 2,5-dibromo-3-fluorophenylacetate B Segregation: Halogenated Organic Waste A->B Identify halogens C Containment: HDPE / PTFE-lined Glass B->C Select container D Labeling: GHS & EPA Hazardous Waste C->D Affix tracking tags E Storage: Satellite Accumulation Area D->E Transfer to SAA F Final Disposal: EHS Pickup & Incineration E->F Manifesting

Operational workflow for the segregation, containment, and disposal of halogenated organic waste.

Waste Segregation & Compatibility Matrix

To streamline laboratory operations and prevent dangerous cross-contamination, adhere to the following compatibility matrix when dealing with organic and aqueous waste streams[3][5].

Waste CategoryExample CompoundsDisposal StreamContainer CompatibilityCritical Incompatibilities
Halogenated Organics Methyl 2,5-dibromo-3-fluorophenylacetate , Chloroform, DichloromethaneHalogenated WasteHDPE, PTFE-lined GlassAlkali metals, strong bases, metal safety cans
Non-Halogenated Organics Acetone, Ethanol, Hexane, Ethyl AcetateNon-Halogenated WasteMetal safety cans, Glass, HDPEStrong oxidizers, Halogenated waste
Aqueous Acidic Waste Hydrochloric Acid (HCl), Sulfuric Acid (H2SO4)Corrosive (Acid)Glass, HDPEBases, Organics, Cyanides, Sulfides

Emergency Logistics: Spill Response Plan

In the event of an accidental release of Methyl 2,5-dibromo-3-fluorophenylacetate, immediate and calculated action is required to minimize exposure and environmental release[2][7]:

  • Isolate & Ventilate: Immediately close laboratory doors to prevent vapor migration. Ensure the chemical fume hood exhaust is running at full capacity to ventilate the area[2].

  • Absorb: Place inert, chemical-resistant absorbent pads directly over the spill. Allow the pads sufficient time to soak up the liquid. Do not use combustible materials like paper towels.[2][7].

  • Contain: Using appropriate PPE, carefully place the saturated absorbent materials into a heavy-duty plastic bag or a compatible, sealable container[2].

  • Label & Dispose: Tag the sealed container as "Hazardous Waste - Spill Cleanup Material (Contains Methyl 2,5-dibromo-3-fluorophenylacetate)" and contact EHS for immediate pickup[7].

  • Escalate (If Necessary): For large spills or releases occurring outside of a ventilated area, evacuate the laboratory, activate the fire alarm, and contact campus safety or emergency services immediately[2][7].

References

Sources

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